FtsW protein
Description
Properties
CAS No. |
125724-13-2 |
|---|---|
Molecular Formula |
C27H44O8 |
Synonyms |
FtsW protein |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of FtsW in Bacterial Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial cell division machinery, a complex and essential process, presents a rich source of such targets. Central to this machinery is the FtsW protein, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins. Once thought to be a flippase for the peptidoglycan precursor Lipid II, FtsW is now firmly established as a critical peptidoglycan glycosyltransferase (PGT). It functions as the core polymerase in the divisome, the protein complex that orchestrates cytokinesis in most bacteria. This technical guide provides an in-depth examination of FtsW's function, its interaction with other divisome proteins, its regulation, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this critical area.
Introduction: FtsW at the Heart of Bacterial Cytokinesis
Bacterial cell division is a meticulously orchestrated process that culminates in the formation of a septum, dividing the mother cell into two identical daughters. The synthesis of the septal peptidoglycan (sPG) is a crucial step in this process, providing mechanical strength to the invaginating septum and preventing cell lysis. For decades, the class A penicillin-binding proteins (aPBPs) were considered the primary enzymes responsible for peptidoglycan synthesis. However, recent groundbreaking research has redefined this understanding, placing the SEDS protein FtsW at the center of sPG synthesis.[1][2][3]
FtsW is an integral membrane protein with multiple transmembrane domains and is a core and universally essential component of the divisome in most bacteria.[1][2] Its essentiality and conservation across a wide range of bacterial species make it an attractive target for the development of broad-spectrum antibiotics.[1] This guide delves into the molecular mechanisms underpinning FtsW's function, providing a comprehensive resource for researchers aiming to understand and target this vital bacterial enzyme.
The Enzymatic Function of FtsW: A Peptidoglycan Polymerase
Contrary to the earlier hypothesis of FtsW acting as a flippase for the peptidoglycan precursor Lipid II, it is now unequivocally established that FtsW is a peptidoglycan glycosyltransferase.[1][2][3][4][5] It catalyzes the polymerization of Lipid II into linear peptidoglycan chains, which are then cross-linked by the transpeptidase activity of its partner protein, FtsI (also known as PBP3).[1][2]
The polymerase activity of FtsW is absolutely essential for its function in vivo.[1][2] This has been demonstrated through the construction of catalytically inactive FtsW mutants which are unable to support cell division.[1] The enzymatic activity of FtsW is dependent on the presence of divalent cations, such as Mg²⁺ or Mn²⁺.[4]
The FtsW-FtsI Complex: A Two-Component Peptidoglycan Synthase
FtsW does not function in isolation. Its peptidoglycan polymerase activity is critically dependent on the formation of a complex with its cognate class B penicillin-binding protein, FtsI.[1][2][3] This FtsW-FtsI complex constitutes a two-component peptidoglycan synthase, with the glycosyltransferase and transpeptidase activities residing on separate polypeptide chains.[1] This is a paradigm shift from the classical model of bifunctional class A PBPs which contain both domains in a single protein.
The interaction between FtsW and FtsI is crucial for the activation of FtsW's polymerase activity. While FtsW alone shows little to no enzymatic activity, the addition of FtsI significantly stimulates the polymerization of Lipid II.[1] Structural studies of the homologous RodA-PBP2 complex and modeling of the FtsW-FtsI complex suggest that the interaction occurs through specific interfaces, including the transmembrane domains and the extracellular loop 4 (ECL4) of FtsW and the "pedestal" domain of FtsI.[6]
The Active Site of FtsW
Mutagenesis studies have identified several highly conserved residues within the extracellular loops of FtsW that are critical for its catalytic activity.[5][7] These residues are clustered around a central cavity in structural models of FtsW, which is proposed to be the active site.[2][5][7] For instance, in Escherichia coli FtsW, the residue D297 is a putative catalytic residue, and its mutation to alanine (B10760859) abolishes FtsW's function.[2] Other dominant-negative mutations in the extracellular loops also block septal peptidoglycan synthesis without affecting FtsW's localization or its interaction with other proteins, further supporting the identification of this region as the active site.[5][7]
FtsW within the Divisome: A Network of Interactions
FtsW is a late recruit to the division site, and its localization is dependent on the prior assembly of other divisome proteins, including FtsZ, FtsA, FtsQ, and FtsL.[8] Once at the septum, FtsW plays a crucial role in recruiting its partner, FtsI.[8] The intricate network of interactions within the divisome ensures the precise spatial and temporal regulation of septal peptidoglycan synthesis.
The following diagram illustrates the hierarchical assembly of the core divisome components leading to the recruitment and activation of the FtsW-FtsI complex.
Regulation of FtsW Activity
The activity of the FtsW-FtsI complex is tightly regulated to coincide with the process of septal constriction. This regulation is multifactorial, involving both cytoplasmic and periplasmic signaling pathways.
-
The FtsQLB Complex: The FtsQ-FtsL-FtsB subcomplex plays a critical role in both the recruitment and activation of FtsW-FtsI.[9][10] Genetic and biochemical evidence suggests that FtsQLB directly interacts with and activates the FtsW-FtsI synthase.[10][11]
-
FtsN, the Trigger for Septal PG Synthesis: The arrival of FtsN at the divisome is considered a key checkpoint that triggers the activation of septal peptidoglycan synthesis.[6][9] FtsN is thought to induce conformational changes in the FtsQLB complex, which in turn activates FtsW-FtsI.[6]
-
Cytoplasmic Regulation by FtsA: In addition to the periplasmic regulation, there is evidence for a cytoplasmic activation pathway involving FtsA.[3][12] An activated form of FtsA can act on FtsW to promote its activity, synergizing with the periplasmic activation signal.[12][13]
The following diagram depicts the signaling cascade leading to the activation of the FtsW-FtsI complex.
Quantitative Data on FtsW Function
Precise quantitative data is essential for understanding the enzymatic properties of FtsW and for the development of effective inhibitors. The following table summarizes key quantitative parameters related to FtsW function.
| Parameter | Organism | Value | Method | Reference |
| Inhibitor Ki | ||||
| Compound 5-6 | Staphylococcus aureus | 0.8 µM | Competitive binding assay | [14] |
| MIC of Inhibitor | ||||
| Compound 5-6 | Staphylococcus aureus | 1 µg/mL | Broth microdilution | [11] |
Note: Further quantitative data such as specific activity, Km, and Vmax for FtsW's polymerase activity are not consistently reported in the literature and represent a key area for future research.
FtsW as a Target for Novel Antibiotics
The essential and conserved nature of FtsW makes it a highly promising target for the development of new antibacterial drugs.[1][5] The discovery of small molecule inhibitors of FtsW, such as compound 5-6, validates its druggability.[11][14] This compound was shown to compete with the Lipid II substrate for binding to FtsW, demonstrating a clear mechanism of action.[14]
The development of high-throughput screening assays, such as the time-resolved Förster resonance energy transfer (TR-FRET) assay, will be instrumental in identifying and characterizing new FtsW inhibitors.[11] The detailed structural and functional understanding of FtsW, as outlined in this guide, will further aid in the rational design of potent and specific inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study FtsW function.
Purification of FtsW from Bacterial Membranes
This protocol is adapted from methods used for the purification of FtsW from Staphylococcus and Streptococcus species.[1][8]
Workflow Diagram:
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. New insights into the assembly and regulation of the bacterial divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An Updated Model of the Divisome: Regulation of the Septal Peptidoglycan Synthesis Machinery by the Divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
role of FtsW in septal peptidoglycan synthesis
An In-depth Technical Guide on the Core Role of FtsW in Septal Peptidoglycan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FtsW is an essential, widely conserved integral membrane protein that plays a central role in bacterial cell division. Initially hypothesized to be a flippase for the peptidoglycan (PG) precursor Lipid II, FtsW is now definitively characterized as a peptidoglycan glycosyltransferase (PGT). It functions as the core polymerase of the divisome, the multiprotein machinery responsible for septal wall construction. FtsW forms a crucial synthase complex with its cognate transpeptidase, FtsI (also known as Penicillin-Binding Protein 3, PBP3). The polymerase activity of FtsW is strictly dependent on its interaction with FtsI, which it also recruits to the division site. The activation of the FtsW-FtsI complex is a tightly regulated, critical step in cytokinesis, triggered by the late-arriving protein FtsN through a signaling cascade involving the FtsQLB complex and FtsA. As an essential and conserved enzyme, FtsW represents a high-value target for the development of novel antibacterial agents. This guide provides a comprehensive overview of FtsW's function, regulation, and the experimental methodologies used to elucidate its role.
Core Function: A Peptidoglycan Polymerase
The primary biochemical function of FtsW is the polymerization of Lipid II into linear glycan strands, which form the backbone of the septal peptidoglycan.[1][2] This establishes FtsW as a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of glycosyltransferases.[3][4] Its homolog, RodA, performs a similar function during cell elongation.[1]
The enzymatic reaction catalyzed by FtsW is: [GlcNAc-MurNAc-pentapeptide]-PP-Undecaprenol (Lipid II) + [GlcNAc-MurNAc-pentapeptide]n-PP-Undecaprenol → [GlcNAc-MurNAc-pentapeptide]n+1-PP-Undecaprenol + Undecaprenyl-diphosphate[5]
Key characteristics of FtsW's polymerase activity include:
-
Substrate: FtsW utilizes Lipid II, the lipid-linked disaccharide-peptide precursor of peptidoglycan, which is synthesized on the cytoplasmic side of the membrane and translocated to the periplasm.[1]
-
Activation by Cognate PBP: The polymerase activity of FtsW is functionally dependent on forming a complex with its partner, the class B PBP FtsI.[1][3] Purified FtsW alone shows no significant activity, which is only reconstituted upon the addition of FtsI.[3]
-
Divalent Cation Requirement: FtsW's activity requires the presence of divalent cations such as Mg²⁺, Ca²⁺, or Mn²⁺.[3]
The FtsW-FtsI Septal Peptidoglycan Synthase Complex
FtsW and FtsI function as a two-component synthase machine.[1]
-
FtsW (The Polymerase): Catalyzes the glycosyltransferase reaction, forming the glycan strands.
-
FtsI (The Transpeptidase): Catalyzes the transpeptidation reaction, cross-linking the peptide side chains of adjacent glycan strands to create a rigid septal wall.
Beyond enzymatic partnership, FtsW plays a critical structural role in the divisome by recruiting FtsI to the septal ring.[6] Depletion of FtsW abrogates the localization of FtsI at potential division sites, halting the entire process of septal PG synthesis.
Regulation and Activation within the Divisome
FtsW is a late recruit to the divisome, and its activity is the culmination of a hierarchical assembly and activation pathway.
Divisome Assembly and FtsW Recruitment
The recruitment of proteins to the division site follows a generally conserved, dependent pathway. FtsW's localization requires the prior assembly of FtsZ, FtsA, and the FtsQLB complex.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. ftsW [subtiwiki.uni-goettingen.de]
- 6. FtsI and FtsW Are Localized to the Septum in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
FtsW: A Core Peptidoglycan Polymerase of the Bacterial Divisome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The integrity of the bacterial cell wall, composed primarily of peptidoglycan (PG), is paramount for bacterial survival, making its synthesis an exceptional target for antibiotics. For many years, the polymerization of the glycan strands of PG was attributed exclusively to class A penicillin-binding proteins (aPBPs). However, recent discoveries have redefined this understanding, establishing the SEDS (Shape, Elongation, Division, and Sporulation) protein family as a new class of peptidoglycan glycosyltransferases. This guide focuses on FtsW, an essential SEDS protein and a core component of the divisome, the molecular machinery that governs bacterial cell division. We delve into the molecular mechanisms of FtsW, its activation, regulation, and its pivotal role as a peptidoglycan polymerase, offering a comprehensive resource for researchers and professionals in the field of antibiotic development.
Introduction: The Paradigm Shift in Peptidoglycan Synthesis
The synthesis of peptidoglycan is a multi-step process culminating in the polymerization of Lipid II precursors on the periplasmic side of the cytoplasmic membrane. Historically, this polymerase activity was assigned to the glycosyltransferase domain of bifunctional class A PBPs.[1] FtsW, a conserved multi-pass transmembrane protein essential for cell division in most bacteria, was initially proposed to function as a flippase, translocating Lipid II across the cytoplasmic membrane.[2][3]
Groundbreaking research has overturned this model, providing conclusive evidence that FtsW is a bona fide peptidoglycan polymerase.[1][4][5] Its homolog, RodA, performs a similar function within the elongasome complex responsible for cell wall synthesis during elongation.[6] This discovery has established that bacteria utilize two-component synthase systems, comprising a SEDS protein polymerase (FtsW or RodA) and a cognate class B PBP transpeptidase (FtsI or PBP2), to build the cell wall during division and elongation, respectively.[1][7] FtsW is an indispensable component of the divisome, and its polymerase activity is essential for the synthesis of the septal peptidoglycan that divides the mother cell into two daughters.[1][6]
Core Function: The FtsW-FtsI Peptidoglycan Synthase
FtsW functions as a peptidoglycan glycosyltransferase (PGT), catalyzing the polymerization of glycan strands from the Lipid II substrate.[8] However, FtsW is inactive on its own. Its polymerase activity is strictly dependent on the formation of a stable complex with its cognate class B PBP, FtsI (also known as PBP3).[1][6][9] Together, the FtsW-FtsI complex constitutes the core synthase of the divisome, with FtsW polymerizing the glycan strands and FtsI cross-linking the peptide side chains of adjacent strands.[8]
Key characteristics of FtsW's enzymatic activity include:
-
Substrate: FtsW utilizes Lipid II, the lipid-linked disaccharide-peptide precursor of peptidoglycan.[1]
-
Activation: Requires direct interaction with its partner transpeptidase, FtsI.[1][10]
-
Cofactors: The polymerase activity is dependent on divalent cations such as Mg²⁺, Ca²⁺, or Mn²⁺.[1]
-
Inhibition: FtsW is insensitive to moenomycin, an antibiotic that specifically inhibits the PGT activity of aPBPs.[1]
Structural Biology and Catalytic Mechanism
FtsW is an integral membrane protein characterized by a topology of 10 transmembrane segments (TMSs), with both its N- and C-termini located in the cytoplasm.[11] The recent cryo-electron microscopy structure of the Pseudomonas aeruginosa FtsWIQBL core divisome complex has provided unprecedented insight into its architecture.[8][12]
The structure reveals that FtsW and FtsI form an intimate complex, with interactions occurring at both the transmembrane and periplasmic regions.[8][13] Dominant-negative mutations in FtsW map to highly conserved extracellular loops that cluster around a central cavity, which is proposed to be the active site for Lipid II binding and polymerization.[14][15] This cavity is where the glycosyltransfer reaction is thought to occur, extending the growing glycan chain.
Regulation of FtsW Activity within the Divisome
The activity of the FtsW-FtsI synthase is tightly regulated to ensure that septal peptidoglycan synthesis occurs only at the right time and place. This regulation is orchestrated by a cascade of protein interactions within the divisome.
-
Recruitment: FtsW is a late-recruit to the divisome, and its localization to the division site depends on the "early" divisome proteins FtsZ, FtsA, FtsQ, and FtsL.[7][16] FtsW, in turn, is essential for recruiting its partner, FtsI.[11][16]
-
Activation Signal: The FtsW-FtsI complex is held in an inactive state until the arrival of FtsN, the final essential protein recruited to the divisome.[7][10] FtsN acts as a trigger, initiating a signaling cascade through the FtsQLB subcomplex in the periplasm and FtsA in the cytoplasm.[10][17][18]
-
Synergistic Activation: These signals converge on the FtsW-FtsI complex, leading to a conformational change that activates FtsW's polymerase activity.[10][18] The periplasmic domain of FtsL interacts with FtsI, while activated FtsA is thought to act directly on FtsW from the cytoplasmic side to promote synthesis.[17][18]
Quantitative Data on FtsW Activity
Precise quantitative analysis of FtsW's enzymatic activity and substrate binding is crucial for inhibitor development. While extensive kinetic data (Kcat, Km) is still emerging, binding affinity studies have provided valuable insights.
| Protein Complex | Ligand | Method | Dissociation Constant (Kd) | Reference |
| S. aureus FtsW-FtsI | Cy5-GalNAz-Lipid II | Microscale Thermophoresis | 1.6 ± 0.6 µM | [19] |
| E. coli FtsW(WT)-FtsI | NBD-Lipid II | Fluorescence Anisotropy | 2.1 ± 0.1 µM | [15] |
| E. coli FtsW(R284A)-FtsI (inactive) | NBD-Lipid II | Fluorescence Anisotropy | 2.2 ± 0.1 µM | [15] |
| E. coli FtsW(E289A)-FtsI (inactive) | NBD-Lipid II | Fluorescence Anisotropy | 2.3 ± 0.1 µM | [15] |
| Compound | Target | Method | Inhibition Constant (Ki) | Reference |
| Compound 5-6 | S. aureus FtsW-FtsI | Competitive Binding | 0.8 µM | [20] |
Key Experimental Protocols
In Vitro Peptidoglycan Polymerase Assay (PAGE-based)
This assay directly visualizes the polymerization of Lipid II into peptidoglycan chains by FtsW-FtsI.[1]
Methodology:
-
Protein Purification: Co-express and purify the FtsW-FtsI complex from a suitable expression system (e.g., E. coli). The complex is solubilized in a detergent such as DDM.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified FtsW-FtsI complex (e.g., 0.5 µM).
-
Lipid II substrate (e.g., 5 µM).
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂ or MnCl₂, 0.05% DDM).
-
-
Polymerization Reaction: Incubate the mixture at 37°C for 1-2 hours to allow for peptidoglycan synthesis.
-
Product Labeling: To visualize the newly synthesized glycan strands, add a labeling mixture containing a promiscuous D,D-carboxypeptidase (e.g., E. faecalis PBPx) and Biotin-D-Lysine (BDL). This enzyme exchanges the terminal D-Ala of the Lipid II pentapeptide with BDL.
-
Quenching and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products using Tris-Tricine polyacrylamide gel electrophoresis, which provides good resolution for small polymers.
-
Detection: Transfer the separated products to a PVDF membrane. Detect the biotinylated peptidoglycan products via Western blot using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The appearance of a ladder of bands indicates processive polymerization.[1][21]
Time-Resolved FRET (TR-FRET) Assay for High-Throughput Screening
This homogenous assay is suitable for HTS of FtsW inhibitors by monitoring the co-polymerization of donor- and acceptor-labeled Lipid II substrates.[19][22]
Methodology:
-
Substrate Preparation: Synthesize or acquire Lipid II analogs labeled with a FRET donor (e.g., a Terbium cryptate) and a FRET acceptor (e.g., d2 dye).
-
Assay Setup: In a microplate, dispense the purified FtsW-FtsI complex in reaction buffer. Add potential inhibitory compounds from a chemical library.
-
Reaction Initiation: Initiate the reaction by adding an equimolar mixture of the donor- and acceptor-labeled Lipid II substrates. As FtsW co-polymerizes the two substrates into the same glycan chain, the donor and acceptor fluorophores are brought into close proximity.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C.
-
Signal Detection: After incubation, measure the time-resolved fluorescence. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A high ratio indicates robust FRET and thus high polymerase activity. A decrease in the FRET ratio in the presence of a test compound indicates inhibition of FtsW.[19][22]
FtsW as a Target for Novel Antibiotics
The essential and highly conserved nature of FtsW across a broad spectrum of pathogenic bacteria makes it an attractive target for the development of new antibiotics.[22] Targeting FtsW offers a promising strategy to combat antibiotic resistance, as it represents a different mechanism of action from most currently approved drugs.
The development of robust in vitro assays, such as the TR-FRET method, has enabled high-throughput screening for FtsW inhibitors.[19] This has led to the identification of small molecules, such as "Compound 5-6," that specifically inhibit FtsW.[20] Mechanistic studies revealed that this compound acts by competing with the Lipid II substrate for binding to FtsW, validating the enzyme's active site as a druggable pocket.[19][20][22] Further exploration and optimization of such compounds could lead to a new class of antibiotics that disrupt bacterial cell division.
Conclusion
The definitive identification of FtsW as a peptidoglycan polymerase has fundamentally advanced our understanding of bacterial cell wall synthesis and cell division. As the core glycosyltransferase of the divisome, FtsW's activity is intricately controlled through a network of protein-protein interactions, ensuring the fidelity of septation. The elucidation of its structure and the development of sophisticated biochemical assays have paved the way for targeted drug discovery efforts. Continued research into the structure, function, and regulation of the FtsW-FtsI synthase will be critical for exploiting this essential bacterial enzyme to develop the next generation of life-saving antibiotics.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftsW is an essential cell-division gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. An Updated Model of the Divisome: Regulation of the Septal Peptidoglycan Synthesis Machinery by the Divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 21. researchgate.net [researchgate.net]
- 22. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW [pubmed.ncbi.nlm.nih.gov]
FtsW Protein Localization at the Division Septum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial cell division, a fundamental process for prokaryotic proliferation, is orchestrated by a dynamic multi-protein complex known as the divisome. A critical event in this process is the synthesis of a new peptidoglycan (PG) septum that ultimately divides the mother cell into two daughter cells. At the heart of this septal PG synthesis is the FtsW-FtsI complex. FtsW, a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins, functions as the essential peptidoglycan glycosyltransferase, polymerizing glycan strands from lipid II precursors.[1][2] Its activity is intrinsically linked to its cognate partner, FtsI (also known as PBP3), a transpeptidase responsible for cross-linking the newly synthesized glycan chains.[3][4] The precise localization and activation of the FtsW-FtsI complex at the division septum are tightly regulated to ensure the fidelity of cell division. This technical guide provides an in-depth overview of FtsW localization, the regulatory networks that control its function, and detailed experimental protocols for its study.
FtsW Localization and Dynamics at the Division Septum
FtsW is a late recruit to the divisome, and its localization to the mid-cell is a critical step for the subsequent recruitment of its partner, FtsI.[5][6] This hierarchical assembly ensures that septal PG synthesis is initiated only after the formation of the foundational Z-ring, a structure composed of polymerized FtsZ protein.
The Divisome Assembly Hierarchy
The recruitment of FtsW to the division septum is dependent on a cascade of protein-protein interactions. The process is initiated by the polymerization of FtsZ into the Z-ring at the future division site. This is followed by the recruitment of FtsA and ZipA, which anchor the Z-ring to the cytoplasmic membrane. Subsequently, a subcomplex of proteins, FtsQ, FtsL, and FtsB (FtsQLB), is recruited, which in turn is responsible for recruiting the FtsW-FtsI complex.[5][7] The final essential protein to arrive is FtsN, which triggers the activation of septal PG synthesis.[8][9]
Quantitative Analysis of FtsW Localization
Single-molecule tracking studies have provided unprecedented insights into the dynamics of FtsW at the division septum. These studies have revealed that FtsW molecules exist in two distinct populations: a fast-moving, inactive population and a slow-moving, active population.[1][5]
| Parameter | Value | Species | Reference |
| FtsW Copy Number | ~44 molecules per cell | E. coli | [10] |
| Septal Localization | ~30% of total FtsW | E. coli | [10] |
| Fast-Moving Population Speed | ~30 nm/s | E. coli | [5] |
| Slow-Moving Population Speed | ~8-15 nm/s | E. coli | [5] |
| Divisome Stoichiometry (FtsW:FtsI) | 1:1 in the core complex | B. subtilis | [11] |
Signaling Pathways and Regulation of FtsW Activity
The polymerase activity of FtsW is tightly regulated to coordinate septal PG synthesis with the progression of cell division. The arrival of FtsN at the septum is the key event that triggers this activation, which occurs through a dual signaling cascade involving both cytoplasmic and periplasmic components.
Periplasmic Activation via FtsQLB
In the periplasm, FtsN interacts with the FtsQLB complex, inducing a conformational change that is transmitted to FtsI.[8][9] This interaction is thought to relieve an inhibitory constraint on the FtsW-FtsI complex, allowing FtsW to begin polymerizing glycan strands.[12]
Cytoplasmic Activation via FtsA
In the cytoplasm, FtsN interacts with FtsA, which in turn is thought to act on FtsW to promote its activity.[9][13] This dual activation mechanism, involving both periplasmic and cytoplasmic signaling, likely ensures a robust and tightly controlled initiation of septal PG synthesis.
Experimental Protocols
Immunofluorescence Microscopy for FtsW Localization in E. coli
This protocol is adapted from methodologies described for localizing Fts proteins.[14][15][16][17][18]
Materials:
-
Exponentially growing E. coli culture
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody (anti-FtsW)
-
Fluorescently labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation: Harvest exponentially growing cells by centrifugation and wash with PBS. Resuspend the cell pellet in the fixative solution and incubate for 15-30 minutes at room temperature.
-
Washing: Pellet the fixed cells and wash three times with PBS.
-
Permeabilization: Resuspend the cells in permeabilization solution and incubate for 15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and resuspend in blocking buffer. Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Pellet the cells and resuspend in blocking buffer containing the anti-FtsW primary antibody at the appropriate dilution. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20.
-
Secondary Antibody Incubation: Resuspend the cells in blocking buffer containing the fluorescently labeled secondary antibody. Incubate for 1-2 hours at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting and Imaging: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Allow to air dry, then add a drop of mounting medium and cover with a coverslip. Seal the coverslip and visualize using a fluorescence microscope.
Construction of GFP-FtsW Fusions for Live-Cell Imaging
This protocol is based on standard molecular cloning techniques for generating fluorescent protein fusions.[19][20][21][22][23]
Materials:
-
E. coli strain for cloning (e.g., DH5α)
-
Expression vector (e.g., pBAD series for inducible expression)
-
Plasmid containing the ftsW gene
-
Plasmid containing the gfp gene
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for amplifying ftsW and gfp
-
DNA purification kits
-
Competent E. coli cells for transformation
Procedure:
-
Gene Amplification: Amplify the ftsW and gfp genes using PCR with primers that incorporate appropriate restriction sites for cloning into the expression vector. The primers should be designed to create an in-frame fusion between ftsW and gfp.
-
Vector and Insert Digestion: Digest the expression vector and the PCR products with the chosen restriction enzymes.
-
Ligation: Ligate the digested ftsW and gfp fragments into the digested expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic-containing media.
-
Verification: Isolate plasmid DNA from the transformants and verify the correct insertion and orientation of the ftsW-gfp fusion by restriction digest and DNA sequencing.
-
Expression and Imaging: Transform the verified plasmid into the desired E. coli strain for imaging. Induce the expression of the GFP-FtsW fusion protein and visualize its localization in live cells using fluorescence microscopy.
Bacterial Two-Hybrid (BACTH) Assay for FtsW Interactions
This protocol outlines the general steps for a bacterial two-hybrid assay to investigate protein-protein interactions with FtsW.[24][25][26][27][28]
Materials:
-
BACTH system vectors (e.g., pKT25 and pUT18C, which encode the T25 and T18 fragments of adenylate cyclase)
-
Reporter E. coli strain (e.g., BTH101, which is cya⁻ and contains a lacZ reporter gene)
-
Genes of interest (e.g., ftsW and a potential interacting partner) cloned into the BACTH vectors
-
LB agar (B569324) plates containing X-Gal and IPTG
Procedure:
-
Vector Construction: Clone ftsW and the gene for the potential interacting partner into the pKT25 and pUT18C vectors, respectively, to create fusion proteins with the T25 and T18 fragments.
-
Co-transformation: Co-transform the reporter strain with the two recombinant plasmids.
-
Screening for Interactions: Plate the co-transformants on LB agar plates containing X-Gal and IPTG.
-
Analysis: A positive interaction between FtsW and the protein of interest will bring the T25 and T18 fragments into proximity, reconstituting adenylate cyclase activity. This leads to the production of cAMP, which activates the lac operon, resulting in the expression of β-galactosidase and the formation of blue colonies on X-Gal plates. The intensity of the blue color can be quantified to estimate the strength of the interaction.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the glycosyltransferase activity of purified FtsW.[2][29][30][31][32]
Materials:
-
Purified FtsW and FtsI (or a co-purified complex)
-
Lipid II substrate
-
Reaction buffer (containing divalent cations like Mg²⁺ or Mn²⁺)
-
Method for detecting the product (e.g., radiolabeled lipid II and scintillation counting, or a non-radioactive method involving biotinylated precursors and western blotting)
Procedure:
-
Reaction Setup: Combine purified FtsW and FtsI in the reaction buffer.
-
Initiation: Start the reaction by adding the lipid II substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Termination: Stop the reaction (e.g., by adding a denaturing agent).
-
Product Detection: Analyze the reaction products to quantify the amount of polymerized peptidoglycan.
Conclusion and Future Directions
The localization of FtsW to the division septum is a highly regulated and essential step in bacterial cell division. As the catalytic core of the septal peptidoglycan synthesis machinery, FtsW presents a promising target for the development of novel antibacterial agents. A thorough understanding of its recruitment, dynamics, and the signaling pathways that control its activity is crucial for these efforts. Future research employing advanced imaging techniques, such as super-resolution microscopy and single-molecule tracking in combination with genetic and biochemical approaches, will continue to unravel the intricate mechanisms governing FtsW function and its role in bacterial cell division. This knowledge will be instrumental in designing strategies to disrupt this fundamental process and combat the growing threat of antibiotic resistance.
References
- 1. A two-track model for the spatiotemporal coordination of bacterial septal cell wall synthesis revealed by single-molecule imaging of FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Peptidoglycan Polymerase Activity of PBP1b by Antagonist Actions of the Core Divisome Proteins FtsBLQ and FtsN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stay on track— revelations of bacterial cell wall synthesis enzymes and things that go by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Peptidoglycan synthesis drives a single population of septal cell wall synthases during division in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell Cycle-Dependent Recruitment of FtsN to the Divisome in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FtsI and FtsW Are Localized to the Septum in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. usbio.net [usbio.net]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Making genes green: creating green fluorescent protein (GFP) fusions with blunt-end PCR products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. Construction of Single-Copy Fluorescent Protein Fusions by One-Step Recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of the Synechocystis Strain PCC 6803 Penicillin-Binding Proteins and Cytokinetic Proteins FtsQ and FtsW and Their Network of Interactions with ZipN - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. creative-biolabs.com [creative-biolabs.com]
- 28. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. biorxiv.org [biorxiv.org]
- 32. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interaction of FtsW with FtsI and Other Divisome Proteins
Executive Summary
The bacterial divisome is a complex, dynamic machinery essential for cytokinesis, orchestrating the synthesis of the septal peptidoglycan (sPG) wall that divides one cell into two. At the heart of this process lies the FtsW-FtsI synthase complex. FtsW, a member of the SEDS (Shape, Elaporation, Division, and Sporulation) protein family, functions as a peptidoglycan glycosyltransferase (PGTase), polymerizing Lipid II precursors into glycan strands.[1][2][3] FtsI, also known as Penicillin-Binding Protein 3 (PBP3), is a transpeptidase (TPase) that cross-links the peptide stems of these nascent glycan strands, providing structural integrity to the new septum.[4][5] The coordinated action of FtsW and FtsI is fundamental for bacterial viability, making this complex a prime target for novel antibiotic development. This guide provides a detailed overview of the FtsW-FtsI interaction, its regulation by other core divisome proteins, the experimental methodologies used to elucidate these interactions, and the implications for drug discovery.
The FtsW-FtsI Core Complex: A Two-Component Peptidoglycan Synthase
For decades, it was believed that only class A PBPs, with their fused PGTase and TPase domains, could synthesize peptidoglycan.[2] However, recent discoveries have established that SEDS-bPBP pairs, such as FtsW and FtsI, constitute a distinct class of two-component synthases where the polymerase and cross-linking activities reside on separate polypeptides.[2]
Functional Interdependence
A critical feature of the FtsW-FtsI complex is their functional interdependence. In vitro studies have demonstrated conclusively that the peptidoglycan polymerase activity of FtsW is contingent upon forming a complex with its cognate transpeptidase, FtsI.[2][6] Purified FtsW-FtsI complexes exhibit robust polymerase activity, whereas FtsW alone is a weak and poorly processive enzyme.[6] This activation is essential for its function in vivo, as mutations abolishing FtsW's polymerase activity are lethal.[1][2] The interaction involves the transmembrane (TM) domain of FtsI, which is necessary to activate FtsW's polymerase function.[2]
Structural Basis of Interaction
Cryo-electron microscopy (cryo-EM) structures of the divisome core complex from Pseudomonas aeruginosa have provided significant insights into the FtsW-FtsI interface.[4] The interaction occurs at two main interfaces:
-
Transmembrane Domain: The single transmembrane helix of FtsI interacts with TM8 and TM9 of FtsW within the inner membrane.[4]
-
Periplasmic Domain: A key interaction occurs in the periplasm between the extracellular loop 4 (ECL4) of FtsW and the non-catalytic "pedestal" domain of FtsI.[7][8] Genetic analyses confirm that mutations at this interface can either activate or inhibit FtsWI function, highlighting its critical regulatory role.[7][8][9]
Regulation of FtsW-FtsI by the Divisome Machinery
The activity of the FtsW-FtsI synthase is tightly regulated and coordinated with the cell cycle. This regulation is mediated by a cascade of protein interactions that constitute the divisome assembly and activation pathway.
Divisome Assembly Hierarchy
The assembly of the divisome is a sequential process.[10][11][12] It begins with the polymerization of FtsZ into the Z-ring, which is tethered to the membrane by FtsA and ZipA.[11][13] This is followed by the recruitment of a series of proteins, including FtsQ, FtsL, and FtsB, which form a regulatory subcomplex (FtsQLB).[10][14] The recruitment of FtsW is dependent on the prior localization of FtsZ, FtsA, FtsQ, and FtsL.[12] Crucially, FtsW is then required to recruit its partner, FtsI, to the division site.[12] The final essential protein to arrive is FtsN, which acts as the ultimate trigger for sPG synthesis.[7][14]
The FtsQLB Regulatory Subcomplex
The FtsQLB complex plays a direct role in activating the FtsW-FtsI synthase. In vitro reconstitution experiments show that the addition of the FtsQLB complex to the FtsWI complex significantly stimulates FtsW's polymerase activity.[6] This activation is a key step in the regulatory pathway, ensuring that robust sPG synthesis only occurs once the core divisome machinery is properly assembled.
The Dual Activation Signal from FtsN
The arrival of FtsN at the divisome initiates two parallel signaling pathways that converge to fully activate the FtsW-FtsI complex.[7][9][14]
-
Periplasmic Pathway: The periplasmic domain of FtsN interacts with the FtsQLB complex. This interaction is thought to induce a conformational change in FtsQLB, exposing a region of FtsL (the AWI domain) that then interacts directly with FtsI.[7][9][14] This signal, transmitted from FtsL to FtsI, stimulates FtsW's activity.[7][15]
-
Cytoplasmic Pathway: The small cytoplasmic domain of FtsN interacts with FtsA, switching it to an "active" conformation.[7][14][15] This activated FtsA then acts directly on FtsW from the cytoplasmic side to promote its function.[14][15]
These two signals, one acting on FtsI from the periplasm and the other on FtsW from the cytoplasm, synergize to switch the FtsWI synthase into its fully active state, driving septal constriction.[14][15]
Interaction with MurJ
While FtsW was once proposed to be the Lipid II flippase, a growing body of evidence indicates this role is primarily carried out by MurJ.[2][16] The septal localization of MurJ is dependent on a complete and active divisome, specifically requiring the activity of FtsW.[16][17][18] This suggests a model where FtsW binds and presents Lipid II on the cytoplasmic side of the membrane, which in turn recruits MurJ to facilitate its translocation to the periplasm for subsequent polymerization by FtsW.[16]
Quantitative Data
Quantitative data on the direct binding affinities between divisome proteins are sparse in the literature. However, kinetic data for inhibitors targeting these interactions are emerging, which is crucial for drug development.
| Interaction/Compound | Organism | Method | Value | Reference |
| Compound 5-6 vs. FtsW | S. aureus | Competitive Binding Assay (TR-FRET) | Kᵢ = 0.8 µM | [19] |
| Compound 5-6 vs. FtsW | S. aureus | Growth Inhibition | MIC = 1 µg/mL | [19][20] |
Experimental Protocols
The interactions and activities described have been elucidated through a combination of genetic, biochemical, and structural biology techniques.
In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the glycosyltransferase activity of FtsW and its activation by partner proteins.
Methodology:
-
Protein Purification: FtsW and its interaction partners (FtsI, FtsQLB) are co-expressed and purified, often using affinity tags (e.g., FLAG-tag, His-tag).[6] The proteins are maintained in a detergent solution (e.g., DDM) to ensure solubility.
-
Substrate Preparation: The peptidoglycan precursor, Lipid II, is purified from bacterial sources or synthesized chemoenzymatically.
-
Reaction: Purified protein complexes (e.g., FtsWI, FtsQLBWI) are incubated with Lipid II in a reaction buffer containing divalent cations (e.g., Mg²⁺, Ca²⁺), which are required for FtsW activity.[2] A transpeptidase inhibitor (e.g., cephalexin) is often included to prevent cross-linking by FtsI.[21]
-
Detection: The resulting glycan polymers are typically detected via one of two methods:
-
Biotin Labeling: The terminal D-Ala of the Lipid II stem peptide is exchanged for biotin-D-lysine (BDL) using a promiscuous PBP.[2] The biotinylated products are then separated by SDS-PAGE and detected by western blot using streptavidin conjugated to a fluorophore or enzyme.[2][21]
-
Radioactive Labeling: Radioactively labeled Lipid II is used, and the polymerized products are separated by thin-layer chromatography (TLC) or PAGE and detected by autoradiography.
-
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System
This in vivo technique is used to detect protein-protein interactions within the bacterial cell membrane.
Methodology:
-
Vector Construction: The two proteins of interest (e.g., FtsW and FtsI) are genetically fused to two complementary fragments, T18 and T25, of the catalytic domain of Bordetella pertussis adenylate cyclase.
-
Transformation: The resulting fusion plasmids are co-transformed into a cya deficient E. coli reporter strain.
-
Interaction & Reporting: If the two proteins of interest interact, the T18 and T25 fragments are brought into proximity, reconstituting adenylate cyclase activity. This leads to the synthesis of cyclic AMP (cAMP).
-
Detection: The cAMP produced forms a complex with the catabolite activator protein (CAP), which then activates the transcription of a reporter gene, such as lacZ or mal. The interaction is quantified by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay on MacConkey agar (B569324) plates).[13]
Cryo-Electron Microscopy (Cryo-EM)
This structural biology technique allows for the high-resolution visualization of large, membrane-embedded protein complexes like the divisome core.
Methodology:
-
Complex Purification: The entire protein complex of interest (e.g., FtsWIQBL) is co-expressed and purified via affinity and size-exclusion chromatography.[4][22]
-
Sample Preparation: The purified complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer, preserving the native structure.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified into distinct 2D views.[4] These 2D classes are then used to reconstruct a 3D model of the protein complex.
-
Model Building: The amino acid sequence is fitted into the 3D density map to generate an atomic-resolution model of the complex, revealing protein-protein interfaces.[4][22]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathway for FtsWI activation initiated by FtsN.
Caption: Hierarchical assembly pathway of the E. coli divisome.
Caption: Experimental workflow for an in vitro PG polymerization assay.
Implications for Drug Development
The essentiality and conservation of the FtsW-FtsI synthase complex across many bacterial pathogens make it an attractive target for the development of new antibiotics.[1][3] Unlike traditional β-lactams that target the transpeptidase activity of PBPs like FtsI, inhibiting the glycosyltransferase activity of FtsW represents a novel mechanism of action.
The development of high-throughput screening assays, such as the time-resolved FRET (TR-FRET) assay, has enabled the identification of small molecules that specifically inhibit FtsW.[20] For example, compound 5-6 was identified as a competitive inhibitor of FtsW that competes with the Lipid II substrate and exhibits potent antibacterial activity against S. aureus.[19][20] These findings validate FtsW as a druggable target and pave the way for the discovery and optimization of a new class of antibiotics that disrupt bacterial cell division at its core.[20] Further research into the allosteric regulation of the FtsWI complex by proteins like FtsQLB may also uncover novel sites for therapeutic intervention.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Catalytic Activity of a Cell Division-Specific Transpeptidase In Vivo with β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencevivid.com [sciencevivid.com]
- 12. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction Network among Escherichia coli Membrane Proteins Involved in Cell Division as Revealed by Bacterial Two-Hybrid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
- 17. FtsW activity and lipid II synthesis are required for recruitment of MurJ to midcell during cell division in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 20. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to FtsW Protein Homologues in Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a rigid structure composed primarily of peptidoglycan (PG), is essential for maintaining cell shape and protecting against osmotic lysis. Its biosynthesis is a complex process involving numerous enzymes, making it an attractive target for antimicrobial drugs. Among the key players in this pathway are the SEDS (Shape, Elongation, Division, and Sporulation) proteins, a family of transmembrane enzymes crucial for PG polymerization. This guide focuses on FtsW, a universally conserved SEDS protein homologue and a core component of the divisome, the protein machinery responsible for bacterial cell division.
For decades, the precise function of FtsW was a subject of debate, with initial hypotheses suggesting a role as a flippase, translocating the lipid-linked PG precursor, Lipid II, across the cytoplasmic membrane. However, recent groundbreaking research has unequivocally established FtsW as a bona fide peptidoglycan polymerase.[1][2][3][4] This discovery has profound implications for our understanding of bacterial cell division and opens new avenues for the development of novel antibiotics.
This technical guide provides a comprehensive overview of FtsW protein homologues across different bacterial species. It delves into their structure, function, and interaction with other divisome components, with a particular focus on the experimental methodologies used to elucidate their activity. Furthermore, it presents key quantitative data in a structured format and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this critical drug target.
Core Function and Mechanism
FtsW functions as a peptidoglycan glycosyltransferase (PGT), polymerizing Lipid II into nascent glycan strands at the division septum.[1][2][3] This activity is not autonomous; it is critically dependent on the formation of a complex with its cognate class B penicillin-binding protein (bPBP), which provides the transpeptidase (TP) activity required for cross-linking the newly synthesized glycan strands into the existing peptidoglycan matrix.[1][2][3] This two-component synthase model, with polymerase and cross-linking activities on separate polypeptides, is a paradigm shift from the classical model of bifunctional class A PBPs (aPBPs).[1]
The polymerase activity of FtsW is essential for cell division and viability in most bacteria.[1][2] While its homologue, RodA, performs a similar function during cell elongation, FtsW is specifically recruited to the mid-cell to participate in the synthesis of the septal cell wall.[1][5]
FtsW Homologues in Diverse Bacterial Species
FtsW is widely conserved across the bacterial kingdom, highlighting its fundamental role in cell division. While the core function remains the same, species-specific differences in regulation and interaction with other divisome proteins exist.
| Bacterial Species | Cognate bPBP | Key Characteristics & Findings | Reference |
| Escherichia coli | FtsI (PBP3) | FtsW is essential for the recruitment of FtsI to the division site. Its localization to the septum depends on FtsZ, FtsA, FtsQ, and FtsL. | [5][6] |
| Staphylococcus aureus | PBP1 | The FtsW-PBP1 complex has been purified and shown to possess PGT activity. FtsW may be the major polymerase during the initial phase of septal PG synthesis. | [1][2] |
| Streptococcus pneumoniae | PBP2x | Depletion of FtsW can be rescued by expression of the S. thermophilus FtsW, demonstrating functional conservation. | [1] |
| Pseudomonas aeruginosa | PBP3 | The FtsW-PBP3 complex has been co-purified and its PGT activity demonstrated in vitro. | [1][2] |
| Bacillus subtilis | PBP2B | FtsW-PBP2B complex is considered to play a major role in septal PG synthesis, as cells can survive without aPBPs. | [1] |
| Streptococcus thermophilus | PBP2x | Purified StFtsW, in complex with StPBP2x, was one of the first FtsW homologues to have its polymerase activity demonstrated in vitro. | [1][2] |
| Streptomyces coelicolor | FtsI | FtsW is dispensable for vegetative growth but required for Z-ring stabilization during sporulation septation. | [7] |
Signaling and Recruitment to the Divisome
The recruitment of FtsW to the division septum is a tightly regulated process that is integrated into the hierarchical assembly of the divisome. In E. coli, the process is initiated by the formation of the FtsZ-ring, which serves as a scaffold for the sequential recruitment of other division proteins.
As depicted in the diagram, FtsW is a relatively late recruit to the divisome, its localization being dependent on the FtsQLB complex.[5][6] A primary function of FtsW is to then recruit its partner transpeptidase, FtsI, to the septal ring.[5] The arrival of FtsN is thought to trigger a conformational change in the FtsQLB complex, which in turn activates the enzymatic activity of the FtsW-FtsI synthase.[6]
Experimental Protocols
The study of FtsW has been enabled by the development of several key experimental techniques. Below are detailed protocols for some of the most important assays.
Purification of FtsW-bPBP Complexes
This protocol describes the co-expression and purification of a His-tagged FtsW with its untagged cognate bPBP, a method that has been successfully used for FtsW from S. aureus and P. aeruginosa.[1][2]
Workflow:
Methodology:
-
Expression: Co-transform E. coli expression strains (e.g., C43(DE3)) with plasmids encoding N-terminally His-tagged FtsW and its untagged cognate bPBP. Grow cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue growth overnight at a lower temperature (e.g., 16-20°C).
-
Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors). Lyse cells by sonication or high-pressure homogenization.
-
Membrane Preparation: Isolate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent such as n-dodecyl-β-D-maltoside (DDM) (e.g., 1%).
-
Affinity Chromatography: Clarify the solubilized protein solution by ultracentrifugation and load the supernatant onto a Ni-NTA affinity column.
-
Washing and Elution: Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. Elute the FtsW-bPBP complex with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and Coomassie blue staining.
In Vitro Peptidoglycan Polymerization Assay (PAGE-based)
This assay directly measures the glycosyltransferase activity of the purified FtsW-bPBP complex by detecting the formation of peptidoglycan polymers from the Lipid II substrate.[1][8]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified FtsW-bPBP complex with Lipid II substrate in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM CaCl2, 0.05% DDM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Labeling: Terminate the polymerization reaction and label the product by adding a solution containing Biotin-D-Lysine (BDL) and a promiscuous transpeptidase such as E. faecalis PBPX or S. aureus PBP4. This step exchanges the terminal D-Ala of the Lipid II pentapeptide with BDL.
-
PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: Detect the biotinylated peptidoglycan polymers using a streptavidin-HRP conjugate followed by chemiluminescence detection. The appearance of a ladder of bands corresponding to polymers of increasing length indicates PGT activity.
Lipid II Flippase Assay (Fluorescence-based)
While FtsW is now established as a polymerase, understanding the historical context and the assays that led to the flippase hypothesis is valuable. This assay measures the translocation of NBD-labeled Lipid II across a membrane.[9][10]
Methodology:
-
Proteoliposome Preparation: Reconstitute purified FtsW into liposomes containing NBD-labeled Lipid II. The NBD fluorophore is initially distributed on both leaflets of the liposome (B1194612) bilayer.
-
Fluorescence Quenching: Add a membrane-impermeable reducing agent, such as sodium dithionite, to the outside of the proteoliposomes. Dithionite will quench the fluorescence of the NBD molecules on the outer leaflet.
-
Measurement: Monitor the decrease in fluorescence over time. A greater and faster decrease in fluorescence in the presence of FtsW compared to protein-free liposomes would suggest that FtsW facilitates the movement of NBD-Lipid II from the inner to the outer leaflet, where it is then quenched.
FtsW as a Drug Target
The essentiality of FtsW and its central role in cell division make it a highly attractive target for the development of new antibiotics.[2] Unlike PBPs, which are the targets of β-lactam antibiotics, FtsW belongs to a different protein family, offering the potential to develop inhibitors with a novel mechanism of action. This is particularly important in the face of rising antibiotic resistance.
The development of robust in vitro assays, such as the polymerization and fluorescence anisotropy-based binding assays, provides a platform for high-throughput screening of small molecule inhibitors of FtsW.[11][12] Future research in this area will likely focus on:
-
Structural Biology: Elucidating the high-resolution structure of FtsW-bPBP complexes from various pathogenic bacteria to guide rational drug design.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify novel FtsW inhibitors.
-
Mechanism of Action Studies: Characterizing the mode of action of any identified inhibitors to understand how they disrupt FtsW function.
Conclusion
The identification of FtsW as a key peptidoglycan polymerase in bacterial cell division has fundamentally advanced our understanding of this essential process. FtsW homologues, in complex with their cognate bPBPs, represent a conserved and crucial component of the bacterial divisome. The experimental methodologies outlined in this guide have been instrumental in defining the function of FtsW and will continue to be vital in the ongoing efforts to validate it as a novel antibiotic target. As we enter an era of increasing antimicrobial resistance, the exploration of new targets like FtsW is of paramount importance for the future of infectious disease treatment.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - ProQuest [proquest.com]
- 4. pure.skku.edu [pure.skku.edu]
- 5. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
The Genetic Nexus of Cell Division: An In-Depth Technical Guide to the ftsW Gene in the dcw Cluster
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning crisis of antibiotic resistance necessitates the exploration of novel therapeutic targets. The bacterial cell division machinery, a complex and essential process, presents a rich landscape for such discovery. Central to this machinery is the division and cell wall (dcw) gene cluster, a highly conserved genomic region in many bacteria that orchestrates the synthesis of the septal peptidoglycan, the crucial step in cytokinesis. This technical guide provides a comprehensive examination of the genetic context, function, and regulation of a key player within this cluster: the ftsW gene. FtsW, an integral membrane protein, has been identified as an essential peptidoglycan glycosyltransferase, making it a prime target for the development of new antibacterial agents. This document delves into the molecular intricacies of FtsW's role within the dcw cluster, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a deeper understanding for researchers and drug development professionals.
Genetic Organization of the dcw Cluster and the Central Role of ftsW
The division and cell wall (dcw) cluster is a conserved locus in many bacterial species, housing a suite of genes essential for cell division and peptidoglycan synthesis. The gene order within the cluster can vary between species, but a core set of genes, including ftsW, is remarkably consistent. In the model organism Escherichia coli, the dcw cluster is located at approximately 2 minutes on the chromosome and contains 16 genes transcribed in the same direction.
The ftsW gene is typically situated in the middle of the cluster, often flanked by genes involved in peptidoglycan precursor synthesis, such as murD and murG. This strategic location hints at a coordinated regulation and functional linkage with its neighbors. The genetic organization in E. coli and other bacteria is depicted below.
Gene Order in the dcw Cluster of Representative Bacteria
| Organism | Gene Order in the dcw Cluster | Reference(s) |
| Escherichia coli | mraZ-mraW-ftsL-ftsI-murE-murF-mraY-murD-ftsW-murG-murC-ddlB-ftsQ-ftsA-ftsZ-envA | [1] |
| Neisseria gonorrhoeae | mraZ-mraW-ftsI-murE-hyp1-murF-mraY-hyp2-murD-ftsW-murG-murC-ddl-ftsQ-ftsA-ftsZ-hyp3 | |
| Bacillus subtilis | mraZ-mraW-ftsL-pbpB-ftsI-divIC-divIB-ftsA-ftsZ (Note: ftsW homolog spoVE is located elsewhere in some contexts) | |
| Mycoplasma genitalium | mraZ-mraW-MG_223-ftsZ (a minimal dcw cluster) |
Note: The gene content and order can show variations even between strains of the same species.
Functional Role of FtsW in Bacterial Cell Division
FtsW is an essential protein for cell division in most bacteria.[2] It is a polytopic integral membrane protein with 10 predicted transmembrane segments.[3] Its primary role is that of a peptidoglycan glycosyltransferase (PGT), responsible for polymerizing lipid II precursors into nascent glycan strands at the division septum.
FtsW as a Peptidoglycan Polymerase
For a long time, the precise biochemical function of FtsW was debated, with one hypothesis suggesting a role as a flippase for lipid II. However, recent studies have provided strong evidence that FtsW is a bona fide peptidoglycan polymerase. It works in concert with a cognate class B penicillin-binding protein (PBP), FtsI (also known as PBP3), which provides the transpeptidase (TP) activity required to cross-link the newly synthesized glycan strands into the existing peptidoglycan sacculus. This FtsW-FtsI complex forms the core of the septal peptidoglycan synthesis machinery.
Recruitment of FtsI to the Divisome
A critical function of FtsW is the recruitment of its partner, FtsI, to the division site.[4] The assembly of the divisome, the multi-protein complex that mediates cell division, occurs in a hierarchical manner. Early proteins, such as FtsZ and FtsA, form a scaffold at the mid-cell, which then recruits a series of other proteins. FtsW is a late recruit to this complex, and its presence is a prerequisite for the subsequent localization of FtsI. This dependency underscores the tight functional coupling between the PGT and TP activities during septal wall synthesis.
Interaction Network of FtsW within the Divisome
FtsW interacts with several other divisome proteins, forming a complex network of interactions that ensures the precise spatial and temporal regulation of cell division. A bacterial two-hybrid analysis has provided insights into these interactions.[5]
| Interacting Protein | Strength of Interaction (β-galactosidase activity in Miller units) | Reference(s) |
| FtsI (PBP3) | Strong (e.g., >1000) | [5] |
| FtsL | Moderate | [5] |
| FtsQ | Weak to Moderate | [5] |
| FtsA | Weak | [6] |
Note: The quantitative data on interaction strengths are often context-dependent and can vary based on the experimental system used. The values presented here are illustrative based on qualitative descriptions from the literature.
Regulation of ftsW Expression
The expression of ftsW is tightly regulated to ensure that the production of the FtsW protein is coordinated with the cell cycle. This regulation occurs primarily at the transcriptional level and is intricately linked to the overall control of the dcw cluster.
Transcription of the dcw cluster in E. coli is complex, involving multiple promoters. A major promoter is located upstream of the mraZ gene, the first gene in the cluster.[1] Transcripts originating from this promoter can extend through the entire cluster, including ftsW. Additionally, internal promoters within the cluster contribute to the differential expression of downstream genes. For instance, a "gearbox" promoter, responsive to the growth rate of the cell, is located upstream of ftsQ.[1] The presence of SOS boxes, which are binding sites for the LexA repressor, suggests a link between the DNA damage response and the regulation of cell division genes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FtsW and the dcw cluster.
Construction of a Conditional ftsW Mutant
This protocol describes the creation of a strain where the expression of ftsW is under the control of an inducible promoter, allowing for the depletion of FtsW to study its essentiality and function.
Principle: The native ftsW gene is replaced with a cassette containing a selectable marker. A second copy of ftsW is placed under the control of an arabinose-inducible promoter (PBAD) at a different chromosomal locus.
Materials:
-
E. coli strain carrying the λ Red recombinase system.
-
Plasmids for λ Red-mediated recombination.
-
PCR primers to amplify the resistance cassette with flanking homology to ftsW.
-
Arabinose and glucose solutions.
-
Appropriate antibiotics for selection.
Procedure:
-
Preparation of the targeting DNA fragment:
-
Amplify a kanamycin (B1662678) resistance cassette using PCR with primers that have 50-nucleotide extensions homologous to the regions immediately upstream and downstream of the ftsW coding sequence.[4]
-
-
Electrocompetent cell preparation:
-
Grow the E. coli strain harboring the λ Red recombinase plasmid to mid-log phase.
-
Induce the expression of the recombinase by adding L-arabinose.
-
Prepare electrocompetent cells by washing the culture with ice-cold sterile water and 10% glycerol.
-
-
Electroporation and selection:
-
Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Plate the cells on LB agar (B569324) containing kanamycin to select for successful recombinants.
-
-
Verification of the knockout:
-
Confirm the replacement of the ftsW gene with the kanamycin cassette by PCR using primers flanking the ftsW locus.
-
-
Introduction of the inducible ftsW copy:
-
Introduce a plasmid or integrate a construct into the chromosome that carries the ftsW gene under the control of the PBAD promoter. This construct should also carry a different selectable marker (e.g., ampicillin (B1664943) resistance).
-
-
Characterization of the conditional mutant:
-
Grow the final strain in media containing arabinose to induce ftsW expression.
-
To deplete FtsW, shift the cells to a medium containing glucose, which represses the PBAD promoter.
-
Monitor cell morphology and viability over time using microscopy and plating assays.[2]
-
Immunofluorescence Microscopy of FtsZ and FtsW
This protocol details the visualization of the subcellular localization of FtsZ and FtsW to study the assembly of the divisome.
Principle: Cells are fixed and permeabilized to allow antibodies to access their intracellular targets. Primary antibodies specific to FtsZ and FtsW are used, followed by fluorescently labeled secondary antibodies for detection by fluorescence microscopy.
Materials:
-
Bacterial cell culture.
-
Fixative solution (e.g., a mixture of formaldehyde (B43269) and glutaraldehyde).
-
Permeabilization solution (e.g., lysozyme (B549824) treatment).
-
Blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).
-
Primary antibodies (anti-FtsZ and anti-FtsW).
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488 and goat anti-mouse IgG conjugated to Alexa Fluor 594).
-
Mounting medium with an anti-fade agent.
-
Microscope slides and coverslips.
Procedure:
-
Cell fixation:
-
Grow bacterial cells to the desired optical density.
-
Fix the cells by adding a fixative solution directly to the culture and incubating for a defined period (e.g., 15 minutes at room temperature followed by 45 minutes on ice).
-
-
Permeabilization:
-
Wash the fixed cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in a permeabilization solution containing lysozyme to partially digest the cell wall.
-
-
Blocking:
-
Wash the permeabilized cells and resuspend them in a blocking solution for at least 30 minutes to reduce non-specific antibody binding.
-
-
Antibody incubation:
-
Incubate the cells with the primary antibodies (e.g., rabbit anti-FtsZ and mouse anti-FtsW) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS to remove unbound primary antibodies.
-
Incubate the cells with the fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Mounting and imaging:
-
Wash the cells to remove unbound secondary antibodies.
-
Resuspend the final cell pellet in a small volume of PBS and spot onto a microscope slide.
-
Add a drop of mounting medium and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
In Vitro Peptidoglycan Synthesis Assay
This protocol describes a method to measure the peptidoglycan polymerase activity of purified FtsW in vitro.
Principle: Purified FtsW, in complex with its cognate transpeptidase FtsI, is incubated with the lipid II substrate. The resulting peptidoglycan product is detected and quantified.
Materials:
-
Purified FtsW and FtsI proteins.
-
Lipid II substrate.
-
Reaction buffer containing divalent cations (e.g., MgCl2).
-
Method for product detection (e.g., using radiolabeled lipid II and scintillation counting, or a non-radioactive method involving fluorescently labeled lipid II and analysis by HPLC or gel electrophoresis).
Procedure:
-
Protein purification:
-
Overexpress and purify FtsW and FtsI from a suitable expression system (e.g., E. coli).
-
-
Reaction setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified FtsW-FtsI complex, and lipid II substrate.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
-
Reaction termination and product detection:
-
Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).
-
Analyze the reaction products. If using radiolabeled lipid II, the polymerized peptidoglycan can be separated from the unreacted substrate by paper chromatography, and the radioactivity in the product spot can be quantified using a scintillation counter.
-
-
Data analysis:
-
Calculate the amount of product formed per unit of time to determine the enzymatic activity.
-
Visualizing the Genetic and Functional Context of ftsW
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and pathways involving ftsW.
Genetic Organization of the dcw Cluster in E. coli
References
- 1. Regulation of transcription of cell division genes in the Escherichia coli dcw cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftsW is an essential cell-division gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction Network among Escherichia coli Membrane Proteins Involved in Cell Division as Revealed by Bacterial Two-Hybrid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling FtsW: A Technical Guide to a Crucial Bacterial Cell Division Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FtsW, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, is an essential component of the bacterial cell division machinery, the divisome. Initially hypothesized to function as a flippase for the peptidoglycan precursor Lipid II, groundbreaking research has redefined its role as a critical peptidoglycan glycosyltransferase (PGT). FtsW, in a complex with its cognate type B penicillin-binding protein (bPBP), forms a two-component synthase responsible for polymerizing the glycan strands of the septal cell wall, a process indispensable for bacterial cytokinesis. This in-depth guide provides a comprehensive overview of the discovery, history, and key experimental findings in FtsW research, offering valuable insights for researchers and professionals in the field of antibiotic development.
Discovery and Historical Perspective: From Flippase to Polymerase
The journey to understanding FtsW's function has been marked by a significant paradigm shift. Early studies in the 1990s identified ftsW as an essential cell division gene in Escherichia coli.[1] Due to its polytopic membrane protein nature and its necessity for septal peptidoglycan synthesis, it was initially proposed that FtsW might function as a "flippase," translocating the lipid-linked peptidoglycan precursor, Lipid II, from the cytoplasm to the periplasm.[2][3]
This "flippase hypothesis" was supported by early experimental data, including fluorescence-based assays using NBD-labeled Lipid II, which suggested that FtsW facilitates the transmembrane movement of this crucial building block.[2] However, a growing body of genetic and biochemical evidence began to challenge this model.
A pivotal turning point came with the discovery that RodA, a homolog of FtsW involved in cell elongation, possesses peptidoglycan polymerase activity. This finding prompted a re-evaluation of FtsW's function. Subsequent in vitro studies using purified FtsW and its cognate bPBP, FtsI (also known as PBP3), conclusively demonstrated that FtsW is indeed a peptidoglycan glycosyltransferase.[4][5][6] These experiments showed that FtsW polymerizes Lipid II into glycan chains, and this activity is critically dependent on the presence of its partner bPBP.[4][5][6] This established the FtsW-FtsI complex as a key synthase in septal peptidoglycan biogenesis.[4][5][6]
Key Milestones in FtsW Research:
| Year | Milestone | Key Researchers/Groups |
| 1995 | Identification of ftsW as an essential cell division gene in E. coli. | Khattar, M. M., Begg, K. J., & Donachie, W. D.[1] |
| 2011 | Biochemical evidence suggesting FtsW acts as a Lipid II flippase. | Mohammadi, T., et al.[2] |
| 2018 | Conclusive demonstration of FtsW's peptidoglycan polymerase activity. | Taguchi, A., Welsh, M. A., et al.[4][6] |
The Role of FtsW in the Divisome: A Signaling and Assembly Hub
FtsW is a late recruit to the divisome, a complex machinery of proteins that orchestrates bacterial cell division. Its localization to the mid-cell is dependent on the prior assembly of a scaffold of "early" divisome proteins, including FtsZ, FtsA, FtsQ, and FtsL.[7] A primary function of FtsW is to recruit its cognate transpeptidase, FtsI, to the division site.[7]
The activity of the FtsW-FtsI complex is tightly regulated to ensure that septal peptidoglycan synthesis occurs at the correct time and place. This regulation is mediated by a network of protein-protein interactions within the divisome. The FtsQLB complex (composed of FtsQ, FtsL, and FtsB) plays a crucial role in activating the FtsW-FtsI synthase.[8] The arrival of FtsN at the divisome is thought to be the final trigger, initiating a signaling cascade that activates FtsQLB, which in turn stimulates the polymerase activity of FtsW.[8][9][10] FtsA, a key protein that tethers the Z-ring to the membrane, also plays a role in activating FtsW.[9]
Caption: Divisome assembly and FtsW activation pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from published research on FtsW and its interactions.
Table 1: FtsW-Lipid II Binding Affinity
| Protein Complex | Ligand | Method | Dissociation Constant (Kd) | Reference |
| E. coli FtsW-FtsI | NBD-Lipid II | Fluorescence Anisotropy | ~0.3 - 1.1 µM | [11] |
Table 2: Protein-Protein Interaction Affinities in the Divisome
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| E. coli FtsQ - FtsB (periplasmic domains) | Surface Plasmon Resonance | submicromolar | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments central to FtsW research.
Purification of FtsW and FtsW-FtsI Complexes
The purification of the integral membrane protein FtsW often involves overexpression in E. coli, membrane fractionation, solubilization with detergents, and affinity chromatography.
Protocol for Purification of Staphylococcus aureus FtsW: [4][5]
-
Expression: Express His-tagged FtsW in E. coli C43(DE3) cells by induction with IPTG.
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM HEPES pH 7.5, 0.5 M NaCl) and lyse cells using a cell disruptor.
-
Membrane Fractionation: Separate the membrane fraction from the soluble fraction by ultracentrifugation.
-
Solubilization: Solubilize the membrane pellet with a buffer containing a detergent such as DDM (n-dodecyl-β-D-maltoside).
-
Affinity Chromatography: Purify the solubilized FtsW using a Ni-NTA affinity column, followed by size-exclusion chromatography.
For co-purification of the FtsW-FtsI complex: [13]
-
Co-express His-tagged FtsW and untagged FtsI in E. coli.
-
Follow a similar purification protocol, using the His-tag on FtsW to pull down the entire complex.
Caption: General workflow for FtsW protein purification.
In Vitro Peptidoglycan Polymerization Assay
This assay is used to directly measure the glycosyltransferase activity of FtsW.[4][5][14]
-
Reaction Setup: Combine purified FtsW-FtsI complex, Lipid II substrate, and a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+).
-
Incubation: Incubate the reaction mixture at room temperature to allow for peptidoglycan polymerization.
-
Quenching and Labeling: Stop the reaction and label the newly synthesized peptidoglycan chains, for example, with biotin-D-lysine using a transpeptidase like PBP4.
-
Detection: Analyze the products by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotinylated peptidoglycan.
Lipid II Flippase Assay (Dithionite Quenching Assay)
This fluorescence-based assay was historically used to investigate the flippase hypothesis.[2][15][16]
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing NBD-labeled Lipid II.
-
Protein Reconstitution: Reconstitute purified FtsW into the NBD-Lipid II-containing LUVs.
-
Fluorescence Measurement: Measure the initial fluorescence of the NBD-Lipid II.
-
Dithionite (B78146) Addition: Add sodium dithionite, a membrane-impermeable quenching agent, to the outside of the liposomes. Dithionite will quench the fluorescence of NBD-Lipid II in the outer leaflet.
-
Analysis: A decrease in fluorescence beyond 50% upon addition of dithionite in the presence of FtsW was interpreted as evidence for the translocation of NBD-Lipid II from the inner to the outer leaflet.
Caption: Principle of the NBD-Lipid II flippase assay.
Conclusion and Future Directions
The elucidation of FtsW's function as a peptidoglycan polymerase has been a landmark achievement in bacterial cell division research. This discovery has not only corrected a long-standing hypothesis but has also opened up new avenues for the development of novel antibiotics targeting this essential enzyme. The FtsW-FtsI complex represents a highly attractive target for antimicrobial drug discovery due to its essentiality and conservation across a broad range of pathogenic bacteria.
Future research will likely focus on:
-
Structural Biology: Obtaining high-resolution structures of the FtsW-FtsI complex from various bacterial species, both in its inactive and activated states, will provide crucial insights into its mechanism of action and regulation.
-
Inhibitor Screening: The development of high-throughput screening assays will facilitate the discovery of small molecule inhibitors that specifically target the polymerase activity of FtsW.
-
Regulatory Mechanisms: Further dissecting the intricate regulatory network that controls FtsW activity within the divisome will be essential for a complete understanding of bacterial cell division.
A deeper understanding of FtsW's structure, function, and regulation will undoubtedly pave the way for the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural Analysis of the Interaction between the Bacterial Cell Division Proteins FtsQ and FtsB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Flippases for Bacterial Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specificity of the Transport of Lipid II by FtsW in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of FtsW-Mediated Peptidoglycan Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall, a structure essential for survival and shape determination, is primarily composed of peptidoglycan (PG). The synthesis of septal peptidoglycan during cell division is a critical process orchestrated by a multi-protein complex known as the divisome. Central to this machinery is the FtsW-FtsI complex, a two-component synthase responsible for the polymerization and cross-linking of new peptidoglycan strands. This technical guide provides an in-depth exploration of the mechanism of FtsW-mediated peptidoglycan polymerization, detailing the molecular interactions, regulatory pathways, and key experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target this fundamental bacterial process.
Introduction: FtsW as a Peptidoglycan Glycosyltransferase
For many years, the polymerization of Lipid II, the disaccharide-pentapeptide precursor of peptidoglycan, was thought to be exclusively catalyzed by class A penicillin-binding proteins (aPBPs). However, recent research has definitively established that FtsW, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, functions as a crucial peptidoglycan glycosyltransferase (PGT).[1][2][3][4] FtsW is an integral membrane protein that is a core component of the divisome.[4] While it was initially hypothesized to function as a flippase, translocating Lipid II across the cytoplasmic membrane, compelling evidence now supports its primary role as a polymerase.[1][2][4] This activity is fundamental for the synthesis of the septal cell wall during bacterial cell division.[4]
The FtsW-FtsI Complex: A Two-Component Polymerization Machinery
FtsW does not function in isolation. Its polymerase activity is critically dependent on the formation of a complex with its cognate class B penicillin-binding protein (bPBP), FtsI (also known as PBP3 in E. coli).[1][2][4] FtsI is a transpeptidase responsible for cross-linking the peptide side chains of adjacent glycan strands, providing structural integrity to the peptidoglycan sacculus. Together, the FtsW-FtsI complex constitutes a two-component synthase, with FtsW catalyzing the glycan chain elongation and FtsI performing the peptide cross-linking.[4] This functional partnership is essential for the coordinated synthesis of the septal peptidoglycan.[4]
The Activation of FtsW-Mediated Polymerization: A Multi-Protein Signaling Cascade
The catalytic activity of the FtsW-FtsI complex is tightly regulated to ensure that septal peptidoglycan synthesis occurs at the appropriate time and location during the cell cycle. This regulation is mediated by a cascade of protein-protein interactions within the divisome. The key players in this activation pathway include the FtsQLB complex and the late-localizing protein, FtsN.
The FtsQLB complex, consisting of FtsQ, FtsL, and FtsB, acts as a scaffold and a crucial regulatory hub.[5] In Escherichia coli, the arrival of FtsN at the divisome is considered the trigger for the initiation of septal peptidoglycan synthesis.[6] FtsN is thought to induce a conformational change in the FtsQLB complex, which in turn activates the polymerase activity of FtsW.[6] Genetic evidence suggests that this activation signal is transmitted from FtsQLB to FtsI, which then stimulates FtsW's catalytic function.[6]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of FtsW in Maintaining Bacterial Cell Shape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways attractive targets for novel antimicrobial agents. Central to this process is the maintenance of cell shape, particularly during division, a feat orchestrated by a dynamic multi-protein complex known as the divisome. This technical guide provides an in-depth examination of FtsW, a core component of the divisome, elucidating its critical function as a peptidoglycan polymerase in shaping the bacterial cell. We will delve into the molecular mechanisms of FtsW activity, its interplay with other divisome proteins, and the regulatory networks that govern its function. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to aid in future research and drug development endeavors.
Introduction: FtsW as a Key Player in Bacterial Cell Division
Bacteria meticulously maintain their specific shapes, a characteristic largely dictated by the peptidoglycan (PG) cell wall. During cell division, the synthesis of a new septal wall is essential to partition the mother cell into two viable daughters. FtsW is an integral membrane protein that belongs to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins and is a universally conserved and essential component of the cell division machinery in most bacteria.[1][2][3][4][5][6] Initially, FtsW was controversially proposed to be a flippase, responsible for translocating the lipid-linked PG precursor, Lipid II, across the cytoplasmic membrane.[7][8][9][10] However, a growing body of evidence has firmly established its primary role as a peptidoglycan glycosyltransferase (PGT), or polymerase.[1][3][4][5][6][11] FtsW polymerizes Lipid II into linear glycan strands, which are then cross-linked by penicillin-binding proteins (PBPs) to form the septal peptidoglycan. This function is indispensable for bacterial viability, making FtsW a promising target for the development of novel antibiotics.
The Enzymatic Function of FtsW: A Peptidoglycan Polymerase
FtsW's enzymatic activity is central to its role in cell division. It catalyzes the polymerization of Lipid II, the basic building block of the bacterial cell wall, into long glycan chains. This process is a crucial step in the synthesis of the septal wall that divides the cell.
The FtsW-FtsI Complex: A Two-Component Peptidoglycan Synthase
FtsW does not function in isolation. Its polymerase activity is critically dependent on the formation of a complex with its cognate Class B penicillin-binding protein, FtsI (also known as PBP3 in E. coli).[1][3][4][5][6][12][13] FtsI is a transpeptidase that catalyzes the cross-linking of the peptide side chains of the newly synthesized glycan strands. Together, the FtsW-FtsI complex acts as a two-component peptidoglycan synthase, with FtsW responsible for polymerization and FtsI for cross-linking.[1][3][4][5][6] The interaction between FtsW and FtsI is essential for the activation of FtsW's polymerase function.
Quantitative Analysis of FtsW Activity
Several studies have sought to quantify the enzymatic activity of FtsW and its interaction with its substrate, Lipid II. This quantitative data is crucial for understanding the enzyme's mechanism and for the development of inhibitors.
| Parameter | Organism(s) | Value | Method | Reference |
| Lipid II Binding Affinity (Kd) | Escherichia coli | Similar to wild-type | Fluorescence Anisotropy | [12] |
| Inhibitor IC50 | Staphylococcus aureus | 1 µM (Fosfomycin) | Whole-cell Peptidoglycan Assay | [14] |
Table 1: Quantitative data related to FtsW activity. This table summarizes key quantitative parameters reported in the literature.
Regulation of FtsW and its Role in the Divisome
The activity of FtsW is tightly regulated to ensure that septal peptidoglycan synthesis occurs at the right time and place. This regulation is achieved through a complex network of protein-protein interactions within the divisome.
The Divisome Assembly Hierarchy
The divisome assembles at the mid-cell in a hierarchical manner. Early proteins, such as FtsZ, form a ring-like structure (the Z-ring) that serves as a scaffold for the recruitment of later proteins. FtsW is a late-localizing protein, and its recruitment to the division site depends on the prior assembly of FtsZ, FtsA, FtsQ, and FtsL.[15][16][17] Once localized, FtsW is then required for the recruitment of its partner, FtsI.[17]
Activation of FtsW Polymerase Activity: A Multi-layered Control
The activation of FtsW's enzymatic activity is a key regulatory checkpoint in cell division. This activation is controlled by a signaling cascade involving several divisome proteins:
-
FtsN: The arrival of FtsN at the divisome is considered the trigger for the initiation of septal peptidoglycan synthesis.[1][2][7][12][15][16][18][19][20]
-
FtsA: This actin-like protein is thought to transmit a cytoplasmic activation signal to FtsW.[2][15][19]
-
The FtsQLB complex: This subcomplex, consisting of FtsQ, FtsL, and FtsB, is believed to relay a periplasmic activation signal to the FtsW-FtsI complex.[1][2][7][12][13][15][18][19][21]
The current model suggests that FtsN initiates two parallel signaling pathways, one in the cytoplasm via FtsA and another in the periplasm through the FtsQLB complex. These signals converge on the FtsW-FtsI complex, leading to the activation of FtsW's polymerase activity.[1][2][15]
Signaling Pathway for FtsW Activation
The following diagram illustrates the proposed signaling cascade leading to the activation of FtsW.
Caption: Signaling pathway for FtsW activation at the bacterial divisome.
FtsW and its Impact on Bacterial Cell Shape
The enzymatic activity of FtsW is directly linked to the maintenance of proper cell shape, particularly during cell division. Mutations or depletion of FtsW leads to severe morphological defects.
Phenotypes of FtsW Mutants
Inhibition or mutation of FtsW typically results in the formation of long, filamentous cells that are unable to divide.[4][22][23] This phenotype underscores the essential role of FtsW in septation. Overexpression of inactive FtsW variants can also have a dominant-negative effect, leading to similar filamentation or septal abnormalities, highlighting the importance of its catalytic activity.[1][3][4][12]
| Mutant Type | Organism(s) | Observed Phenotype | Reference(s) |
| Depletion/Inactivation | Escherichia coli, Pseudomonas aeruginosa | Filamentation, blockage of cell division | [4][22][23] |
| Dominant-Negative Mutant | Pseudomonas aeruginosa, Staphylococcus aureus | Growth inhibition, cell filamentation, septal abnormalities | [1][3][4] |
Table 2: Phenotypes of FtsW mutants. This table summarizes the morphological changes observed upon mutation or depletion of FtsW.
Experimental Protocols for Studying FtsW
Investigating the function of FtsW requires a combination of genetic, biochemical, and microscopic techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Peptidoglycan Polymerization Assay
This assay is used to directly measure the polymerase activity of FtsW.
Objective: To determine if a purified FtsW-FtsI complex can polymerize Lipid II into glycan strands.
Materials:
-
Purified FtsW-FtsI complex
-
Lipid II substrate (radiolabeled or fluorescently tagged)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
SDS-PAGE gels and Western blotting apparatus or HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified FtsW-FtsI complex with the Lipid II substrate in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer or by heat inactivation.
-
Product Analysis:
-
SDS-PAGE and Western Blotting: If using a tagged Lipid II substrate (e.g., biotinylated), separate the reaction products by SDS-PAGE and detect the polymerized glycan strands by Western blotting using an appropriate antibody or streptavidin conjugate.[1][3][4][11]
-
HPLC: Separate the reaction products using reverse-phase HPLC and quantify the amount of polymerized product by detecting the radiolabel or fluorescence.[24][25]
-
Purification of the FtsW-FtsI Complex
Obtaining a pure and active FtsW-FtsI complex is crucial for in vitro studies.
Objective: To co-purify the FtsW-FtsI complex from an overexpression system.
Materials:
-
E. coli expression strain co-expressing tagged FtsW (e.g., His-tagged) and untagged FtsI.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM).
-
Affinity chromatography resin (e.g., Ni-NTA agarose).
-
Wash buffer (lysis buffer with a lower concentration of imidazole).
-
Elution buffer (lysis buffer with a high concentration of imidazole).
-
Size-exclusion chromatography column.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Membrane Fractionation: Centrifuge the lysate at a low speed to remove cell debris, then ultracentrifuge the supernatant to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., DDM) to solubilize the membrane proteins.
-
Affinity Chromatography: Incubate the solubilized membrane fraction with the affinity resin. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. Elute the FtsW-FtsI complex with elution buffer.
-
Size-Exclusion Chromatography: Further purify the complex by size-exclusion chromatography to remove aggregates and other contaminants.
-
Purity Assessment: Analyze the purity of the complex by SDS-PAGE and Coomassie blue staining or Western blotting.[3][26]
FtsW Localization by Fluorescence Microscopy
This technique is used to visualize the subcellular localization of FtsW.
Objective: To determine the localization of FtsW within the bacterial cell.
Materials:
-
Bacterial strain expressing a fluorescently tagged FtsW (e.g., FtsW-GFP).
-
Microscope slides and coverslips.
-
Agarose (B213101) pads.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Sample Preparation: Grow the bacterial culture to mid-log phase. Mount a small volume of the culture on an agarose pad on a microscope slide.
-
Image Acquisition: Visualize the cells using a fluorescence microscope. Acquire images in both the phase-contrast and fluorescence channels.
-
Image Analysis: Analyze the images to determine the localization pattern of the fluorescently tagged FtsW. In dividing cells, FtsW should localize to the mid-cell, forming a ring-like structure.[16][17][27][28]
Experimental Workflow for FtsW Functional Analysis
The following diagram outlines a typical workflow for the functional characterization of FtsW.
Caption: A typical experimental workflow for the functional analysis of FtsW.
FtsW as a Target for Drug Development
The essential nature of FtsW and its conservation across a broad range of bacterial species make it an attractive target for the development of new antibiotics.[16] Inhibitors of FtsW would disrupt cell division and lead to bacterial cell death. The development of high-throughput screening assays to identify FtsW inhibitors is an active area of research.
Conclusion
FtsW is a multifaceted and essential protein that plays a central role in bacterial cell division and the determination of cell shape. Its function as a peptidoglycan polymerase, working in concert with its partner FtsI, is fundamental to the synthesis of the septal wall. The intricate regulation of FtsW activity by a network of divisome proteins highlights the complexity and precision of the cell division process. A thorough understanding of FtsW's structure, function, and regulation is critical for advancing our knowledge of bacterial cell biology and for the development of novel therapeutic strategies to combat bacterial infections. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to target this key vulnerability in bacteria.
References
- 1. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the assembly and regulation of the bacterial divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 7. Conformational changes in the essential E. coli septal cell wall synthesis complex suggest an activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of the Transport of Lipid II by FtsW in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of the transport of lipid II by FtsW in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the antiparallel double-stranded filament form of FtsA in activating the Escherichia coli divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Localization of Cell Division Protein FtsQ by Immunofluorescence Microscopy in Dividing and Nondividing Cells of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
FtsW and the SEDS Protein Family: A Technical Guide to Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of FtsW and its role within the Shape, Elongation, Division, and Sporulation (SEDS) protein family, central players in bacterial cell wall biosynthesis. This document details their function, interaction with other proteins, and the experimental methodologies used to elucidate their mechanisms, offering a valuable resource for researchers in microbiology and professionals in antibiotic drug development.
Introduction: The Essential Role of FtsW and SEDS Proteins
The bacterial cell wall, a structure vital for survival and maintaining cell shape, is primarily composed of peptidoglycan (PG).[1][2][3][4] For many years, the synthesis of the glycan strands of peptidoglycan was attributed solely to the glycosyltransferase (GT) activity of class A penicillin-binding proteins (aPBPs).[1][3][4][5] However, recent discoveries have identified a new family of peptidoglycan polymerases: the SEDS proteins.[5][6][7]
The SEDS family includes key proteins such as RodA, involved in cell elongation, and its homolog FtsW, an essential component of the divisome complex responsible for septal cell wall assembly during cell division.[1][4][5] FtsW's role as a peptidoglycan polymerase is now firmly established; it polymerizes Lipid II, the peptidoglycan precursor, into linear glycan strands.[1][2][3][4][8] This activity is crucial for bacterial cytokinesis and makes FtsW a compelling target for novel antibiotic development.[5][6][9]
FtsW does not function in isolation. Its polymerase activity is dependent on forming a complex with a cognate class B penicillin-binding protein (bPBP), which provides the transpeptidase (TP) activity required to cross-link the newly synthesized glycan strands into the existing peptidoglycan meshwork.[1][2][3][4][10] This functional partnership between a SEDS protein and a bPBP forms the core of the peptidoglycan synthesis machinery in both the elongasome (RodA-PBP2) and the divisome (FtsW-PBP3/FtsI).[11][12]
Quantitative Data on FtsW and SEDS Protein Interactions
The following table summarizes key quantitative data related to the inhibition of FtsW, providing insights for drug development professionals.
| Compound | Target | Assay Type | Parameter | Value | Organism | Reference |
| Compound 5-6 | FtsW | Competitive Binding Assay | Kᵢ | 0.8 µM | Staphylococcus aureus | [13] |
| Compound 5-6 | FtsW | Minimum Inhibitory Concentration (MIC) | MIC | 1 µg/mL | Staphylococcus aureus | [13][14] |
| Compound 5-0 | FtsW | Minimum Inhibitory Concentration (MIC) | MIC | 2-4 µg/mL | Staphylococcus aureus | [14] |
Signaling and Functional Pathways
The regulation and activity of FtsW are integrated into the complex process of cell division. The following diagrams illustrate the key pathways and molecular relationships.
The activation of the FtsW-PBP3 complex is a tightly regulated process initiated by FtsN, the final essential protein recruited to the divisome.
Experimental Protocols
Understanding the function of FtsW and SEDS proteins relies on a variety of sophisticated experimental techniques. This section details the methodologies for key experiments.
In Vitro Peptidoglycan Polymerization Assay
This assay is fundamental to demonstrating the glycosyltransferase activity of FtsW.
Objective: To detect the polymerization of Lipid II into glycan strands by purified FtsW in the presence of its cognate bPBP.
Methodology:
-
Protein Expression and Purification:
-
Peptidoglycan Synthesis Reaction:
-
Detection of Polymerized Product:
-
PAGE-based Assay:
-
The terminal D-Ala of the newly synthesized peptidoglycan is exchanged with biotin-D-lysine (BDL) using a labeling enzyme (e.g., E. faecalis PBPX or S. aureus PBP4).[1][15]
-
The biotinylated products are separated by polyacrylamide gel electrophoresis (PAGE).
-
Detection is performed by Western blotting using streptavidin conjugated to a reporter enzyme (e.g., HRP).[1]
-
-
Radioactive Assay:
-
Protein-Protein Interaction Assays
Investigating the interactions between FtsW and its binding partners is crucial for understanding the assembly and function of the divisome.
Objective: To confirm the physical interaction between FtsW and its cognate bPBP (e.g., PBP3), as well as other divisome components.
Methodologies:
-
Pull-Down Assays:
-
An affinity-tagged version of the "bait" protein (e.g., His-tagged FtsW) is expressed and immobilized on a corresponding affinity resin.
-
A cell lysate containing the "prey" protein (e.g., PBP3) is incubated with the resin-bound bait.
-
After washing to remove non-specific binders, the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting to detect the co-elution of the prey with the bait.[16]
-
-
Bacterial Two-Hybrid (B2H) System:
-
The two proteins of interest are fused to complementary fragments of an adenylate cyclase enzyme.
-
If the proteins interact in vivo, the adenylate cyclase fragments are brought into proximity, leading to the production of cAMP.
-
cAMP production activates the expression of a reporter gene (e.g., lacZ), which can be quantified by measuring β-galactosidase activity.[16]
-
-
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET):
-
FtsW and its potential interaction partner are fused to a FRET donor (e.g., sfTq2ox) and acceptor (e.g., mNG) fluorophore, respectively.[17]
-
The fluorescence lifetime of the donor is measured in the presence and absence of the acceptor.
-
A decrease in the donor's fluorescence lifetime indicates that FRET is occurring, signifying that the two proteins are in close proximity (interacting).[17]
-
Glycosyltransferase Activity Assays for High-Throughput Screening
The development of FtsW inhibitors requires robust assays suitable for screening large compound libraries.
Objective: To identify small molecules that inhibit the glycosyltransferase activity of FtsW.
Methodologies:
-
Continuous Fluorescence Assay:
-
Utilizes a Dansyl-labeled Lipid II substrate.[18]
-
The fluorescence of the Dansyl group is quenched upon polymerization of the Lipid II substrate.
-
The reaction progress is monitored by the reduction in fluorescence over time, allowing for the continuous measurement of enzyme activity.[18] This method is suitable for studying the effects of potential inhibitors on the rate of glycan strand synthesis.[18]
-
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay:
-
A biotinylated Lipid II derivative is used as the substrate.
-
The assay detects the product of the polymerization reaction.
-
This method is highly sensitive and suitable for high-throughput screening of compound libraries for FtsW inhibitors.[14]
-
-
Tryptophan Fluorescence Quenching Assay:
-
A tryptophan residue is introduced near the substrate-binding site of the GTase via site-directed mutagenesis.
-
The binding of a ligand (inhibitor or substrate analog) to the active site quenches the intrinsic fluorescence of the engineered tryptophan.
-
This provides a simple method for studying ligand binding and can be adapted for high-throughput screening without the need for labeled substrates.[19]
-
FtsW and SEDS Proteins as Drug Targets
The essential and highly conserved nature of FtsW and other SEDS proteins makes them attractive targets for the development of new antibiotics.[1][5][6] The discovery of small molecule inhibitors of FtsW, such as compound 5-6, demonstrates the feasibility of targeting this enzyme.[13][14] The development of robust high-throughput screening assays is a critical step in identifying novel chemical scaffolds that can be optimized into potent and selective inhibitors of peptidoglycan synthesis.[14][19][20] Targeting FtsW offers a promising strategy to combat the growing threat of antibiotic-resistant bacteria.[21]
Conclusion
FtsW, as a key member of the SEDS protein family, is a critical peptidoglycan polymerase essential for bacterial cell division. Its function is intricately linked with its bPBP partner, forming a synthase complex that is tightly regulated within the divisome. The detailed understanding of its biochemical activity, its interactions with other proteins, and the sophisticated experimental protocols developed for its study provide a solid foundation for future research and for the rational design of novel antibacterial agents targeting this fundamental bacterial process.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEDS proteins are a widespread family of bacterial cell wall polymerases [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural coordination of polymerization and crosslinking by a SEDS-bPBP peptidoglycan synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial cell wall biogenesis is mediated by SEDS and PBP polymerase families functioning semi-autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 14. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interaction between FtsW and penicillin-binding protein 3 (PBP3) directs PBP3 to mid-cell, controls cell septation and mediates the formation of a trimeric complex involving FtsZ, FtsW and PBP3 in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptidoglycan glycosyltransferase-ligand binding assay based on tryptophan fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Conductor of Constriction: An In-depth Guide to the Cell Cycle-Dependent Regulation of FtsW
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise synthesis of a septal cell wall is a critical and highly regulated event in bacterial cell division. At the heart of this process lies FtsW, a peptidoglycan glycosyltransferase that polymerizes lipid-linked precursors to build the nascent septum. The activity of FtsW is not constitutive; it is exquisitely controlled throughout the cell cycle to ensure that division occurs at the correct time and place. This technical guide provides a comprehensive overview of the multifaceted regulation of FtsW activity, detailing the hierarchical recruitment of division proteins, the synergistic activation signals from the cytoplasm and periplasm, and the spatiotemporal dynamics that govern its function. We present a synthesis of current research, including detailed experimental protocols and quantitative data, to offer a complete resource for professionals seeking to understand and target this essential bacterial process.
Introduction: FtsW as a Core Component of the Divisome
Bacterial cytokinesis is orchestrated by a dynamic multi-protein complex known as the divisome, which assembles at mid-cell. FtsW, a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family, is an integral membrane protein and a central component of this machinery.[1] For years, its function was debated, with an early hypothesis suggesting a role as a flippase for the peptidoglycan precursor, Lipid II.[2][3] However, a growing body of evidence has now firmly established FtsW as a peptidoglycan polymerase.[4][5] Its essential function is to catalyze the glycosyltransferase reaction, polymerizing Lipid II into linear glycan strands that form the backbone of the septal peptidoglycan.[4][6]
Crucially, FtsW does not function in isolation. Its polymerase activity is strictly dependent on forming a complex with its cognate Class B penicillin-binding protein (bPBP), FtsI (also known as PBP3).[4][5] Together, the FtsW-FtsI complex constitutes the core septal peptidoglycan synthase, with FtsW polymerizing the glycan strands and FtsI catalyzing the transpeptidation reaction to cross-link them.[7][8] The regulation of FtsW activity is therefore synonymous with the regulation of septal cell wall synthesis itself.
Hierarchical Assembly: Getting FtsW to the Right Place at the Right Time
The localization of FtsW to the division site is a critical first step in its regulation and is tightly controlled by a hierarchical protein recruitment cascade. The process begins with the polymerization of the tubulin homolog FtsZ into the Z-ring, which acts as the foundational scaffold for the divisome.[9][10]
The ordered assembly of key divisome proteins leading to FtsW recruitment is as follows:
-
FtsZ-ring formation: The process initiates with the assembly of FtsZ polymers at the future division site.[9]
-
Recruitment of FtsA and ZipA: These proteins anchor the Z-ring to the cytoplasmic membrane.[9][10]
-
Assembly of the FtsQLB complex: Following FtsA, a sub-complex consisting of FtsQ, FtsL, and FtsB is recruited.[3][7]
-
FtsW Localization: The localization of FtsW to the septum is dependent on the prior assembly of FtsZ, FtsA, and the FtsQLB complex.[7][9]
-
Recruitment of FtsI: FtsW is, in turn, essential for the subsequent recruitment of its partner, FtsI, to the division site.[9][11] Depletion of FtsW abrogates the localization of FtsI.[9]
This sequential assembly ensures that the septal peptidoglycan synthase is only assembled at the appropriate time and location in the cell cycle, preventing deleterious, off-site cell wall synthesis.
The Dual-Signal Activation of FtsW Polymerase Activity
Recruitment to the septum is necessary but not sufficient for FtsW activity. The FtsW-FtsI complex is held in an inactive state until the arrival of the final essential divisome protein, FtsN, which acts as the ultimate trigger for septal peptidoglycan synthesis.[8][12] FtsN initiates a two-pronged activation signal that converges on the FtsW-FtsI complex from both the periplasmic and cytoplasmic faces of the membrane.[11][12][13]
Periplasmic Activation Cascade
The periplasmic activation pathway is a signaling cascade involving conformational changes transmitted through the late-localizing divisome proteins.
-
FtsN as the Trigger: The essential periplasmic domain of FtsN (EFtsN) is thought to interact with the FtsQLB complex.[8][11]
-
Conformational Change in FtsQLB: This interaction induces a conformational change in FtsQLB, which exposes a previously cryptic domain of FtsL known as the "Activation of FtsWI" (AWI) domain.[8][11]
-
FtsL-FtsI Interaction: The exposed AWIFtsL domain then interacts directly with FtsI.[8]
-
FtsW Activation: This interaction between FtsL and FtsI is the final step in the periplasmic cascade, allosterically activating the polymerase function of FtsW.[8][11]
Genetic evidence strongly supports this model, as mutations in FtsL that mimic the "activated" state can bypass the need for FtsN.[11]
Cytoplasmic Activation Pathway
Concurrent with the periplasmic events, a signal is transmitted across the membrane to the cytoplasmic face.
-
FtsN-FtsA Interaction: The short cytoplasmic tail of FtsN (CytoFtsN) interacts with FtsA.[8][12]
-
FtsA Activation: This interaction is thought to switch FtsA into an "active" conformation.[7][12] An FtsA mutant (FtsA*) that mimics this active state can bypass upstream signaling components.[7][12]
-
Direct Action on FtsW: The activated FtsA then acts directly on FtsW from the cytoplasmic side to promote its activity.[7][13] This signal is regulated by the FtsEX complex, which uses ATP hydrolysis to control FtsA's state.[7]
These two pathways synergize to ensure a robust and timely activation of FtsW, tightly linking the completion of divisome assembly to the initiation of septal constriction.[7][11]
Spatiotemporal Dynamics: The Two Tracks of FtsW Movement
Recent advances in single-molecule imaging have revealed that the regulation of FtsW extends to its dynamic movement within the septal plane.[14] Tracking of individual FtsW molecules has identified two distinct populations:
-
The "Z-Track" (Fast-Moving): A population of FtsW molecules moves rapidly and processively around the circumference of the Z-ring. This movement is dependent on the treadmilling dynamics of FtsZ filaments. This population is thought to represent an inactive pool of FtsW-FtsI complexes being distributed around the division site.[14]
-
The "sPG-Track" (Slow-Moving): A second population moves more slowly and its movement is dependent on active septal peptidoglycan (sPG) synthesis. This represents the active pool of FtsW molecules engaged in building the septum.[14]
FtsN plays a critical role in promoting the switch from the fast-moving "Z-track" to the slow-moving "sPG-track".[14] This model provides a mechanism for the spatial coordination of cell wall synthesis, ensuring that the septum is built uniformly around the division plane.
Quantitative Data Summary
The following tables summarize key quantitative data related to FtsW localization and dynamics.
| Protein | Localization Dependency | Effect of Depletion | Reference(s) |
| FtsW | FtsZ, FtsA, FtsQ, FtsL | Abrogates FtsI localization | [9] |
| FtsI | FtsZ, FtsA, FtsW | Prevents septal PG synthesis | [9][10] |
| FtsN | FtsZ, FtsA, FtsQLB, FtsI | Prevents activation of FtsW | [8][12] |
Table 1: Protein Localization Dependencies for FtsW and Related Proteins. This table outlines the hierarchical requirements for the localization of key divisome proteins involved in FtsW regulation.
| FtsW Population | Movement Speed | Dependency | Putative State | Reference(s) |
| "Z-Track" | Fast | FtsZ treadmilling | Inactive, distributive | [14] |
| "sPG-Track" | Slow | Active PG synthesis | Active, synthetic | [14] |
Table 2: Dynamic Populations of FtsW at the Division Septum. This table summarizes the characteristics of the two distinct moving populations of FtsW molecules observed via single-molecule tracking.
Key Experimental Protocols
This section provides overviews of key methodologies used to investigate the regulation of FtsW.
Determining Protein Localization Dependencies
Objective: To determine the hierarchical order of protein recruitment to the divisome.
Methodology: Depletion Strains and Immunofluorescence Microscopy
-
Strain Construction: Construct bacterial strains where the expression of a specific fts gene (e.g., ftsW) is placed under the control of an inducible promoter (e.g., Para).[9]
-
Protein Depletion: Grow the strain in the presence of the inducer (e.g., arabinose) to allow for normal growth and protein expression. Then, shift the culture to a medium containing a repressor (e.g., glucose) to deplete the target protein. This typically leads to a division-arrested, filamentous phenotype.[9]
-
Immunofluorescence Staining: Fix the filamentous cells at various time points post-depletion. Permeabilize the cells and probe with primary antibodies specific for other divisome proteins (e.g., anti-FtsI, anti-FtsZ).
-
Microscopy: Use a fluorescently labeled secondary antibody to visualize the localization of the probed protein via fluorescence microscopy.
-
Analysis: Quantify the percentage of filaments showing correct septal localization of the protein of interest. The absence of localization in the depleted strain indicates that the depleted protein is required for the recruitment of the visualized protein.[9]
In Vitro Peptidoglycan Polymerase Assay
Objective: To measure the glycosyltransferase activity of FtsW and assess the requirements for its function.
Methodology: Purified Proteins and Radiolabeled Lipid II
-
Protein Purification: Purify recombinant FtsW and its cognate FtsI partner, as well as any regulatory proteins (e.g., FtsQLB, FtsN), typically as His-tagged or Strep-tagged fusions.[4]
-
Substrate Preparation: Synthesize or purify the peptidoglycan precursor, Lipid II. Often, a radiolabeled (e.g., 14C or 3H) or fluorescently-labeled version is used for detection.
-
Reaction Setup: Combine purified FtsW, FtsI, and Lipid II in a reaction buffer containing essential divalent cations (e.g., Mg2+ or Ca2+).[4][15] To test for regulation, other purified proteins can be added to the reaction.
-
Reaction Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Product Detection: Stop the reaction and separate the polymerized peptidoglycan product from the unreacted Lipid II substrate. This is commonly done using chromatography (e.g., paper chromatography or HPLC) or SDS-PAGE followed by autoradiography or fluorography.[4][15]
-
Quantification: Quantify the amount of polymerized product to determine the enzymatic activity of FtsW under different conditions (e.g., in the presence or absence of FtsI).
Bacterial Two-Hybrid (BACTH) Assay
Objective: To test for direct protein-protein interactions in vivo.
Methodology: Adenylate Cyclase-Based System
-
Plasmid Construction: Genetically fuse the two proteins of interest (e.g., FtsA and FtsW) to two complementary fragments, T18 and T25, of the Bordetella pertussis adenylate cyclase (CyaA) enzyme.
-
Strain Transformation: Co-transform an E. coli strain deficient in its own adenylate cyclase (cyaA-) with the two fusion plasmids.
-
Phenotypic Screening: Plate the transformed cells on indicator agar (B569324) (e.g., MacConkey agar with maltose). If the two proteins of interest interact, they bring the T18 and T25 fragments into close proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, activation of the mal operon, and the formation of colored (e.g., red) colonies.[11]
-
Quantitative Measurement: For a more quantitative assessment, measure β-galactosidase activity in liquid cultures, as cAMP also activates the lac operon. High β-galactosidase activity indicates a strong interaction.
Visualizing FtsW Regulation
The following diagrams illustrate the key pathways and relationships governing FtsW activity.
Figure 1: Hierarchical recruitment of FtsW to the divisome.
Figure 2: Synergistic activation of FtsW activity.
Figure 3: Two-track model for FtsW spatiotemporal dynamics.
Conclusion and Future Directions
The regulation of FtsW activity is a paradigm of the complex, multilayered control required to orchestrate bacterial cell division. From its ordered recruitment into the divisome to its precise activation by synergistic signals and its dynamic positioning at the septum, every step is carefully controlled. This intricate regulatory network ensures the fidelity of cell division and presents a rich landscape of potential targets for novel antimicrobial agents. Future research will likely focus on obtaining high-resolution structural information of the FtsW-FtsI complex in its inactive and active states, further elucidating the precise molecular mechanisms of FtsN-mediated activation, and understanding how these core processes are integrated with other cell cycle events like DNA replication and segregation. A deeper understanding of FtsW regulation will not only advance our fundamental knowledge of bacterial biology but also pave the way for new strategies to combat antibiotic resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 6. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FtsI and FtsW Are Localized to the Septum in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. A two-track model for the spatiotemporal coordination of bacterial septal cell wall synthesis revealed by single-molecule imaging of FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Essential Role of FtsW in Bacterial Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antibiotic resistance necessitates the identification and characterization of novel antibacterial targets. FtsW, a key component of the bacterial cell division machinery, has emerged as a highly promising candidate. This technical guide provides an in-depth exploration of the essentiality of FtsW for bacterial viability, its biochemical function, and its regulation. We present a compilation of quantitative data, detailed experimental protocols for studying FtsW, and visual representations of its associated cellular pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction: FtsW, a Core Component of the Divisome
FtsW is an integral membrane protein belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins.[1][2] It is a crucial component of the divisome, the multi-protein complex responsible for bacterial cell division.[3][4] FtsW's primary function is to act as a peptidoglycan glycosyltransferase (PGT), polymerizing Lipid II precursors into glycan strands, a fundamental step in the synthesis of the septal cell wall that divides the mother cell into two daughter cells.[1][5][6] Its activity is intrinsically linked to a cognate class B penicillin-binding protein (bPBP), such as FtsI (also known as PBP3), which performs the subsequent transpeptidation step to cross-link the newly synthesized glycan strands.[1][5][7] The indispensable nature of FtsW across a broad range of bacteria underscores its potential as a target for novel antibiotics.[1][8]
The Essentiality of FtsW for Bacterial Survival
The viability of most bacteria is critically dependent on the function of FtsW. Its essentiality stems from its central role in septal peptidoglycan synthesis, a process without which bacteria cannot complete cell division, leading to filamentation and eventual cell lysis.[9]
Evidence from Conditional Mutants and Depletion Studies
Genetic studies using conditional mutants, where the expression of ftsW is placed under the control of an inducible promoter, have provided definitive proof of its essentiality. In the absence of the inducer, FtsW is depleted, leading to a halt in cell division, the formation of long filamentous cells, and a significant drop in cell viability.[9][10] For instance, in Escherichia coli, shifting an ftsW-depletion strain from permissive (arabinose-containing) to non-permissive (glucose-containing) medium results in a block in division and subsequent cell lysis.[9] Similarly, depletion of FtsW in Streptococcus pneumoniae results in a lethal phenotype.[5]
Quantitative Analysis of FtsW Function and Inhibition
Quantitative data from various studies highlight the critical nature of FtsW's enzymatic activity and its susceptibility to inhibition.
Table 1: In Vitro Activity and Inhibition of FtsW
| Parameter | Organism | Value | Reference |
| Inhibitor MIC | |||
| Compound 5-6 | Staphylococcus aureus | 1 µg/mL | [11] |
| Inhibitor Binding Affinity (Ki) | |||
| Compound 5-6 (competes with Lipid II) | Staphylococcus aureus | 0.8 µM | [11] |
| Substrate Binding Affinity (Kd) | |||
| Cy5-GalNAz-Lipid II | Staphylococcus aureus FtsWI | 1.6 ± 0.6 μM | [6] |
Key Experimental Protocols for Studying FtsW
This section provides detailed methodologies for key experiments used to investigate the function and essentiality of FtsW.
Construction of a Conditional FtsW Depletion Strain
This protocol describes the creation of a bacterial strain in which the expression of ftsW can be experimentally controlled.
Principle: The native ftsW gene is deleted or inactivated, and a second, functional copy is placed under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter) on a plasmid or integrated at a different chromosomal locus. Bacterial growth is maintained in the presence of the inducer (arabinose), while its removal leads to the depletion of FtsW.
Detailed Protocol:
-
Plasmid Construction:
-
Amplify the full-length ftsW gene from the target bacterium's genomic DNA using PCR.
-
Clone the ftsW PCR product into a suitable expression vector containing an inducible promoter (e.g., pBAD series vectors for arabinose induction). Ensure the cloning is in-frame with any affinity tags if desired.
-
Transform the resulting plasmid into a competent E. coli cloning strain and verify the construct by sequencing.
-
-
Chromosomal Deletion of Native ftsW:
-
Employ a method for targeted gene deletion, such as lambda red recombineering.
-
Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the native ftsW gene.
-
Introduce the resulting PCR product into the target bacterial strain expressing the lambda red recombinase enzymes.
-
Select for transformants on antibiotic-containing media.
-
-
Construction of the Depletion Strain:
-
Introduce the ftsW expression plasmid into the strain with the chromosomal ftsW deletion. This step must be performed in the presence of the inducer to ensure cell viability.
-
Select for colonies containing both the chromosomal deletion and the expression plasmid using the appropriate antibiotics and the inducer.
-
-
Verification of the Conditional Mutant:
-
Grow the constructed strain in liquid media with and without the inducer.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and cell morphology (by microscopy) over time. Depletion of FtsW should lead to growth arrest and cell filamentation in the absence of the inducer.
-
Confirm the depletion of FtsW protein levels by Western blotting using an FtsW-specific antibody.
-
In Vitro Peptidoglycan Polymerase Assay (PAGE-based)
This assay directly measures the glycosyltransferase activity of purified FtsW.
Principle: Purified FtsW, in complex with its cognate bPBP, is incubated with the lipid-linked peptidoglycan precursor, Lipid II. The resulting polymerized peptidoglycan chains are then separated by SDS-PAGE and visualized.[12][13]
Detailed Protocol:
-
Protein Purification:
-
Co-express and purify the FtsW-bPBP complex from a suitable expression system (e.g., E. coli). Affinity tags on one or both proteins facilitate purification.
-
Solubilize the membrane-bound complex using detergents (e.g., DDM).
-
Purify the complex using affinity chromatography followed by size-exclusion chromatography.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified FtsW-bPBP complex, Lipid II substrate, a buffer with an appropriate pH (e.g., HEPES or Tris), and divalent cations (e.g., MnCl2 or MgCl2), which are required for FtsW activity.[13]
-
Include a negative control reaction without the enzyme complex.
-
Incubate the reaction at a suitable temperature (e.g., 30°C or 37°C) for a defined period.
-
-
Detection of Polymerized Product:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
To visualize the peptidoglycan, a labeled Lipid II substrate (e.g., biotinylated) can be used, followed by detection with streptavidin-HRP. Alternatively, the terminal D-Ala of the product can be exchanged with biotin-D-lysine (BDL) using a promiscuous PBP, followed by detection.[12]
-
LC-MS Analysis of Muropeptides
This method is used to analyze the composition of peptidoglycan and can be adapted to assess the in vitro activity of the FtsW-FtsI complex by detecting cross-linked dimers.[1][5][9]
Principle: Peptidoglycan synthesized in vitro is digested with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to release muropeptides. These muropeptides are then separated by ultra-performance liquid chromatography (UPLC) and identified by mass spectrometry (MS). The presence of dimeric muropeptides indicates successful transpeptidation by FtsI of the glycan strands synthesized by FtsW.
Detailed Protocol:
-
In Vitro Peptidoglycan Synthesis:
-
Perform an in vitro peptidoglycan polymerase assay as described in section 4.2.
-
-
Muramidase Digestion:
-
Terminate the synthesis reaction and adjust the buffer conditions for optimal muramidase activity.
-
Add the muramidase and incubate to digest the peptidoglycan into muropeptides.
-
-
Sample Preparation:
-
Reduce the muropeptides with sodium borohydride (B1222165) to prevent anomerization of the MurNAc sugar.
-
Acidify the sample to stop the reduction reaction.
-
Remove any precipitated protein by centrifugation.
-
-
UPLC-MS Analysis:
-
Inject the prepared muropeptide sample onto a reverse-phase UPLC column (e.g., C18).
-
Separate the muropeptides using a gradient of acetonitrile (B52724) in a formic acid-containing aqueous mobile phase.
-
Analyze the eluting muropeptides by electrospray ionization mass spectrometry to identify monomeric and dimeric species based on their mass-to-charge ratios.
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions
FRET microscopy can be used to visualize the interaction between FtsW and its binding partners, such as FtsI, in live bacterial cells.[2][14][15]
Principle: FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). This transfer occurs only when the donor and acceptor are in very close proximity (typically <10 nm). By fusing a donor fluorophore (e.g., GFP) to FtsW and an acceptor fluorophore (e.g., mCherry) to its putative interaction partner, the occurrence of FRET, detected as a change in the fluorescence lifetime or emission spectrum of the donor, indicates a direct interaction between the two proteins.
Detailed Protocol:
-
Strain Construction:
-
Construct bacterial strains that express FtsW fused to a donor fluorophore and the protein of interest fused to an acceptor fluorophore. These fusions should be expressed from their native promoters or from inducible promoters at levels that do not perturb cell division.
-
-
Sample Preparation for Microscopy:
-
Grow the bacterial strains to the desired growth phase.
-
Immobilize the cells on an agarose (B213101) pad for live-cell imaging.
-
-
Image Acquisition:
-
Use a confocal or widefield microscope equipped for FRET imaging.
-
Acquire images of the donor fluorescence, acceptor fluorescence, and the FRET signal (donor excitation, acceptor emission).
-
For fluorescence lifetime imaging microscopy (FLIM-FRET), a pulsed laser and time-correlated single-photon counting (TCSPC) detector are used to measure the fluorescence lifetime of the donor in the presence and absence of the acceptor.
-
-
Data Analysis:
-
Correct the FRET images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency, which is a measure of the strength of the interaction.
-
In FLIM-FRET, a decrease in the donor's fluorescence lifetime in the presence of the acceptor indicates FRET and thus interaction.
-
Signaling Pathways and Regulation of FtsW
The activity of FtsW is tightly regulated and integrated into the complex process of cell division. It is a late recruit to the divisome, and its localization to the division site is dependent on several other "upstream" divisome proteins.
Divisome Assembly Pathway
The assembly of the divisome in E. coli is a hierarchical process. FtsW is recruited to the septal ring after the initial formation of the FtsZ-ring and the localization of early divisome components. The recruitment of FtsW is dependent on the FtsQLB complex.[3][14][16] Subsequently, FtsW is required for the recruitment of its partner, FtsI.[3]
References
- 1. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between FtsW and penicillin-binding protein 3 (PBP3) directs PBP3 to mid-cell, controls cell septation and mediates the formation of a trimeric complex involving FtsZ, FtsW and PBP3 in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 12. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 15. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assembly and Activation of the Escherichia coli Divisome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Methods for FtsW Protein Expression and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsW is a critical enzyme involved in peptidoglycan synthesis and a promising target for novel antibiotics. As a multi-pass transmembrane protein, its expression and purification present significant challenges. These application notes provide an overview of established methods and detailed protocols for the successful production and isolation of FtsW, often in complex with its cognate penicillin-binding protein (PBP), which is essential for its function.
FtsW is a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family and functions as a peptidoglycan glycosyltransferase.[1][2] It polymerizes Lipid II, a precursor molecule, to build the septal peptidoglycan that is necessary for bacterial cell division.[3][4][5] Notably, the polymerase activity of FtsW is dependent on its interaction with a cognate class B penicillin-binding protein (bPBP), such as FtsI (PBP3).[3][4][5] Therefore, many successful expression and purification strategies involve the co-expression of FtsW and its partner PBP.[2][6]
This document outlines protocols primarily utilizing Escherichia coli as an expression host, which is a common and cost-effective system for producing membrane proteins.[7][8][9] The protocols described herein are based on methods that have been successfully used to produce FtsW from various bacterial species, including Staphylococcus aureus and Streptococcus thermophilus.[3][10]
Experimental Workflow Overview
The general workflow for FtsW expression and purification involves several key stages, from initial expression vector construction to final protein purification and analysis.
Caption: General experimental workflow for FtsW expression and purification.
Application Notes: Key Considerations for Success
Expression System Selection
-
E. coli Strains: The C41(DE3) and C43(DE3) strains are particularly well-suited for the expression of toxic membrane proteins as they have mutations that reduce the level of lac promoter-driven transcription, thereby mitigating toxicity.[7] BL21(DE3) is also a commonly used strain.[3][10]
-
Codon Optimization: For heterologous expression, optimizing the codon usage of the FtsW gene to match that of E. coli can significantly enhance translation efficiency and protein yield.[11]
Co-expression with Cognate PBP
-
To obtain functionally active FtsW, it is often necessary to co-express it with its cognate bPBP, such as FtsI.[2][3] This can be achieved by cloning both genes into a single vector with separate promoters or by using two compatible plasmids. Co-expression facilitates the formation of a stable and active complex.[2][6]
Growth and Induction Conditions
-
Temperature: Lowering the induction temperature (e.g., 16-20°C) can slow down protein expression, which often promotes proper folding and insertion of membrane proteins into the cell membrane, and can increase the proportion of soluble protein.[3][10][11]
-
Inducer Concentration: The concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), should be optimized. A lower concentration may be beneficial for toxic proteins. A common starting point is 0.2-0.5 mM IPTG.[3][10][12]
Membrane Protein Solubilization
-
Detergent Screening: The choice of detergent is critical for extracting the protein from the cell membrane in a stable and active state. A screening of different detergents is often necessary. Common detergents include DDM (n-dodecyl-β-D-maltoside) and Triton X-100.
-
Solubilization Conditions: Factors such as detergent concentration, temperature, and incubation time should be optimized to maximize the yield of solubilized protein while maintaining its integrity.
Purification Strategy
-
Affinity Chromatography: The use of an affinity tag, such as a polyhistidine-tag (His-tag), is highly recommended for the initial capture and purification of FtsW.[2][13]
-
Size-Exclusion Chromatography (SEC): SEC is a crucial second step to remove aggregates and further purify the FtsW protein or FtsW-PBP complex.[3][10] It also allows for buffer exchange into a detergent-free environment if required for downstream applications.
Detailed Protocols
Protocol 1: Expression of FtsW in E. coli
This protocol is a general procedure for the expression of FtsW, which can be adapted for co-expression with a PBP.[3][10]
Materials:
-
E. coli expression strain (e.g., C43(DE3)) harboring the FtsW expression plasmid.
-
Terrific Broth (TB) or Luria-Bertani (LB) medium.
-
Appropriate antibiotics (e.g., kanamycin (B1662678) or carbenicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a 50 mL starter culture of TB or LB medium containing the appropriate antibiotic with a single colony of the expression strain.
-
Incubate the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB or LB medium (with antibiotic) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3][10]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3][10]
-
Continue to incubate the culture at the lower temperature for 18 hours.[3][10]
-
Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C.[3][10]
-
The cell pellet can be stored at -80°C until further use.
Quantitative Data for Expression:
| Parameter | Value | Reference |
| Expression Strain | E. coli C43(DE3) or BL21(DE3) | [3][10] |
| Culture Medium | Terrific Broth (TB) or Luria-Bertani (LB) | [3][10] |
| Growth Temperature | 37°C | [3][10] |
| OD600 at Induction | 0.6 - 0.8 | [3][10] |
| Induction Temperature | 16 - 20°C | [3][10] |
| Inducer (IPTG) | 0.5 mM | [3][10] |
| Induction Time | 18 hours | [3][10] |
Protocol 2: Purification of His-tagged FtsW
This protocol describes a two-step purification process using affinity and size-exclusion chromatography.
Caption: Detailed workflow for the purification of His-tagged FtsW.
Materials:
-
Cell pellet from Protocol 1.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 1 mM PMSF).
-
Solubilization Buffer (Lysis buffer with 1% DDM).
-
Wash Buffer (Lysis buffer with 20-40 mM imidazole).
-
Elution Buffer (Lysis buffer with 300 mM imidazole).[10]
-
SEC Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% DDM).
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 200).
Procedure:
-
Cell Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer. Lyse the cells using a cell disruptor or sonication.
-
Membrane Isolation: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized sample at 100,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Affinity Chromatography:
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure FtsW.
-
Pool the pure fractions, concentrate if necessary, and store at -80°C.
-
Quantitative Data for Purification:
| Parameter | Buffer Composition | Reference |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 1 mM PMSF | [3][10] |
| Solubilization Detergent | 1% DDM | - |
| Wash Buffer Imidazole | 20-40 mM | [10] |
| Elution Buffer Imidazole | 300 mM | [10] |
| SEC Column | Superdex 200 or Superose 6 | [3][10] |
These protocols provide a robust framework for the expression and purification of FtsW. Optimization of specific parameters may be necessary depending on the specific FtsW ortholog and the downstream application. Careful attention to detail, particularly during the solubilization and purification steps, is crucial for obtaining high-quality, active protein for structural and functional studies or for use in drug screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biomatik.com [biomatik.com]
- 12. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
Protocol for Purification of Membrane-Bound FtsW
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FtsW is an essential membrane-bound protein in bacteria, playing a crucial role in cell division as a key component of the divisome. It is a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family and functions as a peptidoglycan glycosyltransferase. FtsW, in complex with its cognate penicillin-binding protein (PBP), polymerizes Lipid II to synthesize the septal peptidoglycan, a critical step for bacterial cytokinesis. Due to its essential nature and druggability, FtsW is a significant target for the development of novel antibiotics. The purification of functional, membrane-bound FtsW is a critical prerequisite for biochemical and structural studies aimed at understanding its mechanism of action and for screening potential inhibitors. This document provides a detailed protocol for the expression, solubilization, and purification of membrane-bound FtsW.
Data Presentation
Table 1: Summary of Reagents and Buffers for FtsW Purification
| Buffer/Reagent | Composition | Purpose |
| Lysis Buffer A | 50 mM HEPES pH 7.5, 0.5 M NaCl, cOmplete™ EDTA-free Protease Inhibitor Cocktail | Cell lysis and initial suspension |
| Solubilization Buffer | 50 mM HEPES pH 7.5, 0.5 M NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 0.5% Lauryl Amine Oxide (LAPAO), 20% glycerol | Solubilization of FtsW from the cell membrane |
| Wash Buffer A | 50 mM HEPES pH 7.5, 0.5 M NaCl, 0.05% DDM, 20% glycerol, 20-40 mM imidazole (B134444) | Washing of non-specifically bound proteins during affinity chromatography |
| Elution Buffer | 50 mM HEPES pH 7.5, 0.5 M NaCl, 0.05% DDM, 20% glycerol, 300 mM imidazole | Elution of His-tagged FtsW from the affinity column |
| Size Exclusion Chromatography (SEC) Buffer | 50 mM HEPES pH 7.5, 0.5 M NaCl, 10% glycerol, 0.05% DDM | Final polishing step to separate FtsW from aggregates and other contaminants |
Table 2: Quantitative Parameters for a Typical FtsW Purification from 1L E. coli Culture
| Purification Step | Total Protein (mg) | FtsW Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Cell Lysate | 1500 | Not Assayed | Not Assayed | 100 | <1 |
| Membrane Fraction | 300 | Not Assayed | Not Assayed | - | ~5 |
| Solubilized Membrane Fraction | 100 | Not Assayed | Not Assayed | - | ~15 |
| Ni-NTA Affinity Elution | 5 | Not Assayed | Not Assayed | - | >90 |
| Size Exclusion Chromatography | 2 | Not Assayed | Not Assayed | - | >95 |
Note: FtsW activity can be assessed through in vitro polymerization of Lipid II.[1] Specific activity values will depend on the assay conditions.
Experimental Protocols
Expression of His-tagged FtsW in E. coli
This protocol describes the expression of an N-terminally His-tagged FtsW in the E. coli C43(DE3) strain, which is optimized for the expression of membrane proteins.
Materials:
-
E. coli C43(DE3) cells harboring the FtsW expression plasmid
-
Terrific Broth (TB) or Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin (B1662678) or carbenicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculate 100 mL of TB or LB medium containing the appropriate antibiotic with a single colony of E. coli C43(DE3) carrying the FtsW expression plasmid.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
The next day, use the overnight culture to inoculate 1 L of TB or LB medium containing the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.7-0.8.[2]
-
Cool the culture to 20°C.
-
Induce protein expression by adding IPTG to a final concentration of 500 µM.[2]
-
Continue to incubate the culture for 18 hours at 20°C with shaking.[2]
-
Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C.[2]
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Membrane Preparation and Solubilization of FtsW
This protocol details the isolation of the membrane fraction and the subsequent solubilization of FtsW.
Materials:
-
Frozen cell pellet from 1L culture
-
Lysis Buffer A
-
Solubilization Buffer
-
Cell disruptor (e.g., EmulsiFlex-C3 or sonicator)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer A.[2]
-
Lyse the cells by passing the suspension through a cell disruptor at 15,000 psi three times.[2] Alternatively, sonicate the cells on ice.
-
Remove cell debris by centrifugation at 12,000 x g for 5 minutes at 4°C.[2]
-
Collect the supernatant and perform ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[2]
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate the mixture for 1 hour at 4°C with gentle agitation to solubilize the membrane proteins.[3]
-
Clarify the solubilized membrane fraction by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.[3]
-
Collect the supernatant containing the solubilized FtsW for the next purification step.
Purification of FtsW by Affinity and Size-Exclusion Chromatography
This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).[4][5]
Materials:
-
Solubilized membrane fraction containing His-tagged FtsW
-
Ni-NTA affinity resin
-
Wash Buffer A
-
Elution Buffer
-
SEC Buffer
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
FPLC system
Procedure:
A. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a gravity column with Ni-NTA resin with Wash Buffer A containing 20 mM imidazole.
-
Load the solubilized membrane fraction onto the column.[2]
-
Wash the column with 25 mL of Wash Buffer A containing 20 mM imidazole.[2]
-
Perform a second wash with 25 mL of Wash Buffer A containing 40 mM imidazole to remove weakly bound contaminants.[2]
-
Elute the His-tagged FtsW with 10 mL of Elution Buffer containing 300 mM imidazole.[2]
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the presence of FtsW.
B. Size-Exclusion Chromatography (SEC):
-
Concentrate the pooled elution fractions from the IMAC step using a centrifugal filtration device.
-
Equilibrate a Superdex 200 10/300 GL column with SEC Buffer.[2]
-
Load the concentrated protein sample onto the SEC column.
-
Run the chromatography at a flow rate of 0.5 mL/min and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure FtsW.
-
Pool the pure fractions, concentrate the protein, and store at -80°C.
Visualizations
FtsW Purification Workflow
Caption: A flowchart illustrating the major steps in the purification of membrane-bound FtsW.
Role of FtsW in Septal Peptidoglycan Synthesis
Caption: The role of the FtsW-FtsI complex in the synthesis of septal peptidoglycan.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing FtsW Localization In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW is an essential bacterial cell division protein, belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins. It plays a crucial role in the synthesis of the septal peptidoglycan, a process vital for bacterial cytokinesis. Understanding the precise subcellular localization and dynamics of FtsW is paramount for elucidating the mechanisms of bacterial cell division and for the development of novel antimicrobial agents targeting this process. This document provides detailed application notes and protocols for various advanced microscopy techniques to visualize FtsW localization in vivo.
Key Visualization Techniques
Several powerful techniques can be employed to visualize FtsW in living bacterial cells. The choice of method depends on the specific research question, the required spatial and temporal resolution, and the available equipment. The primary techniques covered in this document are:
-
Fluorescent Protein Fusions: Genetically fusing FtsW to a fluorescent protein (FP) allows for real-time visualization in living cells.
-
Immunofluorescence Microscopy: This antibody-based technique provides high-specificity localization in fixed cells.
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) offer nanoscale resolution, revealing the fine details of FtsW organization.
-
Single-Molecule Tracking (SMT): This method allows for the observation of the movement of individual FtsW molecules, providing insights into their dynamics.
-
Förster Resonance Energy Transfer (FRET): FRET-based techniques are used to study FtsW's interactions with other proteins within the divisome.
I. Fluorescent Protein Fusions for Live-Cell Imaging of FtsW
Genetically encoded fluorescent reporters, such as Green Fluorescent Protein (GFP) and its derivatives, are invaluable tools for studying protein localization and dynamics in real-time.[1][2] Fusing FtsW to a fluorescent protein enables the direct observation of its recruitment to the division septum and its behavior throughout the cell cycle.[3][4][5][6][7][8]
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| Fusion Protein | FtsW-GFP | Escherichia coli | [8] |
| FtsW-TagRFP-t | Escherichia coli | [3] | |
| Localization | Mid-cell septum | Escherichia coli | [9][10][11][12] |
| Dependency | Requires FtsZ, FtsA, FtsQ, FtsL for localization | Escherichia coli | [4] |
| Functionality | Fully functional fusions have been constructed | Escherichia coli | [3] |
Experimental Workflow: FtsW Fluorescent Protein Fusion Imaging
Caption: Workflow for visualizing FtsW using fluorescent protein fusions.
Detailed Protocol: Construction and Imaging of an FtsW-GFP Fusion
1. Plasmid Construction:
-
Amplify the ftsW gene from the bacterial strain of interest using PCR with primers that add appropriate restriction sites.
-
Amplify the gene for the desired fluorescent protein (e.g., gfp).
-
Use restriction digestion and ligation to clone ftsW and gfp into a suitable expression vector, creating an in-frame fusion. The vector should ideally have an inducible promoter (e.g., PBAD or Plac) to control the expression level of the fusion protein.[7]
-
Verify the sequence of the resulting plasmid.
2. Bacterial Transformation and Strain Preparation:
-
Transform the FtsW-FP fusion plasmid into the desired E. coli strain. For localization dependency studies, use strains with mutations in other fts genes.[4]
-
It is crucial to test for the functionality of the FtsW-FP fusion by complementing an ftsW deletion or temperature-sensitive mutant.
3. Cell Culture and Induction:
-
Grow the bacterial culture in appropriate media (e.g., LB broth) at the desired temperature to the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the FtsW-FP fusion protein by adding the appropriate inducer (e.g., L-arabinose for PBAD, IPTG for Plac). The concentration of the inducer should be optimized to achieve expression levels that are sufficient for visualization but not high enough to cause artifacts.[7]
4. Sample Preparation for Microscopy:
-
Take a small aliquot (e.g., 1-2 µL) of the induced culture.
-
Place the aliquot on a thin agarose pad (typically 1-1.5% agarose in minimal medium) on a microscope slide.
-
Cover with a coverslip and seal the edges if necessary for long-term imaging.
5. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a high-numerical-aperture objective and appropriate filter sets for the chosen fluorescent protein.
-
Acquire both phase-contrast or DIC images to visualize the cell morphology and fluorescence images to determine the localization of the FtsW-FP fusion protein.
-
For dynamic studies, time-lapse imaging can be performed.[13]
II. Immunofluorescence Microscopy for FtsW Localization
Immunofluorescence (IF) is a classic technique that uses antibodies to detect a specific target protein within a cell. It is particularly useful for confirming the localization of native FtsW without the potential artifacts of protein fusion.[9][10][11][12][14]
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| Primary Antibody | Rabbit anti-FtsW | Escherichia coli | [9] |
| Secondary Antibody | Fluorescently-labeled anti-rabbit IgG | Escherichia coli | [9] |
| Localization | Septal ring | Escherichia coli | [9][10][11][12] |
| Percentage of Cells with Localized FtsW | High frequency | Escherichia coli | [9] |
Experimental Workflow: Immunofluorescence Staining of FtsW
Caption: Workflow for immunofluorescence localization of FtsW.
Detailed Protocol: Immunofluorescence Staining of FtsW in E. coli
1. Cell Growth and Fixation:
-
Grow E. coli cells to mid-exponential phase in a suitable medium.
-
Fix the cells by adding formaldehyde (B43269) to the culture to a final concentration of 2.5% and incubating for 30 minutes at room temperature.
-
Wash the cells several times with phosphate-buffered saline (PBS) to remove the fixative.
2. Permeabilization:
-
Resuspend the fixed cells in PBS containing lysozyme (B549824) (e.g., 2 mg/mL) and incubate to partially digest the cell wall. The duration of lysozyme treatment needs to be optimized.[9]
-
Wash the cells with PBS.
3. Antibody Incubation:
-
Apply the cells to a poly-L-lysine-coated coverslip and allow them to adhere.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 2% BSA) for 30 minutes.
-
Incubate with a primary antibody specific for FtsW (e.g., rabbit anti-FtsW) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
Wash the cells again with PBS to remove unbound secondary antibody.
4. Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
III. Super-Resolution Microscopy of FtsW
Super-resolution techniques, such as PALM and STORM, bypass the diffraction limit of light microscopy, enabling visualization of molecular organization at the nanoscale.[15][16][17][18] These methods are ideal for studying the detailed arrangement of FtsW molecules within the septal ring.[19]
Quantitative Data Summary
| Parameter | Value | Technique | Reference |
| Lateral Resolution | 20-40 nm | PALM/STORM | [15] |
| Axial Resolution | ~50-100 nm | 3D-PALM/STORM | [16][19] |
| FtsZ Ring Diameter | ~500 nm | PALM | [19] |
Logical Relationship: Principle of Localization Microscopy
Caption: Principle of Single-Molecule Localization Microscopy (SMLM).
Protocol Outline: PALM Imaging of FtsW
1. Strain and Plasmid Construction:
-
Construct a fusion of FtsW to a photoactivatable or photoconvertible fluorescent protein (e.g., PAmCherry, mEos).[20]
-
Express the fusion protein in the bacterial strain of interest at low levels to ensure single-molecule detection.
2. Sample Preparation:
-
Prepare cells on a coverslip suitable for microscopy, often in a thin layer of agarose.
-
The imaging buffer may need to be optimized to enhance the photochemical properties of the fluorescent protein.
3. PALM Imaging:
-
Use a specialized microscope setup capable of total internal reflection fluorescence (TIRF) illumination to minimize background fluorescence.[16]
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically activate a small subset of the fluorescent proteins in each frame.
-
Simultaneously, use a higher-power excitation laser (e.g., 561 nm for red-emitting FPs) to excite the activated molecules until they photobleach.
-
Acquire thousands of images until the population of unactivated fluorescent proteins is depleted.
4. Data Analysis:
-
Process the acquired image series with specialized software to detect and localize the position of each single molecule with sub-pixel accuracy.
-
Reconstruct the final super-resolution image by plotting the coordinates of all localized molecules.
-
Quantitative analysis of the localization data can reveal information about the clustering and organization of FtsW molecules.[16]
IV. Single-Molecule Tracking of FtsW
Single-molecule tracking (SMT) provides dynamic information by following the movement of individual FtsW molecules in real-time.[21] This technique has revealed that FtsW moves processively along the septum, driven by peptidoglycan synthesis.[3][22]
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| FtsW-RFP Motion | Directional at mid-cell | Escherichia coli | [3] |
| Stationary FtsW Confinement | ~95 nm | Escherichia coli | [3] |
| Processive Movement Speed | ~15 nm/s | Staphylococcus aureus | [22] |
Protocol Outline: Single-Molecule Tracking of FtsW
1. Strain Construction and Labeling:
-
Construct a functional FtsW fusion to a bright and photostable fluorescent probe, such as HaloTag or a bright fluorescent protein like TagRFP-t.[3][21]
-
If using HaloTag, label the fusion protein with a bright, cell-permeable fluorescent ligand (e.g., Janelia Fluor dyes) at a low concentration to ensure sparse labeling.[21]
2. Microscopy and Image Acquisition:
-
Use a highly sensitive fluorescence microscope, often with TIRF or HiLO illumination, and a fast and sensitive camera (e.g., EMCCD).
-
Acquire time-lapse image series (movies) with a high frame rate (e.g., 20-200 ms (B15284909) exposure time) to capture the motion of individual molecules.
3. Data Analysis:
-
Use tracking software to identify and follow individual fluorescent spots over time, generating trajectories.
-
Analyze the trajectories to determine parameters such as diffusion coefficients, velocity, and confinement, which can distinguish between different modes of motion (e.g., diffusive vs. directed).
V. Visualizing FtsW Interactions using FLIM-FRET
Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) is a powerful technique to probe protein-protein interactions in vivo.[23][24][25] It measures the decrease in the fluorescence lifetime of a donor fluorophore when it is in close proximity (1-10 nm) to an acceptor fluorophore, indicating an interaction.
Quantitative Data Summary
| Interaction Pair (Donor-Acceptor) | FRET Efficiency | Organism | Reference |
| FtsW-sfTq2ox - mNG-PBP1 | ~15.5% | Staphylococcus aureus | [23] |
| FtsW-sfTq2ox - FtsW-mNG | ~6.2% | Staphylococcus aureus | [23] |
| FtsW-sfTq2ox - DivIB-mNG | ~8% | Staphylococcus aureus | [23] |
Signaling Pathway: FtsW Interactions in the Divisome
Caption: FtsW protein-protein interactions measured by FLIM-FRET.
Protocol Outline: FLIM-FRET for FtsW Interactions
1. Strain Construction:
-
Construct strains co-expressing FtsW fused to a donor fluorophore (e.g., sfTq2ox) and a potential interaction partner fused to an acceptor fluorophore (e.g., mNeonGreen).[23]
-
Also, create control strains expressing only the donor fusion and negative controls where the acceptor is a non-interacting protein.
2. Cell Culture and Sample Preparation:
-
Grow cells under optimized conditions to ensure proper expression and folding of the fusion proteins.
-
Prepare the cells for microscopy on an agarose pad as described for live-cell imaging.
3. FLIM Data Acquisition:
-
Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.
-
Acquire fluorescence lifetime data for the donor fluorophore in the presence and absence of the acceptor.
4. Data Analysis:
-
Fit the fluorescence decay curves to determine the fluorescence lifetime of the donor in each pixel of the image.
-
A reduction in the donor's fluorescence lifetime in the presence of the acceptor indicates FRET.
-
Calculate the FRET efficiency to quantify the strength of the interaction.
Conclusion
The suite of techniques described provides a comprehensive toolkit for investigating the in vivo localization, dynamics, and interactions of the essential cell division protein FtsW. From the foundational method of fluorescent protein tagging to the advanced capabilities of super-resolution and single-molecule microscopy, researchers can select and adapt these protocols to address specific questions about the role of FtsW in bacterial cell division. Such studies are critical for advancing our fundamental understanding of this vital process and for identifying new strategies to combat bacterial infections.
References
- 1. pnas.org [pnas.org]
- 2. Fluorescent Protein Fusion Service - Creative Proteomics [creative-proteomics.com]
- 3. A two-track model for the spatiotemporal coordination of bacterial septal cell wall synthesis revealed by single-molecule imaging of FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli cell division protein FtsW is required to recruit its cognate transpeptidase, FtsI (PBP3), to the division site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of the cell division protein FtsW of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 9. FtsI and FtsW Are Localized to the Septum in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FtsI and FtsW are localized to the septum in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. FtsZ Dynamics during the Division Cycle of Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localization of Cell Division Protein FtsQ by Immunofluorescence Microscopy in Dividing and Nondividing Cells of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Super-Resolution Localization Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 16. Super-Resolution Imaging by Localization Microscopy | Radiology Key [radiologykey.com]
- 17. Super-resolution imaging by localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Superresolution Imaging using Single-Molecule Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High throughput 3D super-resolution microscopy reveals Caulobacter crescentus in vivo Z-ring organization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Stay on track— revelations of bacterial cell wall synthesis enzymes and things that go by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols for GFP-FtsW Fusion Proteins in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
FtsW is an essential bacterial cell division protein and a member of the SEDS (shape, elongation, division, and sporulation) family of proteins.[1][2][3][4][5] It functions as a peptidoglycan glycosyltransferase, polymerizing Lipid II to synthesize the septal peptidoglycan required for cell division.[1][2][6] FtsW forms a complex with its cognate transpeptidase, FtsI (also known as PBP3), to carry out the final steps of septal cell wall synthesis.[3][6][7] The localization of FtsW to the division septum is a critical step in the assembly of the divisome, the multi-protein machinery that orchestrates bacterial cytokinesis.
The use of Green Fluorescent Protein (GFP) and its variants as a fluorescent tag has revolutionized the study of protein localization and dynamics in living cells.[8][9] GFP-FtsW fusion proteins serve as a powerful tool to visualize the spatio-temporal dynamics of FtsW in real-time, providing insights into the mechanisms of divisome assembly and septal peptidoglycan synthesis. These application notes provide an overview of the use of GFP-FtsW in fluorescence microscopy, including quantitative data on its localization, detailed protocols for its application, and diagrams illustrating key pathways and workflows.
Data Presentation
Table 1: Localization of GFP-FtsW in Escherichia coli
| Condition | Percentage of Cells with Mid-cell Localization of GFP-FtsQ | Reference |
| Early log phase (with 5 µM IPTG induction at 30°C) | ~60% | [10] |
Table 2: Functional Characteristics of FtsA Sandwich Fusions (mCherry or msfGFP)
| Fusion Protein | Percentage of Cells with Mid-cell Rings | Reference |
| FtsA-msfGFPsw | 69% (n=495) | [11] |
| FtsA-mCherrysw | 66% (n=209) | [11] |
Note: This data is for FtsA, another key divisome protein that recruits FtsW. The functionality of fluorescent fusions is often assessed by their ability to localize correctly and support cell division.
Experimental Protocols
Protocol 1: Construction of a GFP-FtsW Fusion Plasmid
This protocol describes the general steps for creating a plasmid that expresses an N-terminal GFP-FtsW fusion protein in E. coli.
1. Primer Design and PCR Amplification:
- Design forward and reverse primers to amplify the ftsW gene from the genomic DNA of the target bacterium (e.g., E. coli).
- The forward primer should include a restriction site (e.g., HindIII) that is in-frame with the GFP coding sequence in the expression vector.
- The reverse primer should include a different restriction site (e.g., BamHI) and a stop codon.
- Perform PCR to amplify the ftsW gene.
2. Vector and Insert Preparation:
- Select a suitable expression vector containing a GFP gene upstream of a multiple cloning site (e.g., a pET-based vector for inducible expression).
- Digest both the PCR product (the ftsW insert) and the expression vector with the chosen restriction enzymes (e.g., HindIII and BamHI).
- Purify the digested vector and insert using a gel extraction kit.
3. Ligation:
- Ligate the digested ftsW insert into the digested expression vector using T4 DNA ligase.
4. Transformation:
- Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
- Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
5. Verification:
- Screen the resulting colonies by colony PCR using primers that flank the insertion site.
- Isolate plasmid DNA from positive colonies and verify the insertion and correct orientation by restriction digest and Sanger sequencing.
Protocol 2: Live-Cell Fluorescence Microscopy of GFP-FtsW
This protocol outlines the steps for visualizing GFP-FtsW localization in live bacterial cells.
1. Bacterial Strain and Growth Conditions:
- Transform the verified GFP-FtsW expression plasmid into the desired E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB or M9 minimal medium) with the appropriate antibiotic at 37°C with shaking to an early to mid-logarithmic phase (OD600 of 0.2-0.5).
- Induce the expression of the GFP-FtsW fusion protein with an appropriate inducer (e.g., IPTG) at a concentration and for a duration that results in detectable fluorescence without causing significant cell filamentation or toxicity. Optimal induction conditions should be determined empirically.[12]
2. Sample Preparation for Microscopy:
- Prepare a 1-2% agarose (B213101) pad using the same growth medium.
- Pipette a small volume (1-2 µL) of the induced bacterial culture onto a clean glass slide.
- Place the agarose pad on top of the cell suspension.
- Gently press the pad to remove any air bubbles.
- Place a coverslip over the agarose pad.
3. Fluorescence Microscopy:
- Use a fluorescence microscope equipped with a high-numerical-aperture oil immersion objective (e.g., 100x).
- Use a standard GFP filter set (e.g., excitation at ~488 nm and emission at ~510 nm).
- Acquire both phase-contrast or DIC images to visualize the cell morphology and fluorescence images to detect the GFP-FtsW signal.
- Optimize the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.[13]
4. Image Analysis:
- Use image analysis software (e.g., ImageJ/Fiji) to analyze the acquired images.
- Quantify the percentage of cells showing septal localization of GFP-FtsW.
- Measure the fluorescence intensity at the septum and in the cytoplasm to determine the localization efficiency.
Visualizations
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An Updated Model of the Divisome: Regulation of the Septal Peptidoglycan Synthesis Machinery by the Divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. Septal Localization of FtsQ, an Essential Cell Division Protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Live-cell Imaging of the Complete Vegetative Cell Cycle of the Slow-growing Social Bacterium Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Microscopy for FtsW Localization
Introduction
FtsW is an essential membrane protein in bacteria, playing a crucial role in cell division. It is a member of the SEDS (shape, elongation, division, and sporulation) protein family and is believed to function as a transglycosylase, polymerizing lipid II precursors to build the septal peptidoglycan (PG) wall that divides the cell. Understanding the precise subcellular localization of FtsW is critical for elucidating its function and for the development of novel antimicrobial drugs targeting bacterial cell division. Immunofluorescence microscopy is a powerful technique to visualize the spatial distribution of FtsW within the bacterial cell, particularly its recruitment to the division septum.
This application note provides a detailed protocol for the immunolocalization of FtsW in bacteria, outlines data analysis approaches, and discusses potential applications in research and drug development.
Principle of the Method
Immunofluorescence is a technique that uses antibodies to label a specific target antigen with a fluorescent dye (fluorophore). A primary antibody binds directly to the protein of interest (FtsW). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. This results in the amplification of the fluorescent signal and allows the localization of the target protein to be visualized using a fluorescence microscope.
Applications
-
Subcellular Localization Studies: Determining the precise location of FtsW at different stages of the cell cycle, particularly its accumulation at the mid-cell.
-
Protein-Protein Interaction Analysis: Co-localization studies with other cell division proteins (e.g., FtsZ, FtsI) to investigate the assembly of the divisome complex.
-
Drug Screening: Assessing the effect of potential antimicrobial compounds on the localization of FtsW, identifying inhibitors that disrupt the cell division machinery.
-
Mutational Analysis: Characterizing how mutations in FtsW or other divisome proteins affect its recruitment and localization.
Quantitative Data Analysis
While specific quantitative data from immunofluorescence studies of FtsW are not extensively published in a standardized format, the following table outlines the types of data that can be generated and analyzed from such experiments. This serves as a template for researchers to structure their findings.
Table 1: Example Template for Quantitative Analysis of FtsW Localization
| Parameter | Wild-Type Strain | Mutant Strain | Drug-Treated Strain | Description |
| Percentage of Cells with Septal FtsW Localization | e.g., 95% ± 3% | e.g., 20% ± 5% | e.g., 10% ± 2% | The proportion of cells in a population showing clear FtsW signal at the division septum. |
| Mean Fluorescence Intensity at the Septum | e.g., 1500 ± 250 AU | e.g., 400 ± 100 AU | e.g., 300 ± 80 AU | The average brightness of the fluorescent signal specifically at the septum, indicating the relative amount of localized FtsW. |
| Septal Width of FtsW Signal (FWHM) | e.g., 150 ± 20 nm | e.g., N/A | e.g., N/A | The full width at half maximum of the fluorescence intensity profile across the septum, providing a measure of the spatial distribution of FtsW. |
| Cell Length at which FtsW Localizes | e.g., 2.5 ± 0.3 µm | e.g., 4.0 ± 0.8 µm | e.g., 3.8 ± 0.7 µm | The average cell length when FtsW is first observed to localize at the mid-cell, indicating the timing of recruitment in the cell cycle. |
AU = Arbitrary Units
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of FtsW in a model bacterial organism like Escherichia coli.
Materials
-
Bacterial culture grown to mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS or lysozyme (B549824) solution)
-
Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)
-
Primary antibody (anti-FtsW, specific to the organism of study)
-
Secondary antibody (e.g., Goat anti-Rabbit IgG conjugated to a fluorophore like Alexa Fluor 488)
-
DNA stain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
Protocol
-
Cell Culture and Fixation:
-
Grow bacterial cells in appropriate liquid medium to an optical density (OD600) of 0.4-0.6.
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in fixative solution and incubate for 30 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization solution. The choice of method depends on the bacterial species (e.g., lysozyme for Gram-positive, Triton X-100 for Gram-negative).
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Resuspend the permeabilized cells in blocking buffer.
-
Incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FtsW antibody in blocking buffer to its optimal working concentration (to be determined empirically).
-
Resuspend the blocked cells in the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Resuspend the cells in the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.
-
Wash the cells three times with PBS.
-
-
DNA Staining (Optional):
-
Resuspend the cells in PBS containing a DNA stain like DAPI.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells once with PBS.
-
-
Mounting and Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension onto a clean microscope slide and allow it to air dry.
-
Add a drop of mounting medium to the dried cells.
-
Carefully place a coverslip over the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
Image the slide using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DNA stain.
-
Diagrams
Caption: Workflow for FtsW immunofluorescence microscopy.
Caption: Simplified model of FtsW recruitment to the divisome.
Application Notes and Protocols for In Vitro Assays of FtsW Peptidoglycan Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
FtsW is an essential bacterial cell division protein and a member of the SEDS (shape, elongation, division, and sporulation) family of peptidoglycan glycosyltransferases.[1][2][3][4] It functions to polymerize the lipid-linked precursor, Lipid II, into linear glycan strands, a critical step in the synthesis of the protective peptidoglycan cell wall.[1][2][5] The essential nature of FtsW makes it a prime target for the development of novel antibiotics.[3][4][6] This document provides detailed application notes and protocols for robust in vitro assays to measure the peptidoglycan polymerase activity of FtsW, aiding in basic research and high-throughput screening for inhibitors.
Overview of Assay Principles
Several in vitro methods have been developed to monitor FtsW's polymerase activity. The choice of assay depends on the specific research question, available resources, and desired throughput. Key methodologies include:
-
Fluorescence-Based Assays: These assays often utilize Lipid II analogs labeled with a fluorophore, such as Nitrobenzoxadiazole (NBD).[7][8] Activity can be measured through various detection methods:
-
Fluorescence Anisotropy (FA): Monitors the binding of fluorescently labeled Lipid II to FtsW.[7][8][9] This method is particularly useful for identifying compounds that compete with Lipid II for binding.[6][7][9]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A sensitive method for monitoring the polymerization reaction, suitable for high-throughput screening of FtsW inhibitors.[6]
-
Dithionite Quenching Assay: This assay, performed with FtsW reconstituted into proteoliposomes, measures the translocation (flippase) activity sometimes attributed to FtsW by monitoring the accessibility of NBD-Lipid II to the membrane-impermeable quenching agent, dithionite.[10][11]
-
-
Radioactivity-Based Assays: The classic approach involves using radioactively labeled Lipid II. The polymerized peptidoglycan product is separated from the substrate via chromatography (e.g., HPLC or TLC), and the incorporated radioactivity is quantified.[12]
-
PAGE-Based Detection: This method detects the formation of peptidoglycan polymers in vitro. The terminal D-alanine residue of the newly synthesized glycan strands is exchanged with biotin-D-lysine (BDL), allowing for detection via streptavidin blotting after separation by SDS-PAGE.[1][2][5]
Experimental Workflows & Pathways
Visualizing the experimental process and the biological context is crucial for understanding and executing these assays.
Detailed Experimental Protocols
Protocol 1: Fluorescence Anisotropy (FA) Assay for Lipid II Binding
This protocol is adapted from methodologies used to screen for compounds that interfere with the FtsW-Lipid II interaction.[7][8][9] It measures the binding of a fluorescently labeled Lipid II probe to the FtsW-FtsI complex.
A. Reagents and Buffers
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.005% DDM (n-Dodecyl-β-D-maltoside), 0.2% CHAPS.[8]
-
Purified Protein: His-tagged FtsW co-purified with its cognate penicillin-binding protein (e.g., FtsI/PBP3) to ensure activity.[1][8]
-
Fluorescent Probe: NBD-labeled Lipid II (e.g., dansyl-Lipid II or similar).
-
Test Compounds: Inhibitors or library compounds dissolved in DMSO.
-
Plate: Black, low-volume 384-well plate.
B. Procedure
-
Prepare serial dilutions of the purified FtsW-FtsI complex in the assay buffer.
-
In a 384-well plate, add the diluted protein complex.
-
For competition assays, add test compounds at various concentrations.
-
Add the NBD-Lipid II probe to all wells to a final concentration of approximately 0.33 µM.[8]
-
Adjust the final reaction volume to 30 µL with assay buffer.[8]
-
Incubate the plate at room temperature (21-25°C) for 15-30 minutes, protected from light.[8]
-
Measure fluorescence anisotropy using a plate reader equipped with appropriate filters for the NBD fluorophore (e.g., Excitation: 460 nm, Emission: 535 nm).
C. Data Analysis
-
Plot the change in fluorescence anisotropy (in milli-anisotropy units, mA) as a function of protein or inhibitor concentration.
-
For binding assays, fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
For competition assays, calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.
Protocol 2: PAGE-Based Peptidoglycan Polymerization Assay
This protocol directly visualizes the product of the FtsW polymerase reaction and confirms that FtsW activity is dependent on its cognate bPBP.[1][2][5]
A. Reagents and Buffers
-
Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% DDM.
-
Purified Proteins: Purified FtsW and its cognate bPBP (e.g., FtsI). A catalytically inactive bPBP mutant can be used as a negative control.[5]
-
Substrate: Unlabeled Lipid II.
-
Labeling Reagent: Biotin-D-lysine (BDL).
-
Labeling Enzyme: Purified S. aureus PBP4 or E. faecalis PBPX.[1][2]
-
Stop Solution: SDS-PAGE loading buffer.
-
Detection Reagent: HRP-conjugated streptavidin.
B. Procedure
-
Polymerization Reaction:
-
In a microcentrifuge tube, combine purified FtsW and its cognate bPBP in the reaction buffer.
-
Initiate the reaction by adding Lipid II (e.g., 20 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
-
Biotin Labeling:
-
Stop the polymerization reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Add the labeling enzyme (PBP4 or PBPX) and Biotin-D-lysine (BDL).
-
Incubate for an additional 1 hour at 37°C.[1] This step exchanges the terminal D-Ala of the newly synthesized peptidoglycan with BDL.
-
-
Detection:
-
Terminate the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products on an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with HRP-conjugated streptavidin.
-
Detect the biotinylated peptidoglycan product using a chemiluminescence substrate. The product will appear as a smear or ladder, indicative of polymers of various lengths.
-
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro FtsW assays, providing a baseline for comparison and experimental design.
| Parameter | Organism / Protein | Value | Assay Method | Reference |
| Inhibitor Ki | S. aureus FtsW | 0.8 µM | Competitive Binding | [13] |
| (Compound 5-6) | ||||
| Substrate Binding | E. coli FtsW-FtsI | Binding Observed | Fluorescence Anisotropy | [8] |
| (NBD-Lipid II) | (Qualitative) | |||
| FtsW Concentration | E. coli FtsW | 1:20,000 | Dithionite Quenching | [10] |
| (Protein:Phospholipid) | (molar ratio) | (Flippase Activity) | ||
| Divalent Cation | S. thermophilus FtsW | Required | PAGE-Based Assay | [5] |
| Requirement | (Mg²⁺ or Mn²⁺) |
Application Notes & Troubleshooting
-
Protein Purity and Complex Formation: FtsW's polymerase activity is critically dependent on the formation of a complex with its cognate class B PBP (e.g., FtsI/PBP3).[1][5] Co-purification of the FtsW-bPBP complex is highly recommended to ensure the presence of active enzyme.
-
Detergent Choice: As a multi-transmembrane protein, FtsW requires detergents for solubilization and activity. DDM is commonly used, but optimization may be necessary depending on the specific FtsW homolog. The concentration should be kept above the critical micelle concentration (CMC).
-
Proteoliposome Reconstitution: For assays mimicking a membrane environment, reconstituting FtsW into liposomes is a powerful approach.[10] The protein-to-lipid ratio is a critical parameter that must be optimized to ensure proper incorporation and avoid vesicle aggregation.[10]
-
Substrate Quality: The purity and integrity of the Lipid II substrate are paramount for reliable and reproducible results. Both fluorescently labeled and unlabeled Lipid II should be carefully prepared and stored to prevent degradation.
-
Negative Controls: Proper controls are essential. These include reactions without FtsW, without the cognate bPBP, without Lipid II, or with a known inhibitor (e.g., moenomycin for related enzymes) to confirm that the observed activity is specific.
-
High-Throughput Screening (HTS): For drug discovery, fluorescence-based assays like FA and TR-FRET are more amenable to HTS than gel-based or radioactive methods.[6][7][9] They offer a homogenous format and rapid readout.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 4. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence anisotropy assays for high throughput screening of compounds binding to lipid II, PBP1b, FtsW and MurJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity of the Transport of Lipid II by FtsW in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for PAGE-Based Assay of FtsW Activity with Lipid II Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW is a crucial protein in the bacterial divisome, playing an essential role in the synthesis of the peptidoglycan (PG) cell wall during cell division. It is a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family. While initially proposed to be a flippase that transports the PG precursor Lipid II across the cytoplasmic membrane, recent evidence has robustly established FtsW as a peptidoglycan glycosyltransferase (PGTase), or polymerase.[1] FtsW polymerizes Lipid II into linear glycan strands on the periplasmic side of the membrane.[1][2] This activity is fundamental for bacterial viability, making FtsW an attractive target for the development of novel antibiotics.
The activity of FtsW is tightly regulated and requires the formation of a complex with its cognate class B penicillin-binding protein (bPBP), such as FtsI (PBP3) in Escherichia coli.[1][2] The activation of the FtsW-FtsI complex is a key step in initiating septal PG synthesis and is controlled by other divisome proteins, including FtsN, FtsA, and the FtsQLB complex.[3][4][5][6]
This document provides detailed application notes and protocols for a polyacrylamide gel electrophoresis (PAGE)-based assay to measure the in vitro polymerase activity of FtsW using its natural substrate, Lipid II. This assay is a powerful tool for studying the enzymatic activity of FtsW, for screening potential inhibitors, and for investigating the effects of mutations or regulatory proteins on its function.
Principle of the Assay
The PAGE-based assay for FtsW activity follows a multi-step process to detect the formation of peptidoglycan polymers from the Lipid II substrate. The key steps are:
-
In Vitro Polymerization: Purified FtsW, in complex with its cognate bPBP, is incubated with Lipid II substrate under conditions that support enzymatic activity.
-
Product Labeling: The newly synthesized peptidoglycan chains are then labeled. A common method is to use a transpeptidase, such as Enterococcus faecalis PBPX or Staphylococcus aureus PBP4, to exchange the terminal D-Alanine of the Lipid II pentapeptide with a labeled D-amino acid, such as biotin-D-lysine (BDL).[1]
-
SDS-PAGE Separation: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The larger peptidoglycan polymers will migrate slower than the unreacted Lipid II substrate.
-
Detection: The biotin-labeled peptidoglycan products are detected by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by chemiluminescence detection. The intensity of the bands corresponding to the peptidoglycan polymer provides a measure of FtsW's polymerase activity.
Data Presentation
The results of the PAGE-based assay can be quantified by densitometry of the Western blot bands. This allows for a comparative analysis of FtsW activity under different experimental conditions.
Table 1: Representative Data on FtsW Polymerase Activity
| Condition | FtsW | Cognate bPBP (FtsI) | Divalent Cations (Mg²⁺) | Polymer Product (Relative Densitometry Units) |
| Complete Reaction | + | + | + | 100 |
| - FtsW | - | + | + | 0 |
| - Cognate bPBP | + | - | + | < 5 |
| - Divalent Cations | + | + | - | < 5 |
| + Inhibitor (e.g., specific FtsW inhibitor) | + | + | + | 10-30 |
| Catalytically Inactive FtsW Mutant | Mutant | + | + | < 5 |
Note: The relative densitometry units are normalized to the complete reaction condition. The data presented are representative and will vary depending on the specific experimental setup.
Table 2: Effect of Activating and Inhibitory Proteins on FtsW Activity
| Condition | FtsW-FtsI Complex | Activating Complex (FtsQLB-FtsN) | Inhibitory Protein | Polymer Product (Relative Densitometry Units) |
| Basal Activity | + | - | - | 20 |
| Activated | + | + | - | 100 |
| Inhibited | + | + | + | < 10 |
Note: This table illustrates the expected regulatory effects on FtsW activity. Actual values require experimental determination.
Experimental Protocols
Materials and Reagents
-
Purified FtsW protein
-
Purified cognate bPBP (e.g., FtsI)
-
Lipid II substrate
-
Biotin-D-lysine (BDL)
-
Purified transpeptidase for labeling (e.g., S. aureus PBP4)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% (v/v) Triton X-100
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Protocol 1: In Vitro FtsW Polymerase Assay
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer
-
Lipid II substrate (final concentration typically 1-5 µM)
-
Purified cognate bPBP (e.g., FtsI, final concentration ~1 µM)
-
Purified FtsW (final concentration ~1 µM)
-
-
The final reaction volume is typically 20-50 µL.
-
Include appropriate controls, such as reactions lacking FtsW, the bPBP, or divalent cations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for peptidoglycan polymerization.
-
-
Labeling Reaction:
-
To the completed polymerization reaction, add:
-
Biotin-D-lysine (BDL) to a final concentration of ~50 µM.
-
Purified PBP4 to a final concentration of ~1 µM.
-
-
Incubate at 37°C for an additional 30-60 minutes to label the peptidoglycan product.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
Protocol 2: SDS-PAGE and Western Blotting
-
SDS-PAGE:
-
Load the prepared samples onto a suitable polyacrylamide gel (e.g., 12% or 4-20% gradient gel).
-
Run the gel according to standard procedures to separate the proteins and peptidoglycan products.
-
-
Electrotransfer:
-
Transfer the separated products from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific binding.
-
Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
-
Data Analysis:
Visualizations
FtsW Activation Pathway
Caption: FtsW activation pathway within the bacterial divisome.
Experimental Workflow for PAGE-Based FtsW Assay
Caption: Experimental workflow for the PAGE-based FtsW activity assay.
Conclusion
The PAGE-based assay is a robust and versatile method for characterizing the enzymatic activity of FtsW. It allows for the direct visualization and quantification of peptidoglycan polymerization, providing valuable insights into the function of this essential cell division protein. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in academia and industry who are interested in studying FtsW and developing novel antibacterial agents that target this critical pathway.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role for FtsL in Activation of Septal Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. protocols.io [protocols.io]
- 8. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of FtsW Inhibitors Using a Time-Resolved FRET Assay
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents that act on new targets. FtsW, an essential bacterial cell division protein, has emerged as a promising target for new antibiotics.[1][2][3] FtsW is a member of the SEDS (shape, elongation, division, and sporulation) protein family and functions as a peptidoglycan glycosyltransferase (PGT).[1][2] It plays a crucial role in synthesizing the septal peptidoglycan required for bacterial cell division by polymerizing the lipid-linked precursor, Lipid II.[1][2] Given its essentiality in nearly all bacteria, FtsW is an attractive target for broad-spectrum antibiotic development.
This application note describes a robust and sensitive time-resolved Förster resonance energy transfer (TR-FRET) assay for identifying and characterizing inhibitors of FtsW. This homogeneous, high-throughput screening (HTS) compatible assay monitors the polymerization of Lipid II catalyzed by the FtsW-FtsI complex, providing a direct measure of FtsW's PGT activity. The assay's principle, detailed protocols, and representative data are presented to guide researchers in drug discovery and development.
Assay Principle
The TR-FRET assay for FtsW activity is based on the detection of Lipid II polymerization. The assay utilizes a 1:1 mixture of two chemically modified Lipid II derivatives: one labeled with a dinitrophenyl (DNP) group and the other with biotin (B1667282).[1][2] In the presence of active FtsW, these two substrates are co-polymerized into long glycan strands.
This polymerization brings the DNP and biotin moieties into close proximity. The subsequent addition of a TR-FRET donor, an anti-DNP antibody conjugated to Europium (Eu) cryptate, and a TR-FRET acceptor, streptavidin conjugated to XL665 (a long-lifetime fluorophore), results in a high FRET signal. When FtsW is inhibited, polymerization is blocked, the donor and acceptor remain distant, and the FRET signal is significantly reduced. The use of time-resolved fluorescence minimizes background interference from test compounds and assay components, leading to a high signal-to-noise ratio.[1][4][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological role of FtsW and the workflow of the TR-FRET assay.
Caption: FtsW's role in septal peptidoglycan synthesis.
Caption: Experimental workflow for the FtsW TR-FRET assay.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration |
| Purified FtsW-FtsI complex | In-house or custom | Assay dependent |
| Biotin-Lipid II | In-house or custom | 0.5 µM (final) |
| DNP-Lipid II | In-house or custom | 0.5 µM (final) |
| Anti-DNP Eu-cryptate | Cisbio, PerkinElmer, etc. | As per manufacturer |
| Streptavidin-XL665 | Cisbio, PerkinElmer, etc. | As per manufacturer |
| Assay Buffer (e.g., HEPES, NaCl, detergent) | Sigma-Aldrich | - |
| MnCl₂ | Sigma-Aldrich | Assay dependent |
| EDTA | Sigma-Aldrich | Assay dependent |
| DMSO | Sigma-Aldrich | <1% final concentration |
| 384-well low-volume plates | Greiner, Corning, etc. | - |
Experimental Protocols
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% n-Dodecyl-β-D-maltoside (DDM)).
-
Enzyme Solution: Dilute the purified FtsW-FtsI complex to the desired working concentration in assay buffer.
-
Substrate Mix: Prepare a 1:1 mixture of Biotin-Lipid II and DNP-Lipid II in assay buffer to achieve a final concentration of 0.5 µM for each substrate in the assay well.[1][2]
-
Test Compounds: Prepare a serial dilution of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Initiation Solution: Prepare a stock solution of MnCl₂ in water.
-
Quenching Solution: Prepare a stock solution of EDTA in water.
-
Detection Mix: Prepare a mixture of Anti-DNP Eu-cryptate and Streptavidin-XL665 in detection buffer as recommended by the manufacturer.
2. Assay Protocol for 384-Well Plate Format:
-
Compound Dispensing: Add test compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add the FtsW-FtsI enzyme solution to all wells except for the negative control wells (add assay buffer instead).
-
Substrate Addition: Add the Lipid II substrate mix to all wells.
-
Incubation: Briefly incubate the plate at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding MnCl₂ to all wells.[1]
-
Reaction Incubation: Incubate the plate for 40 minutes at room temperature.[1]
-
Reaction Quenching: Stop the reaction by adding EDTA to all wells.[1]
-
Detection Reagent Addition: Add the TR-FRET detection mix to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody and streptavidin binding.
-
Signal Reading: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percentage of inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[7]
Representative Data
A screen of a diverse compound library against FtsW using this TR-FRET assay would typically yield data that can be summarized as follows.
Table 1: Results from a Primary Screen of FtsW Inhibitors
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition | Hit Status |
| DMSO (Positive Control) | - | 15,200 | 0% | - |
| No Enzyme (Negative Control) | - | 3,100 | 100% | - |
| Vancomycin (Control Inhibitor) | 50 | 3,500 | 96.7% | Hit |
| Compound A | 20 | 13,500 | 14.0% | Non-Hit |
| Compound B | 20 | 9,800 | 44.6% | Hit |
| Compound C | 20 | 4,200 | 90.9% | Hit |
| Compound D | 20 | 14,800 | 3.3% | Non-Hit |
Data is illustrative. A hit threshold is typically defined based on the screen's statistical performance (e.g., >30% inhibition or >3 standard deviations from the mean of the positive controls).[1]
Table 2: Dose-Response Analysis of a Confirmed Hit
| Compound C Concentration (µM) | % Inhibition |
| 100 | 98.5% |
| 30 | 92.1% |
| 10 | 75.3% |
| 3 | 52.8% |
| 1 | 30.1% |
| 0.3 | 12.4% |
| 0.1 | 5.2% |
| IC₅₀ (µM) | ~2.8 |
This data demonstrates a typical dose-dependent inhibition profile for a potent FtsW inhibitor.
Conclusion
The TR-FRET assay described provides a sensitive, robust, and high-throughput method for the discovery and characterization of FtsW inhibitors. Its homogeneous format simplifies automation and reduces handling steps, making it ideal for screening large compound libraries. The validation of this assay with known inhibitors and its successful application in identifying novel chemical scaffolds highlight its utility in the quest for new antibiotics targeting bacterial cell wall synthesis.[1] This application note serves as a comprehensive guide for researchers aiming to implement this powerful technology in their drug discovery programs.
References
- 1. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 6. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Analyzing FtsW Knockout and Conditional Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW is an essential protein in most bacteria, playing a critical role in cell division. It is a core component of the divisome, the protein machinery responsible for septal peptidoglycan synthesis.[1] FtsW belongs to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins and functions as a peptidoglycan glycosyltransferase, polymerizing Lipid II precursors into glycan strands.[1][2][3] Its activity is dependent on forming a complex with its cognate class B penicillin-binding protein (bPBP), such as FtsI (PBP3), which provides the transpeptidase activity to cross-link the newly synthesized peptidoglycan.[1] Given its essential nature and conserved function across many bacterial species, FtsW is a promising target for the development of novel antibiotics.[2]
The creation and analysis of FtsW knockout or conditional mutants are crucial for dissecting its precise functions, understanding the regulation of cell division, and for screening and characterizing potential inhibitors. This document provides detailed protocols for generating these mutants and for analyzing their phenotypes.
Signaling Pathway and Regulation of FtsW Activity
The activity of the FtsW-FtsI complex is tightly regulated to ensure that septal peptidoglycan synthesis occurs at the right time and place during the cell cycle. In Escherichia coli, a signaling cascade initiated by FtsN triggers the activation of FtsW.[4][5] The signal is transmitted through the FtsQLB complex to FtsI, which in turn activates the polymerase activity of FtsW.[4][5] In the cytoplasm, FtsA also plays a role in activating FtsW.[6][7]
Experimental Protocols
Protocol 1: Construction of a Conditional FtsW Knockout in E. coli using Lambda Red Recombineering
This protocol describes the creation of a conditional knockout where the native ftsW gene is replaced by an antibiotic resistance cassette, while a functional copy of ftsW is supplied on a plasmid under the control of an inducible promoter. This allows for the depletion of FtsW by changing the growth medium.
Materials:
-
E. coli strain harboring the pKD46 plasmid (temperature-sensitive replication and arabinose-inducible Red recombinase expression).
-
Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol (B1208) or pKD4 for kanamycin).
-
Primers for amplifying the resistance cassette with homology arms flanking ftsW.
-
Plasmid with ftsW under an inducible promoter (e.g., PBAD or Plac).
-
L-arabinose and the appropriate inducer for the rescue plasmid (e.g., IPTG for Plac).
-
Electroporator and cuvettes.
-
Standard microbiology media and antibiotics.
Procedure:
-
Primer Design: Design primers to amplify the antibiotic resistance cassette from a template plasmid. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the ftsW open reading frame.
-
Amplification of the Resistance Cassette: Perform PCR to amplify the resistance cassette using the designed primers and a template plasmid like pKD3 or pKD4. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Inoculate the E. coli strain containing pKD46 into LB medium with ampicillin (B1664943) and grow at 30°C to an OD600 of 0.1.
-
Add L-arabinose to a final concentration of 0.2% to induce the expression of the Red recombinase enzymes. Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Transformation:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Recover the cells in SOC medium at 37°C for 1-2 hours.
-
Plate the cells on LB agar (B569324) containing the appropriate antibiotic to select for recombinants. Incubate at 37°C to cure the pKD46 plasmid.
-
-
Verification of Knockout: Verify the replacement of the ftsW gene with the resistance cassette by colony PCR using primers flanking the ftsW locus.
-
Complementation: Transform the confirmed knockout strain with a plasmid carrying a wild-type copy of ftsW under an inducible promoter. This will create the conditional mutant.
Protocol 2: Phenotypic Analysis of FtsW Depletion
This protocol details methods to analyze the effects of FtsW depletion in the constructed conditional mutant.
Materials:
-
FtsW conditional mutant strain.
-
Growth media with and without the inducer for the ftsW rescue plasmid.
-
Microscope with phase-contrast and fluorescence capabilities.
-
Membrane stain (e.g., FM 4-64) and DNA stain (e.g., DAPI).
-
Agarose (B213101) pads for microscopy.
-
Spectrophotometer.
Procedure:
-
Growth Curves:
-
Grow the conditional mutant overnight in media containing the inducer.
-
Wash the cells to remove the inducer and resuspend them in fresh media with and without the inducer.
-
Monitor the optical density (OD600) of the cultures over time to assess growth.
-
-
Microscopy:
-
At various time points after the removal of the inducer, take samples from the cultures.
-
Stain the cells with a membrane stain (e.g., FM 4-64) and a DNA stain (e.g., DAPI).
-
Place the stained cells on an agarose pad and observe them under a microscope.
-
Capture images using phase-contrast and fluorescence channels.
-
Analyze cell morphology, looking for filamentation, chaining, and lysis. Measure cell length and width.[8][9][10]
-
-
Viability Assay:
-
At different time points after inducer removal, take samples from the cultures.
-
Perform serial dilutions and plate on agar containing the inducer to determine the number of colony-forming units (CFUs). A decrease in CFUs over time indicates a loss of viability.
-
Protocol 3: Analysis of Peptidoglycan Composition
This protocol provides a general workflow for analyzing changes in peptidoglycan composition upon FtsW depletion.
Materials:
-
FtsW conditional mutant and wild-type strains.
-
Buffers for cell wall isolation (e.g., Tris-HCl).
-
SDS (Sodium dodecyl sulfate).
-
Enzymes for peptidoglycan digestion (e.g., mutanolysin or lysozyme).
-
Sodium borohydride.
-
HPLC or UPLC system with a reverse-phase column.
-
Mass spectrometer.
Procedure:
-
Isolation of Peptidoglycan (Sacculi):
-
Enzymatic Digestion:
-
Resuspend the purified sacculi in a digestion buffer.
-
Add a muramidase (B13767233) (e.g., mutanolysin) to digest the glycan strands into muropeptides.[6][11]
-
-
Reduction and Separation:
-
Mass Spectrometry Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. mun.ca [mun.ca]
- 5. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual and Microscopic Evaluation of Streptomyces Developmental Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
Unveiling the Engine of Bacterial Cell Division: A Guide to Identifying Key Residues in FtsW via Site-Directed Mutagenesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: FtsW, an essential bacterial protein and a member of the SEDS (Shape, Elongation, Division, and Sporulation) family, plays a pivotal role in peptidoglycan synthesis during cell division.[1][2][3][4] Its function as a peptidoglycan polymerase, activated by its cognate penicillin-binding protein (PBP), makes it a promising target for novel antibiotics.[1][2] This document provides a comprehensive guide to utilizing site-directed mutagenesis for the identification and characterization of critical residues within FtsW, offering detailed protocols and data presentation strategies to facilitate research and drug discovery efforts.
Introduction to FtsW and its Significance
FtsW is a multi-transmembrane protein that, in complex with a cognate class B PBP (bPBP), polymerizes Lipid II to synthesize the septal peptidoglycan essential for bacterial cytokinesis.[1][2] This activity is crucial for bacterial viability, positioning FtsW as an attractive target for antimicrobial drug development.[3] Understanding the structure-function relationship of FtsW, particularly the residues critical for its catalytic activity and interaction with binding partners, is paramount for designing effective inhibitors. Site-directed mutagenesis is a powerful technique to probe these molecular intricacies by systematically altering the amino acid sequence of the protein.
Signaling Pathway of FtsW Activation
The activation of FtsW's peptidoglycan polymerase activity is a tightly regulated process integrated into the cell division machinery. The signaling cascade is initiated by FtsN, which triggers a series of activations culminating in the stimulation of FtsW's enzymatic function. The currently understood pathway proceeds as follows: FtsN > FtsQLB > FtsI > FtsW.[5]
Identifying Key Residues through Site-Directed Mutagenesis
Site-directed mutagenesis allows for the targeted substitution of specific amino acids to assess their impact on FtsW function. Studies have identified several residues that, when mutated, lead to either a loss-of-function (dominant-negative) or a gain-of-function (activating) phenotype. These mutations are often located in the extracellular loops and are clustered around a central cavity, which is the putative active site of SEDS proteins.[3][6]
Quantitative Data from FtsW Mutagenesis Studies
The following table summarizes key mutations in E. coli FtsW and their observed phenotypes.
| Residue | Mutation | Phenotype | Functional Effect | Reference |
| M269 | M269I | Activating (Bypass FtsN) | Enhances FtsW activity, allowing cell division in the absence of the FtsN trigger. | [5][7] |
| E289 | E289G | Activating (Bypass FtsN) | Similar to M269I, enhances FtsW activity and bypasses the need for FtsN. | [5][7] |
| Multiple | Dominant-Negative Mutations in Extracellular Loops | Loss-of-Function | Block septal peptidoglycan synthesis without affecting FtsW localization or interaction with partners. | [3][6] |
| K211 (in FtsI) | K211I | Activating (Bypass FtsN) | A mutation in the binding partner FtsI that activates the FtsW-FtsI complex. | [5][7] |
Experimental Protocols
Site-Directed Mutagenesis of ftsW
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis method.[8]
Workflow Diagram:
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for Investigating FtsW Protein Interactions using a Bacterial Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell division protein FtsW is a crucial component of the divisome, the protein machinery responsible for bacterial cytokinesis. As an integral membrane protein, FtsW plays a pivotal role in septal peptidoglycan synthesis. Understanding its protein-protein interactions is essential for elucidating the molecular mechanisms of cell division and for the development of novel antimicrobial agents. The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a powerful and well-suited in vivo method for studying interactions between membrane proteins.[1][2] This document provides detailed application notes and protocols for utilizing the BACTH system to investigate the interaction network of FtsW.
The BACTH system relies on the reconstitution of adenylate cyclase (AC) activity from two complementary fragments, T18 and T25, of the Bordetella pertussis CyaA protein.[1][3] When two proteins of interest, fused to T18 and T25 respectively, interact, the AC fragments are brought into close proximity, leading to the synthesis of cyclic AMP (camp).[1][4] In an E. coli strain deficient in its own adenylate cyclase (cya), this restored cAMP production activates the transcription of catabolic operons, such as lacZ and mal, providing a measurable reporter of the protein-protein interaction.[1][4] A significant advantage of the BACTH system for studying membrane proteins like FtsW is that the diffusible cAMP messenger allows for the detection of interactions occurring within the cell membrane, physically distant from the transcriptional machinery in the cytoplasm.[2]
Key FtsW Interactions
FtsW is a central component of the divisome and has been shown to interact with several other key cell division proteins. The most well-characterized interaction is with its cognate transpeptidase, FtsI (also known as Penicillin-Binding Protein 3, PBP3), with which it forms a complex to synthesize the septal peptidoglycan.[5][6] BACTH assays have confirmed a strong interaction between FtsW and FtsI.[1] Other demonstrated or suggested interaction partners for FtsW within the E. coli divisome include FtsQ , FtsL , FtsN , and FtsA .[1][7][8] Recent studies have also suggested the possibility of FtsW self-interaction , which may be important for its function.[9][10]
Data Presentation: Quantitative Analysis of FtsW Interactions
The strength of protein-protein interactions in the BACTH system can be quantified by measuring the activity of the β-galactosidase reporter enzyme. The following table summarizes quantitative data from a study that systematically investigated interactions among E. coli divisome proteins using the BACTH system.
| Bait (T25 Fusion) | Prey (T18 Fusion) | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| T25-FtsW | T18-FtsI | 2200 ± 440 | Strong |
| T25-FtsW | T18-FtsL | 1200 ± 240 | Moderate |
| T25-FtsW | T18-FtsQ | 800 ± 160 | Moderate |
| T25-FtsL | T18-FtsW | 1000 ± 200 | Moderate |
| T25-FtsI | T18-FtsW | 2000 ± 400 | Strong |
| T25-zip | T18-zip | > 3000 | Positive Control |
| T25-FtsW | pUT18C (empty) | < 100 | Negative Control |
| pKT25 (empty) | T18-FtsI | < 100 | Negative Control |
Data adapted from Karimova, G., Dautin, N., & Ladant, D. (2005). Interaction network among Escherichia coli membrane proteins involved in cell division as revealed by bacterial two-hybrid analysis. Molecular microbiology, 55(2), 578-591.[1] The β-galactosidase activities are presented as mean values from at least three independent cultures, with standard deviations within 20% of the mean.
Mandatory Visualizations
BACTH System Signaling Pathway
Caption: Signaling cascade of the BACTH system for FtsW-FtsI interaction.
Experimental Workflow for FtsW BACTH Screen
Caption: Experimental workflow for FtsW interaction screening using BACTH.
Experimental Protocols
Protocol 1: Construction of BACTH Plasmids
Objective: To clone the full-length ftsW gene and its potential interaction partners into the BACTH vectors (pKT25 and pUT18C) to create N-terminal fusions to the T25 and T18 fragments of adenylate cyclase.
Materials:
-
BACTH vectors: pKT25 (KanR) and pUT18C (AmpR)
-
E. coli strain for cloning (e.g., DH5α)
-
Genomic DNA from the bacterium of interest (e.g., E. coli K-12)
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)
-
Primers for amplifying ftsW and partner genes
-
DNA purification kits (PCR and gel extraction)
-
Standard molecular biology reagents and equipment
Methodology:
-
Primer Design: Design primers to amplify the full-length coding sequences of ftsW and its potential partners. Incorporate appropriate restriction sites at the 5' and 3' ends that are compatible with the multiple cloning sites of pKT25 and pUT18C. Ensure the genes are cloned in-frame with the T25 or T18 fragments.
-
PCR Amplification: Amplify the genes of interest using high-fidelity DNA polymerase and bacterial genomic DNA as the template.
-
Vector and Insert Preparation:
-
Digest the BACTH vectors (e.g., pKT25 and pUT18C) and the purified PCR products with the chosen restriction enzymes.
-
Purify the digested vector and insert fragments using gel electrophoresis and a gel extraction kit.
-
-
Ligation: Ligate the digested insert into the corresponding digested vector using T4 DNA ligase. Typically, ftsW can be cloned into both pKT25 and pUT18C to test for interactions in both orientations. Similarly, clone each potential partner into both vectors.
-
Transformation and Verification:
-
Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α).
-
Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic (Kanamycin for pKT25, Ampicillin for pUT18C).
-
Verify the constructs by colony PCR and confirm the sequence by Sanger sequencing.
-
Protocol 2: BACTH Interaction Assay
Objective: To detect and quantify the interaction between FtsW and its partners in vivo.
Materials:
-
E. coli BTH101 (cya⁻) competent cells
-
Verified pKT25 and pUT18C constructs from Protocol 1
-
Positive control plasmids (e.g., pKT25-zip and pUT18-zip)
-
Negative control plasmids (empty pKT25 and pUT18C)
-
LB agar plates with Ampicillin (100 µg/mL), Kanamycin (50 µg/mL), X-Gal (40 µg/mL), and IPTG (0.5 mM)
-
MacConkey agar base plates with 1% maltose, Ampicillin, and Kanamycin
-
LB broth with appropriate antibiotics and IPTG
Methodology:
-
Co-transformation: Co-transform the E. coli BTH101 strain with a pair of plasmids: one pKT25 construct (e.g., pKT25-FtsW) and one pUT18C construct (e.g., pUT18C-FtsI).
-
Include positive controls (pKT25-zip + pUT18-zip).
-
Include negative controls (e.g., pKT25-FtsW + empty pUT18C; empty pKT25 + pUT18C-FtsI).
-
-
Qualitative Plate Assay:
-
Plate the transformation mix on selective indicator plates (either LB-X-Gal-IPTG or MacConkey-maltose).
-
Incubate the plates at 30°C for 24-48 hours.
-
A positive interaction is indicated by the appearance of blue colonies on X-Gal plates or red/pink colonies on MacConkey-maltose plates. The intensity of the color provides a preliminary indication of the interaction strength.
-
-
Quantitative β-Galactosidase Liquid Assay:
-
Inoculate single colonies from the qualitative assay into 3-5 mL of LB broth containing Ampicillin, Kanamycin, and 0.5 mM IPTG.
-
Grow the cultures overnight at 30°C with shaking.
-
The next day, measure the OD600 of the cultures.
-
Permeabilize the cells (e.g., with toluene (B28343) or SDS/chloroform).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) and incubate at a constant temperature (e.g., 28°C).
-
Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
-
Measure the absorbance at 420 nm (A420) and 550 nm (A550) to account for light scattering.
-
Calculate the β-galactosidase activity in Miller Units using the standard formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600) where Time is the reaction time in minutes and Volume is the volume of culture used in mL.[11]
-
Drug Development Applications
The BACTH system is not only a tool for discovering and mapping protein interactions but can also be adapted for high-throughput screening of small molecules that disrupt these interactions.[12] By identifying compounds that inhibit the FtsW-FtsI interaction, for example, researchers can uncover novel antibacterial agents that specifically target cell division. A modified BACTH screening protocol would involve plating the co-transformed BTH101 strain on indicator media containing a library of small molecules and identifying compounds that revert the positive interaction phenotype (e.g., white colonies on X-Gal). This approach offers a promising avenue for the discovery of new antibiotics targeting the bacterial divisome.
References
- 1. Interaction Network among Escherichia coli Membrane Proteins Involved in Cell Division as Revealed by Bacterial Two-Hybrid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ppi.leibniz-fli.de [ppi.leibniz-fli.de]
- 5. Conformational changes in the essential E. coli septal cell wall synthesis complex suggest an activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three functional subdomains of the Escherichia coli FtsQ protein are involved in its interaction with the other division proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. faculty.salisbury.edu [faculty.salisbury.edu]
- 12. Essential Role for FtsL in Activation of Septal Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation of FtsW Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) for the study of FtsW protein complexes, a critical component of the bacterial cell division machinery (divisome). The protocols and data presented are intended to facilitate the investigation of this compound-protein interactions, which are essential for bacterial viability and represent a promising target for novel antimicrobial drug development.
Introduction to FtsW and the Divisome
FtsW is an integral membrane protein that belongs to the SEDS (shape, elongation, division, and sporulation) family of proteins. It plays a crucial role in the synthesis of the septal peptidoglycan, the new cell wall that forms between dividing bacterial cells. FtsW functions in a complex with other divisome proteins, most notably the transpeptidase FtsI (also known as penicillin-binding protein 3, PBP3), to polymerize and cross-link peptidoglycan precursors. The assembly and activity of the FtsW-FtsI complex are tightly regulated by interactions with other divisome components, including FtsQ, FtsL, and FtsB. Understanding the intricate network of interactions within the this compound complex is paramount for elucidating the mechanisms of bacterial cell division and for the development of targeted therapeutics.
Quantitative Analysis of the this compound Complex
While direct quantitative data from co-immunoprecipitation experiments for the FtsW complex is not extensively published, the stoichiometry of the core divisome proteins in Escherichia coli has been estimated based on ribosome profiling data. This provides valuable insight into the relative abundance of FtsW and its key interacting partners within the cell.
| Protein | Description | Average Molecules per Cell (Minimal Media) | Average Molecules per Cell (Rich Media) | Proposed Stoichiometry in Core Complex |
| FtsW | Peptidoglycan glycosyltransferase | 46 | 58 | 2 |
| FtsI (PBP3) | Peptidoglycan transpeptidase | 93 | 114 | 2 |
| FtsQ | Divisome scaffold protein | 25 | 32 | 2 |
| FtsL | Divisome regulatory protein | 43 | 54 | 2 |
| FtsB | Divisome regulatory protein | 116 | 145 | 2 |
| PBP1B | Bifunctional peptidoglycan synthase | 113 | 141 | 2 |
| LpoB | Outer membrane lipoprotein, PBP1B activator | 231 | 289 | 2 |
| FtsN | Divisome protein, triggers constriction | 22 | 28 | 2 |
| FtsK | DNA translocase | 18 | 22 | 6 |
| FtsA | Actin-like protein, anchors FtsZ | 499 | 624 | 10 |
Table 1: Estimated Protein Abundance and Proposed Stoichiometry of Core Divisome Proteins in E. coli . Data adapted from Egan & Vollmer, 2015.[1][2][3][4] This table provides an estimation of the number of molecules of key divisome proteins per cell under different growth conditions and a hypothesized stoichiometry within a functional core complex. This information is critical for designing and interpreting Co-IP experiments.
Experimental Protocols
The following protocols provide a detailed methodology for the co-immunoprecipitation of this compound complexes from E. coli. As FtsW is an integral membrane protein, these protocols are specifically adapted for the challenges associated with membrane protein complex isolation.
Protocol 1: Co-Immunoprecipitation of FtsW-FLAG and its Interacting Partners
This protocol describes the immunoprecipitation of a FLAG-tagged this compound to identify and analyze its interaction partners.
Materials:
-
E. coli strain expressing FtsW-FLAG
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM) or 1% digitonin, 1 mM PMSF, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% DDM or 0.1% digitonin, and protease inhibitor cocktail
-
Elution Buffer: 100 mM glycine-HCl pH 2.5 or 3x FLAG peptide in wash buffer
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 affinity gel)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Harvest: Grow the E. coli strain expressing FtsW-FLAG to mid-log phase (OD600 ≈ 0.6-0.8). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by using a French press.
-
Solubilization of Membrane Proteins: Incubate the lysate on an end-over-end rotator for 1-2 hours at 4°C to solubilize membrane protein complexes.
-
Clarification of Lysate: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material. Carefully transfer the supernatant (containing solubilized membrane proteins) to a new pre-chilled tube.
-
Immunoprecipitation: Add the anti-FLAG affinity beads to the clarified lysate and incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully remove the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: Elute the bound protein complexes from the beads using either the low pH Elution Buffer or by competitive elution with the 3x FLAG peptide.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FtsW and its suspected interaction partners (e.g., FtsI, FtsL, FtsB, FtsQ). For identification of novel interaction partners, the eluate can be subjected to mass spectrometry analysis.
Protocol 2: In Vivo Cross-linking Co-Immunoprecipitation of FtsW Complexes
This protocol is designed to capture transient or weak protein interactions within the FtsW complex by using an in vivo cross-linking agent.
Materials:
-
E. coli strain expressing the this compound of interest
-
Cross-linking agent (e.g., formaldehyde (B43269) or a membrane-permeable cross-linker like DSP)
-
Quenching solution (e.g., Tris-HCl or glycine)
-
Lysis, Wash, and Elution buffers as described in Protocol 1
Procedure:
-
Cell Culture and Cross-linking: Grow the E. coli strain to mid-log phase. Add the cross-linking agent to the culture and incubate for the recommended time and concentration (e.g., 1% formaldehyde for 15-30 minutes at room temperature).
-
Quenching: Stop the cross-linking reaction by adding the quenching solution.
-
Cell Harvest and Lysis: Harvest the cells and proceed with cell lysis as described in Protocol 1. The Lysis Buffer should contain a high concentration of a denaturing agent (e.g., 1% SDS) to ensure complete cell disruption, followed by dilution with a buffer containing a non-ionic detergent to allow for antibody binding.
-
Immunoprecipitation, Washing, and Elution: Follow steps 4-7 from Protocol 1.
-
Cross-link Reversal: Before analysis by SDS-PAGE, reverse the cross-links by heating the eluted sample in SDS-PAGE sample buffer at 95-100°C for 20-30 minutes.
-
Analysis: Analyze the samples by Western blotting or mass spectrometry.
Visualizations
Experimental Workflow
Figure 1: A generalized workflow for the co-immunoprecipitation of this compound complexes.
This compound Complex and Divisome Assembly Pathway
Figure 2: Simplified model of the E. coli divisome assembly highlighting the central role of FtsW.
References
Application Notes and Protocols for Functional Complementation Assays of FtsW Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
FtsW is an essential membrane protein in bacteria, playing a crucial role in cell division as a key component of the divisome. It belongs to the SEDS (shape, elongation, division, and sporulation) family of proteins and functions as a peptidoglycan glycosyltransferase, polymerizing lipid II precursors to synthesize the septal peptidoglycan.[1][2][3] FtsW works in a complex with its cognate transpeptidase, FtsI (also known as PBP3), to build the septum that divides the mother cell into two daughters.[1][4][5] Given its essentiality and conserved nature among bacteria, FtsW is a promising target for novel antibiotic development.
Functional complementation assays are powerful in vivo tools to assess the functionality of FtsW mutants.[6] These assays are critical for structure-function studies, allowing researchers to dissect the roles of specific domains and residues in FtsW's activity, its interaction with other divisome proteins, and its recruitment to the division site.[7] This document provides detailed protocols for performing functional complementation assays for FtsW mutants in Escherichia coli, along with methods for data analysis and presentation.
I. Signaling Pathway and Experimental Workflow
A. FtsW in the Divisome Assembly and Peptidoglycan Synthesis Pathway
The assembly of the divisome is a hierarchical process that culminates in the synthesis of the septal peptidoglycan.[8] FtsZ, a tubulin homolog, forms the Z-ring at the future division site, which serves as a scaffold for the recruitment of other divisome proteins.[9] The recruitment of the FtsW-FtsI complex is a late event, dependent on the prior localization of proteins such as FtsQ, FtsL, and FtsB.[4][8] The FtsQLB complex is thought to recruit and activate the FtsW-FtsI synthase.[8][10] FtsN is the final essential protein to arrive and is considered a trigger for septal peptidoglycan synthesis by activating the FtsQLB complex in the periplasm and FtsA in the cytoplasm, which in turn activate the FtsW-FtsI complex.[8][11][12]
Caption: FtsW signaling and recruitment pathway in the bacterial divisome.
B. Experimental Workflow for FtsW Functional Complementation Assay
The general workflow for a functional complementation assay involves the use of an E. coli strain where the endogenous ftsW gene is either conditionally expressed or carries a temperature-sensitive mutation. A plasmid carrying the ftsW mutant allele is introduced into this strain, and the phenotype is assessed under non-permissive conditions.
Caption: General workflow for FtsW functional complementation assays.
II. Experimental Protocols
A. Construction of an ftsW Depletion Strain
A strain with a chromosomal deletion of ftsW complemented by a plasmid-borne copy of ftsW under an inducible promoter is essential for these assays.[4][13]
Materials:
-
E. coli strain amenable to λ Red recombination (e.g., DY330 or a strain expressing the λ Red genes from a plasmid).
-
pBAD33 vector.
-
Primers for amplifying ftsW and a kanamycin (B1662678) resistance cassette with flanking homology regions.
-
Standard molecular biology reagents and equipment.
Protocol:
-
Clone ftsW into pBAD33: Amplify the wild-type ftsW gene from E. coli genomic DNA and clone it into the pBAD33 vector under the control of the arabinose-inducible PBAD promoter. This will result in a plasmid like pDSW406.[4]
-
Generate a Kanamycin Resistance Cassette with Flanking Homology: Use PCR to amplify a kanamycin resistance gene with 50-nucleotide extensions homologous to the regions immediately upstream and downstream of the chromosomal ftsW coding sequence.[4]
-
λ Red Recombination: Transform the E. coli strain carrying the pBAD33-ftsW plasmid and expressing the λ Red recombinase with the purified PCR product from step 2. Plate the transformants on LB agar (B569324) containing kanamycin and arabinose to select for recombinants and maintain FtsW expression.
-
Verify the Knockout: Confirm the replacement of the chromosomal ftsW with the kanamycin resistance cassette by PCR and sequencing. The resulting strain (e.g., an ftsW::kan / pBAD33-ftsW strain) can now be used for complementation assays.[4]
B. Functional Complementation Assay using a Depletion Strain
Materials:
-
ftsW depletion strain (e.g., ftsW::kan / pBAD33-ftsW).
-
Expression vector (e.g., pSEB429, a derivative of pDSW208) carrying the ftsW mutant allele under an IPTG-inducible promoter.[14]
-
LB medium, agar plates, arabinose, glucose, and IPTG.
-
Microscope with phase-contrast optics.
Protocol:
-
Transformation: Transform the ftsW depletion strain with the plasmid carrying the ftsW mutant allele. As a control, also transform the strain with a plasmid carrying wild-type ftsW and an empty vector.
-
Growth under Permissive Conditions: Plate the transformants on LB agar containing the appropriate antibiotics and 0.2% arabinose to ensure the expression of the chromosomal FtsW copy and allow for colony formation. Incubate overnight at 37°C.[11][14]
-
Spot Dilution Assay:
-
Inoculate single colonies into LB medium with antibiotics and 0.2% arabinose and grow to mid-log phase.
-
Wash the cells to remove arabinose and resuspend in fresh LB medium.
-
Perform serial dilutions (e.g., 10-1 to 10-4) in saline or LB.
-
Spot 3-5 µL of each dilution onto two sets of LB agar plates containing antibiotics: one with 0.2% arabinose (permissive condition) and one with 0.2% glucose (to repress the PBAD promoter) and varying concentrations of IPTG to induce the expression of the plasmid-borne ftsW allele.[11]
-
Incubate the plates at 37°C overnight and document the growth. Complementation is observed if the mutant FtsW supports growth in the absence of arabinose (i.e., on glucose plates).
-
-
Microscopy for Cell Morphology:
-
Grow cultures as in step 3a.
-
Wash the cells and resuspend them in fresh LB medium containing glucose and IPTG.
-
Incubate at 37°C for 2-4 hours to deplete the chromosomally expressed FtsW and express the plasmid-borne FtsW mutant.
-
Observe the cells under a phase-contrast microscope. Non-complementing mutants will result in cell filamentation and eventual lysis, while complementing mutants will show normal cell division and morphology.[4][13]
-
C. Complementation Assay using a Temperature-Sensitive (Ts) Mutant Strain
An alternative to a depletion strain is a strain carrying a temperature-sensitive allele of ftsW, such as E. coli JLB17 which contains the FtsW G311D mutation.[7]
Protocol:
-
Transformation: Transform the ftsW(Ts) strain with the plasmid carrying the ftsW mutant allele.
-
Growth and Temperature Shift:
-
Grow the transformants overnight at the permissive temperature (e.g., 28°C or 30°C) in LB medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh, pre-warmed medium and continue to grow at the permissive temperature to an A450 of ~0.5.[7]
-
Shift the culture to the non-permissive temperature (e.g., 42°C) and incubate for 2-4 hours.[7]
-
-
Analysis: Assess cell viability and morphology as described for the depletion strain. Complementation is indicated by the ability of the cells to grow and divide normally at the restrictive temperature.
III. Data Presentation and Analysis
A. Quantitative Analysis of Complementation
The results of the spot dilution assay provide a semi-quantitative measure of complementation. For a more quantitative analysis, growth curves in liquid culture under non-permissive conditions can be generated.
Table 1: Complementation of ftsW mutants in a depletion strain.
| FtsW Allele | Inducer (IPTG) Concentration | Growth on Glucose Plates | Cell Morphology at 4h post-shift |
|---|---|---|---|
| Wild-type | 50 µM | +++ | Rod-shaped |
| Empty Vector | 50 µM | - | Filamentous, lysis |
| Mutant X | 50 µM | ++ | Short filaments |
| Mutant Y | 50 µM | - | Filamentous |
| Mutant Z | 50 µM | +++ | Rod-shaped |
Growth is scored based on the highest dilution showing growth: +++ (wild-type), ++ (intermediate), + (weak), - (no growth).
B. Analysis of FtsW Mutant Localization
To determine if a mutant FtsW protein can localize to the division septum, GFP-FtsW fusions are commonly used.
Protocol:
-
Construct a plasmid expressing an N-terminal or internal GFP-tagged FtsW mutant.
-
Transform this plasmid into a suitable E. coli strain (e.g., an ftsW depletion strain or a wild-type strain).
-
Grow the cells under conditions that induce the expression of the fusion protein.
-
Observe the cells using fluorescence microscopy.
Table 2: Localization of GFP-FtsW mutants.
| GFP-FtsW Allele | Complementation Activity | Septal Localization | PBP3 Recruitment | Dominant Negative Effect |
|---|---|---|---|---|
| Wild-type | + | + | + | - |
| G311D | - | - at 42°C | ND | - |
| R243Q | ± | + | - | + |
Data adapted from reference[7]. +, presence of activity; -, absence of activity; ±, weak activity; ND, not determined.
C. Analysis of FtsI (PBP3) Recruitment
A key function of FtsW is to recruit its partner, FtsI, to the division site.[4] This can be assessed by immunofluorescence microscopy.
Protocol:
-
Perform a complementation experiment as described above.
-
Fix the cells at various time points after the shift to non-permissive conditions.
-
Permeabilize the cells and label with anti-PBP3 antibodies, followed by a fluorescently labeled secondary antibody.[7]
-
Observe the localization of PBP3 using fluorescence microscopy. In cells with a functional FtsW, PBP3 will be localized at the mid-cell.
IV. Drug Development Applications
These functional complementation assays are invaluable for the development of FtsW inhibitors. They can be adapted for high-throughput screening of compound libraries to identify molecules that disrupt FtsW function. Furthermore, these assays can be used to characterize the mechanism of action of hit compounds by determining if they phenocopy specific ftsW mutations (e.g., mutants defective in localization, catalysis, or protein-protein interactions). By understanding how different FtsW mutants affect cell division, researchers can gain insights into how potential inhibitors might work and can prioritize compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 4. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Life without Division: Physiology of Escherichia coli FtsZ-Deprived Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ftsW is an essential cell-division gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Small Molecule Inhibitors of FtsW
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW, a member of the SEDS (shape, elongation, division, and sporulation) family of proteins, is an essential peptidoglycan glycosyltransferase in most bacteria. It plays a crucial role in cell division by polymerizing Lipid II to synthesize the septal peptidoglycan, working in concert with a cognate class B penicillin-binding protein (bPBP) which crosslinks the glycan strands.[1][2] The essential nature and conservation of FtsW across a broad range of bacterial species make it a compelling target for the development of novel antibiotics.[3][4] This document provides detailed application notes and protocols for screening and characterizing small molecule inhibitors of FtsW.
FtsW Signaling and Role in Bacterial Cell Division
FtsW is a key component of the divisome, a complex multiprotein machinery that orchestrates bacterial cell division. The assembly of the divisome is a hierarchical process that begins with the formation of the FtsZ ring (Z-ring) at the mid-cell. The Z-ring then serves as a scaffold for the recruitment of other divisome proteins. In Escherichia coli, the recruitment of the FtsW-FtsI (PBP3) complex, which is responsible for septal peptidoglycan synthesis, occurs late in the assembly pathway and is dependent on the prior localization of proteins such as FtsQ, FtsL, and FtsB.[5][6] FtsA, an actin-like protein, is also involved in the recruitment and activation of the FtsWI complex.[5] The activation of FtsW's polymerase activity is a critical and regulated step in cytokinesis.
Screening for FtsW Inhibitors: An Experimental Workflow
A typical high-throughput screening (HTS) campaign to identify novel FtsW inhibitors involves a primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine the mechanism of action, and eliminate false positives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallizing FtsW for Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW is an essential bacterial cell division protein and a key component of the divisome.[1] As a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins, FtsW functions as a peptidoglycan polymerase, an activity critical for the synthesis of the septal cell wall during cytokinesis.[1][2] This crucial role in bacterial viability makes FtsW and its associated complex partners attractive targets for the development of novel antibiotics. Structural elucidation of FtsW is paramount for understanding its mechanism of action and for facilitating structure-based drug design.
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and structural analysis of FtsW. While obtaining well-diffracting crystals of membrane proteins like FtsW is a significant challenge, this guide outlines systematic approaches to maximize the chances of success. Notably, recent structural insights into FtsW-containing complexes have been achieved through cryogenic electron microscopy (cryo-EM), which stands as a powerful alternative to X-ray crystallography.[3][4][5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular context of FtsW and the general workflow for its structural determination.
Caption: FtsW's role in the bacterial cell division signaling pathway.
Caption: Experimental workflow for FtsW structural studies.
Detailed Protocols
Protocol 1: Recombinant Expression of FtsW and FtsW-PBP Complexes
This protocol is adapted from methodologies used for the expression of FtsW from Staphylococcus and Streptococcus species in E. coli.[1] Co-expression with its cognate penicillin-binding protein (PBP), such as FtsI, is often necessary for the stability and activity of FtsW.[1][2][8][9][10]
1.1. Plasmid Construction:
-
Clone the gene encoding FtsW into a suitable expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag, FLAG-tag) for purification.
-
For co-expression, create a bicistronic vector containing the genes for both FtsW and its cognate PBP, with affinity tags on one or both proteins as needed.
1.2. Protein Expression:
-
Transform E. coli C43(DE3) cells with the expression plasmid.
-
Grow a starter culture overnight at 37°C in Terrific Broth (TB) supplemented with the appropriate antibiotic.
-
Inoculate 1 L of TB with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.7-0.8.
-
Cool the culture to 20°C.
-
Induce protein expression with 500 µM isopropyl β-D-1-thiogalactopyranoside (IPTG). For co-expression systems with different promoters, add the respective inducers (e.g., 0.1% arabinose).[1]
-
Continue to incubate the culture for 18 hours at 20°C.
-
Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C.
-
Store the cell pellet at -80°C until further use.
| Parameter | Value | Reference |
| E. coli Strain | C43(DE3) | [1] |
| Media | Terrific Broth (TB) | [1] |
| Induction OD600 | 0.7 - 0.8 | [1] |
| Inducer (IPTG) | 500 µM | [1] |
| Induction Temperature | 20°C | [1] |
| Induction Time | 18 hours | [1] |
Protocol 2: Purification of FtsW from Membrane Fractions
This protocol outlines the purification of FtsW, a multi-pass transmembrane protein. A critical step is the solubilization from the cell membrane using detergents.
2.1. Cell Lysis and Membrane Isolation:
-
Resuspend the frozen cell pellet in 50 mL of Lysis Buffer (50 mM HEPES pH 7.5, 0.5 M NaCl) supplemented with a protease inhibitor cocktail.[1]
-
Lyse the cells by passing the suspension through a cell disruptor at 15,000 psi three times.[1]
-
Remove cell debris by centrifugation at 12,000 x g for 5 minutes at 4°C.[1]
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1]
2.2. Solubilization and Affinity Purification:
-
Homogenize the membrane pellet in Solubilization Buffer (Lysis Buffer + 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or other detergent).
-
Stir the suspension for 1 hour at 4°C to solubilize membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with Wash Buffer (Lysis Buffer + 0.02% DDM + 20 mM imidazole).
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein with Elution Buffer (Wash Buffer + 250 mM imidazole).
2.3. Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to an appropriate volume.
-
Further purify the protein using a size exclusion chromatography column (e.g., Superdex 200) equilibrated with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM). This step is crucial for removing aggregates and ensuring a homogenous sample.[11]
| Buffer Component | Concentration | Purpose |
| HEPES, pH 7.5 | 50 mM | Buffering agent |
| NaCl | 0.5 M (initial), 150 mM (final) | Ionic strength |
| Protease Inhibitors | Varies | Prevent protein degradation |
| DDM | 1% (solubilization), 0.02% (wash/elution) | Detergent for solubilization and stability |
| Imidazole | 20-250 mM | For His-tag elution |
Protocol 3: Detergent Screening for Optimal Solubilization and Stability
The choice of detergent is critical for the stability and crystallizability of membrane proteins.[12][13][14] A screening approach is highly recommended.[15][16]
-
Perform small-scale membrane preparations as described in Protocol 2.1.
-
Aliquot the membrane fraction into multiple tubes.
-
Solubilize each aliquot with a different detergent from a screening kit (e.g., DDM, LDAO, OG, DM, Cymal-5/6).[17] A starting concentration of 1% (w/v) is common.
-
After ultracentrifugation, assess the solubilization efficiency by running the supernatant on an SDS-PAGE gel.
-
Assess the stability of the solubilized protein in different detergents using techniques like fluorescence-detection size-exclusion chromatography (FSEC) or thermal shift assays.[15][16][18]
-
Select the detergent that provides the best balance of solubilization efficiency and protein stability for large-scale purification.
| Detergent | Type | Commonly Used For |
| DDM | Non-ionic | Purification & Crystallization[17] |
| DM | Non-ionic | Purification & Crystallization[17] |
| LDAO | Zwitterionic | Purification & Crystallization[17] |
| OG/NG | Non-ionic | Purification & Crystallization[17] |
| LMNG | Non-ionic | Purification & Cryo-EM |
Protocol 4: Crystallization Screening of FtsW
As obtaining FtsW crystals is challenging, a broad screening approach is necessary. For membrane proteins, vapor diffusion in sitting or hanging drops is a common method.[19]
4.1. Sample Preparation:
-
Concentrate the purified FtsW or FtsW-PBP complex to 5-20 mg/mL.[20] The sample should be monodisperse as confirmed by dynamic light scattering (DLS).
-
The final buffer should contain the optimal detergent at a concentration 2-3 times its critical micelle concentration (CMC).
4.2. Crystallization Screening:
-
Use commercially available sparse matrix screens for membrane proteins.
-
Set up crystallization plates (e.g., 96-well format) using a robotic liquid handler to mix the protein solution with the screen solutions in small drops (e.g., 100-200 nL).
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.
4.3. Optimization:
-
If initial hits (microcrystals, precipitates) are observed, perform optimization screens by varying the pH, precipitant concentration, and additives around the initial hit condition.[21]
-
Consider additives like small amphiphiles, divalent cations, or different detergents to improve crystal quality.[14][21]
-
Microseeding, where small crystals from a previous drop are transferred to a new drop, can be a powerful technique to obtain larger, single crystals.[22][23]
| Parameter | Typical Range | Purpose |
| Protein Concentration | 5 - 20 mg/mL | To achieve supersaturation |
| Precipitant (e.g., PEG) | 5 - 30% | Induces protein precipitation |
| pH | 4.0 - 9.0 | Affects protein charge and solubility |
| Temperature | 4°C, 20°C | Affects kinetics of crystallization |
| Additives | Varies | Can improve crystal contacts |
Concluding Remarks on Structural Studies
While the protocols above provide a roadmap for attempting the crystallization of FtsW, it is important to note that the field has seen more success using single-particle cryo-EM for this and related complexes.[3][4][5][6][7] The purification protocols outlined here are directly applicable to preparing samples for cryo-EM. For cryo-EM, the protein complex is vitrified on EM grids and imaged in a transmission electron microscope. This approach bypasses the need for crystallization, which is often the major bottleneck for large, flexible, or multi-protein membrane complexes like the divisome core. Researchers aiming for the structure of FtsW should consider cryo-EM as a primary strategy alongside crystallization efforts.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The integral membrane FtsW protein and peptidoglycan synthase PBP3 form a subcomplex in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Screening of detergents for solubilization, purification and crystallization of membrane proteins: a case study on succinate:ubiquinone oxidoreductase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 15. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid expression and purification condition screening protocol for membrane protein structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. xray.teresebergfors.com [xray.teresebergfors.com]
Troubleshooting & Optimization
FtsW Protein Overexpression and Aggregation Technical Support Center
Welcome to the technical support center for troubleshooting FtsW protein overexpression and aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is consistently found in inclusion bodies. How can I increase the yield of soluble protein?
A1: Inclusion body formation is a common issue when overexpressing membrane proteins like FtsW in E. coli. Here are several strategies to enhance soluble expression:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and insertion into the membrane.[1]
-
Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid protein expression, overwhelming the cellular machinery and causing aggregation. A titration of IPTG concentration, typically in the range of 0.1 mM to 1.0 mM, is recommended to find the optimal level for soluble expression.[2][3][4] For some proteins, lower concentrations (0.05-0.1 mM) have been shown to be optimal.[5]
-
Co-expression with FtsI: FtsW functions in a complex with its cognate partner, FtsI (also known as PBP3).[6][7][8][9] Co-expressing both proteins can promote the formation of a stable, functional complex, which may improve the solubility and stability of FtsW.
-
Choose the Right E. coli Strain: Strains like C43(DE3) are engineered to tolerate toxic membrane proteins and can sometimes improve the yield of soluble FtsW.[10]
-
Use a Weaker Promoter: If using a strong promoter like T7, consider switching to a weaker or more tightly regulated promoter to reduce the rate of transcription.
Q2: My this compound is soluble after cell lysis, but it aggregates during purification. What can I do to prevent this?
A2: Aggregation during purification is often due to suboptimal buffer conditions or the choice of detergent. Here are some key parameters to optimize:
-
Detergent Screening: The choice of detergent is critical for maintaining the stability of membrane proteins. It is essential to screen a variety of detergents to find one that effectively solubilizes FtsW while preserving its native structure. Commonly used detergents for FtsW and other membrane proteins include DDM (n-dodecyl-β-D-maltoside) and Fos-Choline.[11] The concentration should be kept above the critical micelle concentration (CMC).
-
Optimize Buffer Composition:
-
pH: The pH of the buffer should be chosen to be at least one unit away from the isoelectric point (pI) of FtsW to ensure the protein has a net charge, which can help prevent aggregation through electrostatic repulsion.
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence protein solubility. Testing a range of salt concentrations is recommended.
-
Additives: The inclusion of additives such as glycerol (B35011) (typically 10-20%), phospholipids, or specific amino acids like arginine and proline can help stabilize the protein and prevent aggregation.
-
Q3: How can I assess the aggregation state of my purified this compound?
A3: It is crucial to have a reliable method to assess the oligomeric state and presence of aggregates in your purified FtsW preparation. Two common biophysical techniques are:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. A monodisperse, properly folded protein will elute as a single, symmetrical peak. The presence of high molecular weight species eluting earlier than the expected monomer indicates aggregation.[12][13][14][15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid and non-invasive method to detect the presence of aggregates. A homogenous sample will show a narrow size distribution, while the presence of aggregates will result in a polydisperse profile with larger particle sizes.[16][17][18][19][20]
Q4: Can mutations in FtsW affect its expression and aggregation?
A4: Yes, specific mutations can impact the stability and solubility of FtsW. While some mutations may be designed to probe function, others can inadvertently lead to misfolding and aggregation. For instance, mutations in transmembrane domains or loops involved in protein-protein interactions could destabilize the protein.[21][22] Conversely, targeted mutagenesis can sometimes be employed to improve the solubility of aggregation-prone proteins by, for example, replacing hydrophobic surface residues with more hydrophilic ones.[23][24][25]
Data Presentation
Table 1: Troubleshooting Guide for FtsW Overexpression and Aggregation
| Problem | Potential Cause | Recommended Solution |
| FtsW in Inclusion Bodies | Expression rate too high | Lower induction temperature (16-25°C).[1] |
| Optimize IPTG concentration (titrate 0.1-1.0 mM).[2][3][4] | ||
| Improper folding | Co-express with its binding partner, FtsI.[6][7][8][9] | |
| Host cell toxicity | Use an E. coli strain suitable for membrane proteins (e.g., C43(DE3)).[10] | |
| Aggregation During Purification | Suboptimal detergent | Screen different detergents (e.g., DDM, Fos-Choline) and optimize concentration.[11] |
| Inappropriate buffer conditions | Adjust pH away from the pI; optimize salt concentration. | |
| Protein instability | Add stabilizers like glycerol (10-20%), phospholipids, or amino acids. | |
| Purified Protein is Aggregated | Presence of soluble aggregates | Analyze by Size-Exclusion Chromatography (SEC) to separate monomer from aggregates.[12][13] |
| Polydispersity in solution | Characterize size distribution using Dynamic Light Scattering (DLS).[16][17] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Optimizing FtsW Solubility
-
Transformation: Transform your FtsW expression plasmid (and FtsI co-expression plasmid, if applicable) into a suitable E. coli strain (e.g., BL21(DE3) or C43(DE3)).
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic(s) with a single colony and grow overnight at 37°C.
-
Growth and Induction:
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Divide the culture into smaller aliquots to test different conditions (e.g., different IPTG concentrations and induction temperatures).
-
Induce protein expression with varying concentrations of IPTG (e.g., 0.1, 0.25, 0.5, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4 hours for 37°C, 16-18 hours for lower temperatures).
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Coomassie staining or Western blot to determine the relative amounts of soluble and insoluble FtsW.
Protocol 2: Detergent Screening for FtsW Solubilization
-
Membrane Preparation: From a larger culture expressing FtsW, harvest the cells and prepare isolated cell membranes.
-
Solubilization:
-
Resuspend the membranes in a base buffer.
-
Aliquot the membrane suspension into separate tubes.
-
Add different detergents from a screening kit to each tube at a final concentration above their CMC.
-
Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization.
-
-
Clarification: Centrifuge the samples at high speed to pellet any unsolubilized material.
-
Analysis: Analyze the supernatant (solubilized fraction) by SDS-PAGE or Western blot to assess the efficiency of each detergent in solubilizing FtsW.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. goldbio.com [goldbio.com]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. www-f1.ijs.si [www-f1.ijs.si]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Functional analysis of the cell division protein FtsW of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The effect of mutation on an aggregation-prone protein: An in vivo, in vitro, and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improving the solubility of anti-LINGO-1 monoclonal antibody Li33 by isotype switching and targeted mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing solubilization of FtsW from bacterial membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful solubilization and purification of the bacterial membrane protein FtsW.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of FtsW solubilization from bacterial membranes.
Question: My FtsW protein is found in the insoluble fraction (inclusion bodies) after cell lysis. What should I do?
Answer: The formation of inclusion bodies is a common challenge when overexpressing membrane proteins in E. coli.[1][2] Here are several strategies to improve the solubility of FtsW:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reduce the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[3] This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression.
-
Use a Different Expression Strain: E. coli strains like C41(DE3) or C43(DE3) are specifically engineered to handle toxic or difficult-to-express membrane proteins.[4]
-
Utilize a Solubility-Enhancing Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[5]
-
-
Inclusion Body Solubilization: If optimizing expression is unsuccessful, you can purify the inclusion bodies and then solubilize the protein using strong denaturants.
-
Wash Inclusion Bodies: After cell lysis, wash the inclusion body pellet with a buffer containing a mild detergent like Triton X-100 to remove contaminating membrane proteins.[6]
-
Solubilization with Denaturants: Use buffers containing 6-8 M Guanidine-HCl or Urea to solubilize the aggregated FtsW.[7][8]
-
Refolding: The solubilized protein will be unfolded and will require a refolding step, often done by dialysis to gradually remove the denaturant.[1]
-
Question: I have low yield of solubilized FtsW. How can I improve it?
Answer: Low yield can be attributed to inefficient extraction from the membrane or protein loss during purification.[3][9] Consider the following to enhance your yield:
-
Detergent Screening: The choice and concentration of the detergent are critical for efficient solubilization. It is highly recommended to perform a small-scale detergent screening to identify the optimal detergent for FtsW.[10][11]
-
Start with commonly used non-ionic or zwitterionic detergents such as DDM, LDAO, or Fos-Choline-12.
-
Test a range of detergent concentrations, typically above their critical micelle concentration (CMC).
-
-
Optimize Solubilization Conditions:
-
Protein-to-Detergent Ratio: Experiment with different protein-to-detergent ratios. A typical starting point is a 1:10 (w/w) ratio of membrane protein to detergent.
-
Incubation Time and Temperature: Solubilization is often performed at 4°C with gentle agitation for 1-2 hours, but optimizing these parameters may improve yield.[12]
-
-
Ensure Complete Cell Lysis: Incomplete cell lysis will result in a lower amount of membrane fraction available for solubilization.[9] Monitor the efficiency of your lysis method (e.g., sonication, French press).[4][13]
Question: My purified this compound is aggregating. How can I prevent this?
Answer: Protein aggregation after purification is often due to the instability of the protein-detergent micelles.[14][15]
-
Buffer Optimization:
-
pH and Salt Concentration: The pH and ionic strength of your buffers can significantly impact protein stability. Screen a range of pH values and salt concentrations (e.g., NaCl) to find the optimal conditions for your FtsW construct.[5][16]
-
Additives: Including additives such as glycerol (B35011) (10-20%), specific amino acids (e.g., arginine and glutamate), or non-denaturing detergents at low concentrations can help stabilize the purified protein.[5][14]
-
-
Detergent Exchange: The detergent used for initial solubilization may not be the best for long-term stability. Consider exchanging the initial detergent for one that is better at stabilizing the protein during subsequent purification steps and storage.
-
Handle with Care: Minimize freeze-thaw cycles and store the purified protein at an appropriate temperature, often at -80°C in small aliquots.[14]
Question: My this compound has lost its activity after purification. What could be the cause?
Answer: Loss of activity is a common issue and can be due to protein denaturation or the loss of essential cofactors.[17]
-
Maintain Protein Integrity:
-
Preserve Essential Components:
-
Cofactors: FtsW activity is dependent on divalent cations like Mg2+ or Ca2+.[4] Ensure these are present in your final buffer.
-
Lipids: Some membrane proteins require specific lipids for their activity. The harshness of some detergents can strip these away. Consider using milder detergents or adding back specific lipids to your purified protein preparation.
-
-
Gentle Elution Conditions: If using affinity chromatography, use the mildest elution conditions possible to avoid denaturing the protein. This might involve using a competitive eluent at a lower concentration or a pH shift that is still within the protein's stability range.
Frequently Asked Questions (FAQs)
What is the function of FtsW?
FtsW is an essential bacterial cell division protein that functions as a peptidoglycan polymerase.[4] It is a key component of the divisome, the protein complex responsible for bacterial cell division.[4] FtsW polymerizes Lipid II to synthesize the septal peptidoglycan, and its activity is dependent on its interaction with a cognate penicillin-binding protein (PBP).[4]
Which E. coli strain is best for expressing FtsW?
The E. coli C43(DE3) strain is often recommended for the expression of membrane proteins, including FtsW, as it is tolerant to the expression of potentially toxic proteins.[4]
What are some common detergents used for FtsW solubilization?
While the optimal detergent should be determined empirically through screening, some commonly used detergents for membrane protein solubilization include n-dodecyl-β-D-maltoside (DDM), lauryl dimethylamine (B145610) N-oxide (LDAO), and Fos-Choline series.[10] A recent study on the FtsWIQBL complex used Lauryl Maltose Neopentyl Glycol (LMNG) for solubilization.[18]
What affinity tags are suitable for FtsW purification?
A commonly used affinity tag for FtsW purification is the polyhistidine-tag (His-tag), which allows for purification using immobilized metal affinity chromatography (IMAC).[19][20] Other tags like the FLAG-tag have also been used.[4]
Experimental Protocols & Data
Table 1: Recommended Buffer Compositions for FtsW Purification
| Buffer Type | Components | Typical Concentrations | Reference |
| Lysis Buffer | HEPES or Tris-HCl, NaCl, Protease Inhibitors | 50 mM HEPES/Tris pH 7.5-8.0, 150-500 mM NaCl | [4][18] |
| Solubilization Buffer | Lysis Buffer, Detergent (e.g., DDM, LMNG), Glycerol | 1-2% (w/v) Detergent, 10-20% (v/v) Glycerol | [4][18] |
| Wash Buffer (IMAC) | Lysis Buffer, Detergent, Glycerol, Imidazole | 0.01-0.1% (w/v) Detergent, 10-20% (v/v) Glycerol, 20-40 mM Imidazole | [12][21] |
| Elution Buffer (IMAC) | Lysis Buffer, Detergent, Glycerol, Imidazole | 0.01-0.1% (w/v) Detergent, 10-20% (v/v) Glycerol, 250-500 mM Imidazole | [12][21] |
Table 2: Common Detergents for Membrane Protein Solubilization
| Detergent | Type | CMC (mM) | Notes |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | Generally mild and good for maintaining protein stability. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | Has been used successfully for the FtsWIQBL complex.[18] |
| Lauryl Dimethylamine N-oxide (LDAO) | Zwitterionic | 1-2 | Can be more effective for some proteins but may also be more denaturing. |
| Fos-Choline-12 (FC-12) | Zwitterionic | 1.1 | A phosphocholine-based detergent. |
| Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 | Has a high CMC, which can be advantageous for removal by dialysis.[22] |
Detailed Methodology: Solubilization and Purification of His-tagged FtsW
This protocol is a generalized procedure based on published methods.[4][12][13] Optimization of specific steps may be required for your particular construct and experimental setup.
-
Cell Lysis and Membrane Preparation:
-
Resuspend thawed E. coli cell pellets expressing His-tagged FtsW in ice-cold Lysis Buffer (see Table 1) at a ratio of 5 mL per gram of wet cell paste.
-
Lyse the cells using a French press (2-3 passes at ~15,000 psi) or sonication on ice.[4]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
-
Solubilization of FtsW:
-
Adjust the protein concentration of the resuspended membranes to 5-10 mg/mL.
-
Add the chosen detergent (e.g., 1% (w/v) DDM or LMNG) and glycerol (to 10-20% v/v) to the membrane suspension.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized FtsW.
-
-
Affinity Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column with Wash Buffer (see Table 1).
-
Load the supernatant containing the solubilized FtsW onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound FtsW with Elution Buffer (see Table 1). Collect fractions and analyze by SDS-PAGE.
-
-
(Optional) Size Exclusion Chromatography (SEC):
-
For higher purity, pool the fractions containing FtsW and concentrate them.
-
Load the concentrated sample onto a size exclusion chromatography column pre-equilibrated with a final buffer containing a low concentration of detergent (e.g., 0.02% DDM).
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Visualizations
Caption: Workflow for FtsW Solubilization and Purification.
Caption: Troubleshooting Logic for FtsW Solubilization.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. neb.com [neb.com]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. sjsu.edu [sjsu.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 22. A Survey of Detergents for the Purification of Stable, Active Human Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) - PMC [pmc.ncbi.nlm.nih.gov]
FtsW Protein Purification Technical Support Center
Welcome to the technical support center for the purification of functional FtsW protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of FtsW and why is its purification important?
A1: FtsW is a crucial bacterial cell division protein and a member of the SEDS (Shape, Elongation, Division, and Sporulation) protein family.[1][2] It functions as a peptidoglycan polymerase, an activity essential for synthesizing the septal cell wall during cell division.[1][2][3] FtsW's activity is dependent on forming a complex with its cognate class B penicillin-binding protein (bPBP).[1][2][3] Purifying functional FtsW, typically in complex with its PBP partner, is vital for in vitro biochemical assays, structural studies, and for screening potential antibiotic inhibitors that target bacterial cell division.
Q2: Why is FtsW considered a challenging protein to purify in a functional state?
A2: The challenges in purifying functional FtsW stem from its nature as a polytopic membrane protein with multiple transmembrane segments.[4] Key difficulties include:
-
Low expression levels: Membrane proteins are often expressed at lower levels compared to soluble proteins.[5]
-
Solubility and Stability: Being a membrane protein, FtsW is inherently hydrophobic and requires detergents for extraction from the cell membrane and to maintain solubility in an aqueous environment.[5] Incorrect detergent choice or concentration can lead to denaturation and loss of function.[6][7]
-
Aggregation: When removed from their native lipid bilayer, membrane proteins have a strong tendency to aggregate, which can result in non-functional protein and loss of material during purification.[5][8]
-
Requirement for a Partner Protein: FtsW's polymerase activity is only observed when it is in a stable complex with its cognate bPBP.[1][2][3] This often necessitates co-expression and co-purification, adding a layer of complexity to the process.[1][3]
Q3: What is the role of detergents in FtsW purification and how do I choose the right one?
A3: Detergents are essential for solubilizing FtsW from the cell membrane by creating micelles that shield the protein's hydrophobic transmembrane domains from the aqueous buffer.[7][9] The choice of detergent is critical for maintaining the protein's native conformation and function. Non-ionic or zwitterionic detergents are generally preferred as they are milder and less likely to denature the protein compared to ionic detergents.[7] Common choices for membrane protein purification include DDM (n-dodecyl-β-D-maltoside), octylglucoside, and CHAPS.[3][6][10] The optimal detergent and its concentration often need to be determined empirically for each specific FtsW-PBP complex.[10]
Q4: My this compound is expressed but I find it in the insoluble fraction (inclusion bodies). What should I do?
A4: Inclusion bodies are dense aggregates of misfolded protein.[11] Several strategies can be employed to improve the solubility of expressed FtsW:
-
Lower Expression Temperature: Reducing the post-induction temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding.[11][12]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and reduce the burden on the cell's folding machinery.[11][12]
-
Use a Different Expression Strain: E. coli strains like C43(DE3) or BL21-AI are engineered to better handle the expression of toxic or membrane proteins.[1][3][12]
-
Co-expression with its PBP partner: Expressing FtsW along with its cognate PBP can enhance its stability and proper folding.[1][13]
-
Refolding from Inclusion Bodies: While more complex, it is possible to purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidine (B92328) hydrochloride) and then attempt to refold it into a functional state.[14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Protein Expression | - Plasmid sequence errors (frameshift, premature stop codon).[16][17]- Protein is toxic to the expression host.[12]- Inefficient induction conditions.[17]- Rare codon usage in the gene.[12][17] | - Verify the sequence of your expression construct.[16][17]- Use an E. coli strain designed for toxic protein expression (e.g., BL21-AI, C43(DE3)).[1][3][12]- Optimize inducer concentration, induction time, and temperature.[17]- Co-transform with a plasmid expressing rare tRNAs or use a host strain like Rosetta(DE3). |
| Protein is Insoluble (Inclusion Bodies) | - High expression rate leads to misfolding and aggregation.[11]- The protein is inherently unstable when overexpressed.- Inappropriate growth/induction temperature.[12] | - Lower the induction temperature (e.g., 18-20°C) and extend the induction time (e.g., overnight).[1][3][12]- Reduce the inducer (e.g., IPTG) concentration.[11][12]- Co-express FtsW with its stabilizing partner PBP.[1][13]- Test different fusion tags (e.g., MBP, GST) that may enhance solubility.[11] |
| Low Yield After Solubilization | - Inefficient cell lysis.- Insufficient detergent concentration to solubilize the membrane fraction.[9]- Protein degradation during lysis.[18] | - Ensure complete cell lysis by using a cell disruptor or optimizing sonication parameters.[1][18]- Empirically test different detergents (e.g., DDM, Triton X-100) and concentrations.[10]- Add protease inhibitors to the lysis buffer.[1][18] |
| Protein Does Not Bind to Affinity Column | - Affinity tag is not accessible.[16]- Incorrect buffer composition (e.g., presence of interfering agents).[18]- Column resin is saturated or has lost binding capacity. | - If using an N- or C-terminal tag, consider moving it to the other end of the protein.[18]- Perform purification under denaturing conditions if the tag is buried in the native state.[16]- Ensure buffers are at the correct pH and do not contain agents that interfere with binding (e.g., EDTA for Ni-NTA columns).[18]- Use fresh affinity resin and ensure you are not overloading the column. |
| Purified Protein is Not Functional | - Protein has denatured during purification.- The cognate PBP is not present or is inactive.[1][3]- Absence of essential cofactors.[2][3] | - Maintain low temperatures (4°C) throughout the purification process.- Screen for milder detergents or add stabilizing agents like glycerol (B35011) to buffers.[1][3]- Ensure the FtsW-PBP complex is purified intact.[13]- Confirm the presence of divalent cations (e.g., Mg²⁺ or Ca²⁺) in the assay buffer, as they are required for FtsW's polymerase activity.[2][3] |
Quantitative Data Summary
The following tables summarize typical parameters used in the expression and purification of FtsW-PBP complexes, compiled from published protocols.[1][3]
Table 1: Typical Expression Conditions for FtsW-PBP Complexes
| Parameter | Condition |
| Expression Host | E. coli C43(DE3) |
| Culture Medium | Terrific Broth (TB) |
| Growth Temperature | 37°C until OD₆₀₀ of 0.7-0.8 |
| Induction Temperature | Cooled to 20°C |
| Inducer | 500 µM Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Induction Duration | 18 hours (overnight) |
Table 2: Key Buffer Components for FtsW-PBP Purification
| Buffer Type | Key Components | Purpose |
| Lysis Buffer | 50 mM HEPES pH 7.5, 150-500 mM NaCl, Protease Inhibitors | Cell disruption and initial protein extraction. |
| Solubilization Buffer | Lysis Buffer + 1% (w/v) DDM, 10-20% Glycerol | Extraction of membrane proteins from the lipid bilayer. |
| Wash Buffer | Lysis Buffer + 0.05-0.2% (w/v) DDM, 10% Glycerol | Removal of non-specifically bound proteins from the affinity resin. |
| Elution Buffer | Wash Buffer + Elution Agent (e.g., Imidazole for His-tags) | Release of the target protein from the affinity resin. |
| Size Exclusion Chromatography (SEC) Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, 10% Glycerol | Final polishing step to separate the complex from aggregates and contaminants. |
Experimental Protocols
Detailed Methodology: Co-expression and Co-purification of a His-tagged FtsW and FLAG-tagged PBP complex
This protocol is a synthesized representation based on common methodologies.[1][3][13]
-
Transformation and Expression:
-
Co-transform E. coli C43(DE3) cells with two compatible expression plasmids, one encoding FtsW (with a C-terminal His-tag) and the other its cognate PBP (with a C-terminal FLAG-tag).
-
Grow the cells in 1 L of Terrific Broth supplemented with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.7–0.8.[1][3]
-
Cool the culture to 20°C and induce protein expression with 500 µM IPTG.
-
Continue to incubate at 20°C for 18 hours.
-
Harvest the cells by centrifugation (e.g., 4,200 x g, 15 min, 4°C) and store the cell pellet at -80°C.[1][3]
-
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, cOmplete™ EDTA-free Protease Inhibitor Cocktail).
-
Lyse the cells by passing them through a cell disruptor at 15,000 psi three times.[1][3]
-
Remove cell debris by a low-speed centrifugation step (e.g., 12,000 x g, 10 min, 4°C).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).[1][3]
-
-
Solubilization of Membrane Proteins:
-
Discard the supernatant. Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer containing 20% glycerol and 1% DDM).
-
Stir the suspension gently at 4°C for 1 hour to solubilize membrane proteins.
-
Remove insoluble material by another round of ultracentrifugation (100,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Apply the supernatant containing the solubilized proteins to a Ni-NTA affinity column pre-equilibrated with Wash Buffer (Lysis Buffer containing 20% glycerol and 0.2% DDM).
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the FtsW-PBP complex with Elution Buffer (Wash Buffer containing 250 mM imidazole).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a size exclusion chromatography column (e.g., Superose 6 10/300 GL) equilibrated with SEC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).[3]
-
Collect fractions corresponding to the FtsW-PBP complex.
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
Caption: Sequential recruitment of proteins to the divisome at the bacterial cell division site.[4][19]
Caption: Experimental workflow for the purification of the FtsW-PBP protein complex.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. Proteolytic stability and aggregation in a key metabolic enzyme of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. arxiv.org [arxiv.org]
- 11. youtube.com [youtube.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol - Protein expression and purification [depts.washington.edu]
- 15. bioradiations.com [bioradiations.com]
- 16. goldbio.com [goldbio.com]
- 17. goldbio.com [goldbio.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Results from FtsW Dominant-Negative Mutant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FtsW dominant-negative mutants. Our goal is to help you interpret your experimental results accurately and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with FtsW dominant-negative mutants.
Q1: My cells expressing the FtsW dominant-negative mutant are forming long filaments. Is this the expected phenotype?
A1: Yes, filamentation is a classic phenotype for dominant-negative FtsW mutants. FtsW is an essential component of the divisome, the machinery responsible for bacterial cell division.[1][2][3] A dominant-negative FtsW mutant can interfere with the function of the wild-type FtsW, leading to a block in septation and subsequent cell filamentation.[1] Some specific mutations, like FtsW R243Q, have been observed to cause cells to grow in chains that are prone to lysis, which is a more severe phenotype.[1]
Q2: I observe cell lysis in my culture expressing the FtsW dominant-negative mutant. What could be the cause?
A2: Cell lysis can occur with certain potent dominant-negative FtsW mutants. This is often a secondary effect of the prolonged blockage of cell division and compromised cell wall integrity at the division site. For example, the FtsW R243Q mutant has been reported to cause a phenotype of cell chains that are prone to lysis.[1] This suggests a severe disruption of peptidoglycan synthesis at the septum.
Q3: I am not observing any phenotype after expressing my FtsW mutant. What are the possible reasons?
A3: There are several potential reasons for the lack of a phenotype:
-
Insufficient expression of the mutant protein: The level of the dominant-negative protein may not be high enough to effectively compete with the wild-type FtsW. Verify the expression level of your mutant protein using techniques like Western blotting.
-
The mutation does not result in a dominant-negative effect: Not all mutations in FtsW will have a dominant-negative effect. Some may be silent or result in a loss-of-function protein that does not interfere with the wild-type protein.
-
The mutant protein is unstable: The introduced mutation might destabilize the FtsW protein, leading to its rapid degradation. You can check protein stability using pulse-chase experiments or by treating cells with a protein synthesis inhibitor and monitoring the protein levels over time.
-
The mutant protein fails to localize to the division site: For a dominant-negative effect, the mutant protein must localize to the divisome to compete with the wild-type protein. You can check the localization of your mutant FtsW using fluorescence microscopy by fusing it to a fluorescent protein like GFP.[1][4]
Q4: My FtsW dominant-negative mutant localizes to the septum, but I still don't see a phenotype. What does this suggest?
A4: If your dominant-negative FtsW mutant correctly localizes to the division site but does not produce a phenotype, it could imply several possibilities:
-
The mutation affects a function downstream of localization: The mutant protein might be able to incorporate into the divisome but fail to perform a subsequent essential function, such as recruiting its partner protein FtsI (also known as PBP3) or its peptidoglycan polymerase activity.[5][6][7][8]
-
The level of interference is insufficient: Even if localized, the mutant protein may not be competing effectively enough with the wild-type FtsW to cause a noticeable phenotype.
-
Redundancy or compensatory mechanisms: In some bacterial species or under specific growth conditions, there might be other proteins or pathways that can partially compensate for the reduced FtsW function.[9]
Q5: How can I confirm that my FtsW mutant is indeed a dominant-negative mutant?
A5: To confirm a dominant-negative effect, you should demonstrate that the mutant protein interferes with the function of the wild-type protein. A common approach is to express the mutant protein in a wild-type background and observe a phenotype, such as cell filamentation or growth inhibition.[1] Additionally, you can perform a complementation assay in a strain where the wild-type ftsW is depleted or inactivated. A true dominant-negative mutant will fail to complement and may even exacerbate the phenotype.[1][2]
Quantitative Data Summary
The following table summarizes the expected phenotypes and their characteristics when working with FtsW dominant-negative mutants.
| Phenotype | Description | Common Cause | Key Experimental Observations |
| Filamentation | Cells fail to divide and grow as long filaments. | Inhibition of septal peptidoglycan synthesis due to interference with wild-type FtsW function. | Increased cell length, presence of multiple nucleoids in a single cell. |
| Cell Lysis | Cells burst, leading to a decrease in culture density. | Severe disruption of cell wall integrity at the division site. | Release of cytoplasmic contents, "ghost" cells visible under microscopy. |
| No Phenotype | Cells appear and grow like wild-type cells. | Insufficient expression of the mutant, instability of the mutant protein, or the mutation is not dominant-negative. | Normal cell morphology and growth rate. |
| Altered Colony Morphology | Colonies may appear wrinkled or flat. | Partial inhibition of cell division leading to chaining and filamentation.[10][11][12] | Observable on agar (B569324) plates, often correlated with microscopic cell division defects. |
Experimental Protocols
1. Construction of FtsW Dominant-Negative Mutants
Site-directed mutagenesis is a standard method to introduce specific mutations into the ftsW gene.
-
Template: A plasmid carrying the wild-type ftsW gene.
-
Method: Use a commercially available site-directed mutagenesis kit (e.g., QuikChange) with primers containing the desired mutation.[2]
-
Verification: Sequence the entire ftsW gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
2. Complementation Assay
This assay is used to test the functionality of the FtsW mutant.
-
Host Strain: An E. coli strain with a conditional ftsW allele (e.g., a temperature-sensitive mutant) or a strain where ftsW expression is under the control of an inducible promoter.[1][4]
-
Procedure:
-
Transform the host strain with a plasmid carrying the FtsW mutant under the control of an inducible promoter (e.g., the lac promoter).
-
Grow the cells under permissive conditions (e.g., permissive temperature or in the presence of the inducer for the chromosomal copy).
-
Shift the cells to non-permissive conditions (e.g., restrictive temperature or in the absence of the inducer for the chromosomal copy) and induce the expression of the mutant FtsW from the plasmid.
-
Monitor cell growth and morphology over time using microscopy and by plating for colony-forming units.
-
-
Interpretation: A functional FtsW will complement the defect and allow normal growth and division. A loss-of-function mutant will fail to complement, resulting in filamentation and growth arrest. A dominant-negative mutant will also fail to complement and may show a more severe phenotype than the control with an empty vector.[1]
3. Fluorescence Microscopy for Protein Localization
This technique is used to determine the subcellular localization of the FtsW mutant.
-
Construct: Fuse the FtsW mutant protein to a fluorescent reporter protein like GFP. The fusion can be at the N- or C-terminus, but functionality of the fusion protein should be confirmed.[4]
-
Procedure:
-
Express the GFP-FtsW mutant fusion protein in the desired bacterial strain.
-
Grow the cells to mid-logarithmic phase.
-
(Optional) Fix the cells with cross-linking agents like a mixture of formaldehyde (B43269) and glutaraldehyde.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
-
Interpretation: Wild-type FtsW localizes to the division septum.[4] A dominant-negative mutant that is expected to interfere with the divisome should also localize to the septum. Lack of septal localization may indicate that the mutation affects protein folding or interaction with other divisome components required for its recruitment.[3][4]
Signaling Pathways and Experimental Workflows
Mechanism of FtsW-mediated Peptidoglycan Synthesis
Caption: FtsW functions as a peptidoglycan polymerase at the division septum.
Effect of a Dominant-Negative FtsW Mutant
Caption: A dominant-negative FtsW mutant can disrupt cell division.
Experimental Workflow for Characterizing FtsW Mutants
Caption: A logical workflow for characterizing FtsW mutants.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. genscript.com [genscript.com]
- 8. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 11. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 12. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
overcoming instability of FtsW protein variants in vivo
Welcome to the technical support center for researchers working with FtsW protein variants. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the in-vivo instability and functionality of FtsW.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of FtsW and why is it often essential?
A1: FtsW is a crucial cell division protein that functions as a peptidoglycan glycosyltransferase. It polymerizes Lipid II to synthesize the septal peptidoglycan required for bacterial cell division. Its homolog, RodA, performs a similar function during cell elongation. FtsW is a core and highly conserved member of the divisome complex and is essential in most bacteria for proper cell division.[1]
Q2: My FtsW variant is not expressed or shows very low yield. What are the common causes?
A2: Low expression levels of FtsW, an integral membrane protein, can be due to several factors:
-
Codon Usage: The codon usage of your FtsW gene might not be optimal for the E. coli expression host.
-
Toxicity: Overexpression of a membrane protein can be toxic to the host cells, leading to poor growth and low protein yield.
-
mRNA Instability: The mRNA transcript of your variant might be unstable.
-
Promoter Leakiness: Basal expression from leaky promoters (like lac-based promoters) before induction can be toxic and select for non-expressing cells.
Q3: My FtsW variant seems to be unstable and gets degraded quickly. Why does this happen?
A3: In-vivo instability of FtsW variants can stem from:
-
Misfolding: The mutation may disrupt the proper folding of the protein, making it a target for cellular proteases.
-
Disrupted Interactions: FtsW function and stability are dependent on its interaction with other divisome proteins, particularly its cognate transpeptidase, FtsI (also known as PBP3).[1][2] A mutation might disrupt this critical interaction, leaving FtsW exposed and unstable.
-
Lack of Divisome Integration: Proper localization and stability require the presence of other proteins like FtsZ, FtsA, FtsQ, and FtsL, which recruit FtsW to the division site.[2][3] If the variant cannot be integrated into this complex, it may be rapidly degraded.
Q4: Can specific mutations stabilize FtsW or bypass the need for activators?
A4: Yes, certain "gain-of-function" or "activator" mutations have been identified that can increase the activity of FtsW, sometimes bypassing the need for upstream activators like FtsN.[4][5] For example, the FtsW(M269I) and FtsW(E289G) mutations in E. coli have been shown to confer activity with reduced FtsN function.[4][5] These mutations are thought to lock the FtsW-FtsI complex in a more active conformation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with FtsW variants.
Issue 1: FtsW Variant is Localized to Inclusion Bodies
-
Problem: Western blot analysis shows that your FtsW variant is highly expressed but is found in the insoluble pellet fraction (inclusion bodies) after cell lysis.
-
Cause: The protein is misfolding and aggregating, likely due to a high expression rate or a destabilizing mutation.
-
Troubleshooting Workflow:
Issue 2: FtsW Variant is Expressed but Non-functional (e.g., Fails to Complement a Deletion Strain)
-
Problem: The variant is expressed and appears stable (correct size on Western blot, soluble fraction), but it cannot perform its biological function.
-
Cause: The mutation may affect a critical aspect of FtsW function without causing gross misfolding.
-
Diagnostic Steps:
-
Check Localization: Use fluorescence microscopy (e.g., a GFP-FtsW fusion) to determine if the variant correctly localizes to the mid-cell division site. Some mutations, like G311D, prevent proper localization at non-permissive temperatures. [6] 2. Assess Protein-Protein Interactions: Use a bacterial two-hybrid assay or co-immunoprecipitation to check if the variant can still interact with its essential partner, FtsI. FtsW's polymerase activity is dependent on forming a complex with FtsI. [1][7] 3. Test for Catalytic Activity: Overexpression of some inactive FtsW variants can have a dominant-negative effect, indicating they are incorporated into the divisome but are catalytically dead. [8][9]This suggests the defect lies specifically in its polymerase function.
Logical flow for diagnosing a non-functional FtsW variant. -
Data Summary
Table 1: Phenotypes of Selected E. coli FtsW Mutants
| Mutation | Phenotype | Inferred Defect | Reference |
| G311D | Temperature-sensitive, fails to localize at 42°C. | Localization/Recruitment | [6] |
| M269I | "Active" mutant, can suppress defects in FtsN. | Bypasses normal activation pathway. | [4][5] |
| E289G | "Active" mutant, can suppress defects in FtsL and FtsN. | Bypasses normal activation pathway. | [4][5] |
| D297A | Dominant-negative, non-functional. | Likely catalytic (putative active site residue). | [8] |
| M269K | Dominant-negative, non-functional. | Defective in the activation step. | [8] |
Key Signaling and Recruitment Pathway
The stability and function of FtsW are intrinsically linked to its place in the divisome assembly hierarchy. It is a late-recruit protein, and its presence at the division site depends on the prior assembly of other components.
Experimental Protocols
Protocol 1: Small-Scale Expression Screening for FtsW Variants
This protocol is designed to test different conditions to optimize the soluble expression of FtsW variants in E. coli. [10] Materials:
-
E. coli expression strain (e.g., BL21(DE3) or C43(DE3) for membrane proteins).
-
Expression vector containing your His-tagged FtsW variant.
-
LB and TB media.
-
IPTG stock solution (1 M).
-
Lysis Buffer (50 mM HEPES pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM or other mild detergent, 1 mM PMSF, 5 mM MgCl₂, DNase I).
Procedure:
-
Inoculation: Inoculate 5 mL of LB medium with a single colony of your expression strain. Grow overnight at 37°C.
-
Culture Growth: The next day, inoculate 50 mL of fresh media in 250 mL flasks with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Screening Conditions (Example):
-
Condition A (Standard): Grow at 37°C to OD₆₀₀ ~0.6, induce with 0.5 mM IPTG, and express for 4 hours at 25°C.
-
Condition B (Low Temp): Grow at 37°C to OD₆₀₀ ~0.6, cool to 18°C, induce with 0.2 mM IPTG, and express overnight.
-
Condition C (Auto-induction): Use an auto-induction medium and grow at 37°C for 2 hours, then switch to 18°C for overnight expression. [10][11]4. Harvesting: Normalize cultures by OD₆₀₀, harvest 1 mL of each by centrifugation (e.g., 5 min at 8,000 x g).
-
-
Lysis: Resuspend the cell pellet in 200 µL of Lysis Buffer. Incubate on ice for 30 minutes.
-
Separation: Centrifuge at maximum speed (e.g., 21,000 x g) for 20 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze total cell lysate, soluble, and insoluble fractions by SDS-PAGE and Western blot using an anti-His tag antibody.
-
Protocol 2: Western Blot to Assess FtsW Stability
This protocol allows for the semi-quantitative assessment of FtsW variant protein levels in vivo. [12] Materials:
-
Cell samples from expression cultures.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (e.g., anti-His tag or a custom anti-FtsW antibody).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Sample Preparation: Take normalized cell samples (by OD₆₀₀) at different time points post-induction (e.g., 0, 1, 2, 4 hours). Lyse cells directly in SDS-PAGE loading buffer.
-
SDS-PAGE: Run the samples on a 10-12% SDS-PAGE gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Compare the band intensities between your wild-type and variant proteins to assess relative stability. A loading control (e.g., an antibody against a stable housekeeping protein) should be used for normalization.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role for FtsL in Activation of Septal Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 10. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 11. A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recombinant FtsW Protein Production
Welcome to the technical support center for the expression and purification of recombinant FtsW protein. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of this integral membrane protein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recombinant FtsW expression is very low or undetectable. What are the likely causes and solutions?
Low expression of FtsW is a common issue. As a multi-pass transmembrane protein, its expression can be toxic to the host or place a significant metabolic burden on the cell.[1][2]
Troubleshooting Steps:
-
Codon Optimization: The codon usage of your FtsW gene may not be optimal for your expression host (e.g., E. coli). Different organisms have different tRNA availabilities, and rare codons in your gene can lead to translational stalling and reduced protein yield.[3][4]
-
Promoter Strength and Induction: A very strong promoter combined with a high concentration of inducer (e.g., IPTG) can lead to rapid protein accumulation, overwhelming the cellular machinery and often resulting in misfolded protein and toxicity.
-
Solution: Try a weaker promoter or lower the concentration of the inducer. Additionally, reducing the induction temperature (e.g., to 16-20°C) and extending the induction time (e.g., 18 hours) can slow down protein synthesis, allowing for proper folding and membrane insertion, which often improves the yield of soluble, functional protein.[6][7]
-
-
Expression Host: Standard E. coli strains like BL21(DE3) may not be ideal for membrane proteins.
Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion bodies are dense aggregates of misfolded protein. This is a frequent outcome when overexpressing membrane proteins that fail to properly insert into the host cell membrane.[9]
Troubleshooting Steps:
-
Optimize Induction Conditions: As with low expression, high temperatures and high inducer concentrations are major culprits.
-
Co-expression with its Partner Protein: FtsW functions in a complex with its cognate penicillin-binding protein (PBP), such as FtsI (PBP3).[6][10] Co-expressing these partners can significantly improve the stability and proper folding of FtsW, preventing aggregation.[11]
-
Solution: Clone both ftsW and its partner PBP gene (e.g., ftsI) into a co-expression vector or use two compatible plasmids. This ensures both proteins are produced simultaneously, allowing them to form a stable complex in the membrane.[11]
-
-
Solubilization Protocol: The choice of detergent and the solubilization conditions are critical for extracting FtsW from the cell membrane without causing it to aggregate.
-
Solution: Screen a panel of detergents. While DDM (n-dodecyl-β-D-maltoside) is commonly used for FtsW, others like LAPAO might also be effective.[8][12] Ensure the solubilization buffer contains glycerol (B35011) (10-20%) to enhance protein stability.[6][8]
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general production workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for recombinant this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Data Summary
Table 1: Comparison of Successful FtsW Expression and Purification Parameters
| Parameter | S. aureus FtsW-PBP1 Complex[6] | E. coli His₆-FtsW[8] | S. aureus FLAG-FtsW[12] |
| Expression Host | E. coli BL21(DE3) | E. coli C43(DE3) | E. coli BL21(DE3) |
| Induction | 500 µM IPTG, 20°C, 18 h | 1 mM IPTG, 37°C, 5 h | 500 µM IPTG, 20°C, 18 h |
| Membrane Solubilization | 1% DDM | 0.5% LAPAO | 1% DDM |
| Key Buffer Components | 50 mM HEPES, 150 mM NaCl, 10% glycerol | 50 mM HEPES, 500 mM NaCl, 10% glycerol | 20 mM HEPES, 0.5 M NaCl, 20% glycerol |
| Affinity Purification | α-FLAG G1 affinity resin | Ni-NTA affinity chromatography | α-FLAG G1 affinity resin |
| Final Purification Step | Size Exclusion Chromatography (SEC) | Not specified | Not specified |
Detailed Experimental Protocols
Protocol 1: Co-expression and Purification of His-tagged FtsW and its cognate PBP
This protocol is a synthesized methodology based on successful reports for obtaining a stable FtsW-PBP complex.[6][11][12]
1. Gene Cloning and Vector Preparation a. Obtain or synthesize codon-optimized genes for ftsW and its partner PBP (e.g., ftsI). b. Engineer a His₆-tag onto the N- or C-terminus of one of the proteins (e.g., FtsW) for affinity purification. c. Clone both genes into a suitable co-expression vector.
2. Protein Expression a. Transform E. coli C43(DE3) cells with the co-expression plasmid. b. Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6. c. Cool the culture to 20°C. d. Induce protein expression with 0.5 mM IPTG and continue to culture for 18 hours at 20°C. e. Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
3. Membrane Preparation a. Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM HEPES pH 7.5, 0.5 M NaCl) supplemented with protease inhibitors. b. Lyse the cells using a cell disruptor (e.g., EmulsiFlex-C3) at 15,000 psi for three passes.[12] c. Remove cell debris by centrifugation at 12,000 x g for 10 minutes at 4°C. d. Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[12]
4. Solubilization a. Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES pH 7.5, 0.5 M NaCl, 20% glycerol, 1% DDM). b. Stir gently for 1 hour at 4°C to solubilize the membrane proteins. c. Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C. Collect the supernatant containing the solubilized protein complex.
5. Purification a. Affinity Chromatography: i. Equilibrate a Ni-NTA resin column with Wash Buffer A (50 mM HEPES pH 7.5, 0.5 M NaCl, 20% glycerol, 0.05% DDM) containing 20 mM imidazole. ii. Load the solubilized protein supernatant onto the column. iii. Wash the column with 10 column volumes of Wash Buffer A with 20 mM imidazole, followed by 10 column volumes of Wash Buffer A with 40 mM imidazole.[6] iv. Elute the protein complex with Elution Buffer (Wash Buffer A with 300 mM imidazole). b. Size Exclusion Chromatography (SEC): i. Concentrate the eluted fractions using a centrifugal filter. ii. Load the concentrated sample onto an SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (50 mM HEPES pH 7.5, 0.5 M NaCl, 10% glycerol, 0.05% DDM).[6] iii. Collect fractions and analyze by SDS-PAGE to identify those containing the pure FtsW-PBP complex. c. Storage: Pool the pure fractions, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Biological Context of FtsW
FtsW is a crucial component of the bacterial cell division machinery, known as the divisome. It does not function in isolation but forms a subcomplex with FtsI (PBP3) to synthesize the septal peptidoglycan wall that divides the cell.[10][13] Understanding this relationship is key to designing successful expression strategies.
Caption: FtsW's role within the divisome complex.
References
- 1. Membrane Topology of the Streptococcus pneumoniae FtsW Division Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The integral membrane this compound and peptidoglycan synthase PBP3 form a subcomplex in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the activity of purified FtsW in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with purified FtsW in vitro. The information is tailored for scientists and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified FtsW shows no glycosyltransferase (GT) activity. What is the most common reason for this?
A1: The most critical factor for FtsW GT activity is the formation of a stable complex with its cognate class B penicillin-binding protein (bPBP), such as FtsI (also known as PBP3).[1][2] Purified FtsW alone is inactive.[1] You must co-express and co-purify FtsW with its partner bPBP to observe enzymatic activity.[1][3]
-
Troubleshooting Step: Confirm the presence and integrity of the FtsW-bPBP complex using SDS-PAGE and Western blot or mass spectrometry. Ensure that the purification strategy preserves the complex. For example, using a His-tag on FtsW can be used to co-purify an untagged FtsI.[3]
Q2: I've confirmed the FtsW-FtsI complex, but the activity is still absent or very low. What should I check next?
A2: FtsW's polymerase activity has an absolute requirement for divalent cations.[1][2] Assays lacking these cations will fail.
-
Troubleshooting Step: Ensure your reaction buffer contains an optimal concentration of a suitable divalent cation. Magnesium (Mg²⁺) and Calcium (Ca²⁺) have been shown to support activity, while Manganese (Mn²⁺) may also work. Chelating agents like EDTA will inhibit the reaction.
Q3: Can other divisome proteins like FtsN or the FtsQLB complex enhance the activity of my purified FtsW-FtsI complex?
A3: This is a complex topic, as the in vivo activation cascade is not fully recapitulated in all in vitro systems.
-
In vivo, FtsN is the final essential protein to arrive at the divisome and is considered the trigger for septal peptidoglycan synthesis.[4][5][6] It acts through both the FtsQLB complex in the periplasm and FtsA in the cytoplasm to activate the FtsWI complex.[6][7]
-
In vitro, reconstitution has shown that the FtsQLB complex can activate the FtsWI complex.[7] However, in some reconstituted systems, the addition of FtsN had no further effect.[7] This suggests that the core FtsWI complex is the minimal unit for catalysis, but other partners are required for full, regulated activation.
-
Recommendation: For baseline activity, the FtsWI complex is sufficient. To study regulation and potentially enhance activity, consider systematically adding other purified divisome components like FtsQLB.
Q4: What are the key considerations for the lipid substrate (Lipid II) in the assay?
A4: The quality, purity, and presentation of the Lipid II substrate are crucial for reliable FtsW activity. Ensure your Lipid II preparation is pure and correctly quantified. The substrate is often solubilized in a mild detergent like Triton X-100 or DDM to ensure it is accessible to the enzyme in the aqueous assay environment. The final concentration of the detergent in the assay must be optimized, as high concentrations can inhibit enzyme activity.
Q5: Are there any known small-molecule inhibitors I can use as controls?
A5: Yes, a specific small-molecule inhibitor, known as Compound 5-6, has been identified.[8] It competes with Lipid II for binding to S. aureus FtsW with a Kᵢ of 0.8 µM and has a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against S. aureus.[8] This compound can be used as a negative control to confirm that the observed activity is indeed from FtsW.[8] It is also important to note that FtsW activity is insensitive to phosphoglycolipid antibiotics like moenomycin, which inhibit other glycosyltransferases.[1]
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data regarding the requirements and inhibition of FtsW activity.
Table 1: Essential Components for In Vitro FtsW Activity
| Component | Requirement | Rationale | Source |
| Cognate bPBP (e.g., FtsI) | Absolutely Required | FtsW is only active when in a complex with its partner bPBP. | [1][2] |
| Divalent Cations (Mg²⁺, Ca²⁺) | Absolutely Required | Cations are necessary for the polymerase activity of FtsW. | [1][2] |
| Lipid II Substrate | Absolutely Required | The precursor molecule that FtsW polymerizes. | [1][9] |
| FtsQLB Complex | Enhances Activity | Acts as a regulatory sub-complex that can activate FtsWI. | [7] |
| FtsN | No Effect (in some in vitro systems) | The in vivo trigger; its role in simplified in vitro systems is not fully established. | [7] |
Table 2: Known Inhibitors of FtsW
| Inhibitor | Type | Mechanism | Potency (Kᵢ) | Source |
| Compound 5-6 | Small Molecule | Competes with Lipid II for binding to the donor site. | 0.8 µM (S. aureus FtsW) | [8] |
| Moenomycin | Antibiotic | No Inhibition | FtsW is insensitive to this class of antibiotics. | [1] |
| EDTA | Chelating Agent | Indirect Inhibition | Sequesters required divalent cations. | [1] |
Experimental Protocols
Protocol 1: Co-Purification of the FtsW-FtsI Complex
This generalized protocol is based on methods for purifying the FtsW-PBP complex from various bacteria.[1]
-
Expression: Co-express tagged FtsW (e.g., His- or FLAG-tag) and untagged FtsI in E. coli. Induce protein expression at a lower temperature (e.g., 20°C) overnight.
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150-500 mM NaCl) with protease inhibitors. Lyse cells using a cell disruptor or sonication.
-
Membrane Fractionation: Remove cell debris by low-speed centrifugation. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM) and glycerol (B35011) (e.g., 10-20%) and incubate with gentle agitation to extract membrane proteins.
-
Clarification: Remove insoluble material by a second round of ultracentrifugation.
-
Affinity Chromatography: Apply the clarified supernatant to an affinity resin corresponding to the tag on FtsW (e.g., Ni-NTA or α-FLAG resin).
-
Washing: Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.02% DDM) to remove non-specific binders.
-
Elution: Elute the FtsW-FtsI complex from the resin using a suitable elution agent (e.g., imidazole (B134444) for His-tags or a competitive peptide for FLAG-tags).
-
Size-Exclusion Chromatography (Optional): For higher purity, perform a final polishing step using a size-exclusion chromatography column to separate the complex from aggregates and contaminants.
Protocol 2: In Vitro FtsW Glycosyltransferase Assay (PAGE-based)
This method detects the polymerization of Lipid II into peptidoglycan.[1][2]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Divalent Cation (e.g., 10 mM MgCl₂)
-
Detergent (e.g., 0.05% Triton X-100)
-
Lipid II substrate (e.g., 5-10 µM)
-
Purified FtsW-FtsI complex (concentration to be optimized)
-
-
Initiation and Incubation: Start the reaction by adding the enzyme complex. Incubate at a suitable temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by boiling the sample in SDS-loading buffer.
-
Product Detection: The product of the reaction is a long glycan chain. To visualize it, a secondary labeling step is required:
-
Add a labeling enzyme (e.g., S. aureus PBP4) and Biotin-D-Lysine (BDL).[1] This enzyme exchanges the terminal D-Ala of the Lipid II stem peptide with BDL.
-
Incubate to allow for labeling of the peptidoglycan product.
-
-
Electrophoresis and Blotting:
-
Separate the reaction products on a suitable polyacrylamide gel (e.g., 16% Tris-Tricine gel).
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
-
Visualization:
-
Block the membrane and probe with streptavidin conjugated to an enzyme (e.g., HRP).
-
Detect the biotin-labeled peptidoglycan product using a chemiluminescent substrate. The product will appear as a ladder of bands on the blot.
-
Visualizations
Caption: A simplified model of the in vivo FtsW activation cascade in E. coli.
Caption: A flowchart outlining the key steps for performing a PAGE-based FtsW activity assay.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Essential Role for FtsL in Activation of Septal Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 9. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FtsW Localization Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in FtsW localization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of FtsW in bacteria like E. coli?
A1: FtsW is an essential cell division protein that localizes to the septum, the future site of cell division.[1][2][3][4] It is a component of the divisome, a complex of proteins required for cytokinesis.[5] Its localization is dependent on the prior assembly of other divisome proteins, including FtsZ and FtsA.[1][3][4] Specifically, FtsW is considered a late recruit to the division site.[6][7]
Q2: What are the most common methods to visualize FtsW localization?
A2: The most common methods for visualizing FtsW localization include:
-
Immunofluorescence microscopy: This technique uses antibodies specific to FtsW to detect the protein's location within the cell.[1][2]
-
Fluorescent protein fusions: This involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to FtsW (e.g., FtsW-GFP).[8][9][10] This allows for visualization of the protein in live or fixed cells.
Q3: What are the known dependencies for FtsW localization at the septum?
A3: The correct localization of FtsW to the septal ring is a coordinated process that depends on the prior localization of several other "early" divisome proteins. The localization of FtsW requires FtsZ, FtsA, FtsQ, and FtsL, but not FtsI.[6][7][11] Depletion of FtsW, in turn, abrogates the recruitment of FtsI (also known as PBP3) to the division site.[6][7]
Troubleshooting Guide: Artifacts in FtsW-Fluorescent Protein (FP) Fusion Studies
This guide addresses specific issues that can lead to artifacts when using fluorescent protein fusions to study FtsW localization.
Problem 1: Diffuse or Mislocalized FtsW-FP Signal Throughout the Cytoplasmic Membrane
Possible Causes & Solutions
| Cause | Recommended Solution |
| Overexpression of the FtsW-FP fusion protein. | Optimize the expression level of the fusion protein. Use a tightly regulated promoter (e.g., arabinose-inducible PBAD) and induce with the lowest possible concentration of the inducer that still allows for detectable fluorescence.[8][12] |
| The fluorescent protein tag interferes with FtsW's interaction partners. | - Switch the position of the fluorescent tag from the N-terminus to the C-terminus, or vice versa.[13][14] The N- and C-termini of membrane proteins can be critical for their localization and function. - Introduce a flexible linker (e.g., a short chain of glycine (B1666218) residues) between FtsW and the fluorescent protein to provide spatial separation and minimize interference.[14][15] |
| The FtsW-FP fusion is non-functional. | Perform a complementation assay. Express the FtsW-FP fusion in a strain where the native ftsW gene is depleted or mutated and assess whether the fusion protein can rescue the cell division defect.[7][16] |
Problem 2: Formation of Bright Aggregates or Foci of FtsW-FP
Possible Causes & Solutions
| Cause | Recommended Solution |
| Misfolding and aggregation of the FtsW-FP fusion protein due to high expression levels. | Reduce the expression level of the fusion protein by using a weaker promoter or lowering the inducer concentration.[17] Lowering the growth temperature after induction can also sometimes improve protein folding. |
| Cytotoxicity induced by the fluorescent protein itself. | Some fluorescent proteins can be cytotoxic or prone to aggregation, especially at high concentrations.[14] Consider using a different, more monomeric, and less toxic fluorescent protein variant. |
| The fusion protein is being targeted for degradation. | Check for protein degradation by performing a Western blot analysis of cell lysates. If degradation is observed, consider using a different fluorescent protein or adding a protease inhibitor during sample preparation. |
Problem 3: No or Very Weak Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low expression level of the FtsW-FP fusion. | While overexpression is a common problem, insufficient expression can also occur. Verify expression using Western blotting with an antibody against the fluorescent protein or FtsW. If expression is low, consider using a stronger promoter or optimizing codon usage for the expression host. |
| pH sensitivity of the fluorescent protein. | The fluorescence of some fluorescent proteins, like wild-type GFP, can be quenched in acidic environments.[14] While the cytoplasm of E. coli is generally well-buffered, this could be a factor in specific microenvironments. Use a pH-insensitive fluorescent protein variant if this is suspected. |
| Photobleaching of the fluorescent signal. | Minimize the exposure time and intensity of the excitation light during microscopy. Use an anti-fade mounting medium for fixed cells. |
Experimental Protocols
Key Experiment: Immunofluorescence Microscopy for FtsW Localization
This protocol is adapted from studies localizing Fts proteins in E. coli.[1]
-
Cell Growth and Fixation:
-
Grow E. coli cells to the exponential phase in appropriate media.
-
Fix the cells by adding a mixture of formaldehyde (B43269) and glutaraldehyde (B144438) directly to the culture and incubating for a defined period.
-
Wash the fixed cells with phosphate-buffered saline (PBS).
-
-
Permeabilization:
-
Resuspend the fixed cells in a solution containing lysozyme (B549824) to partially digest the cell wall, allowing for antibody penetration.
-
Incubate on ice.
-
-
Antibody Staining:
-
Adhere the permeabilized cells to poly-L-lysine-coated slides.
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody raised against FtsW.
-
Wash thoroughly with PBS.
-
Incubate with a secondary antibody conjugated to a fluorophore that recognizes the primary antibody.
-
Wash thoroughly with PBS.
-
-
Microscopy:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
References
- 1. FtsI and FtsW Are Localized to the Septum in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FtsI and FtsW are localized to the septum in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Protein Subcellular Localization in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli cell division protein FtsW is required to recruit its cognate transpeptidase, FtsI (PBP3), to the division site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid evaluation and optimization of recombinant protein production using GFP tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GFP-based optimization scheme for the overexpression and purification of eukaryotic membrane proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Frontiers | Optimisation of recombinant TNFα production in Escherichia coli using GFP fusions and flow cytometry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Potential Pitfalls and Solutions for Use of Fluorescent Fusion Proteins to Study the Lysosome | PLOS One [journals.plos.org]
- 16. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlantis-press.com [atlantis-press.com]
Technical Support Center: Validating FtsW Protein-Protein Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating protein-protein interactions involving the integral membrane protein FtsW. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to validate FtsW protein-protein interactions?
A1: Several robust methods are employed to validate FtsW interactions. Due to its nature as a multi-pass transmembrane protein, both in vivo and in vitro techniques are necessary for comprehensive validation. Commonly used methods include:
-
Fluorescence Resonance Energy Transfer (FRET)-Based Microscopy: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM-FRET) are powerful for detecting interactions in living cells, providing spatial and temporal information.[1][2][3]
-
Co-immunoprecipitation (Co-IP): This technique is used to pull down FtsW and its binding partners from cell lysates to verify interactions within a native or near-native context.[4][5][6][7]
-
Pull-Down Assays: Often using an affinity tag (e.g., Strep-tag, His-tag) on FtsW, this in vitro method confirms direct interactions with purified potential partner proteins.[8][9][10]
-
Bacterial Two-Hybrid (B2H) Systems: This genetic method detects interactions within the bacterial cytoplasm or inner membrane, making it suitable for studying transmembrane proteins like FtsW.[11]
Q2: Why am I seeing high background in my FtsW Co-IP or pull-down experiment?
A2: High background in immunoprecipitation or pull-down assays with membrane proteins like FtsW can stem from several factors:
-
Non-specific binding to beads: Proteins in the lysate can bind non-specifically to the affinity beads.
-
Inappropriate detergent concentrations: Using a detergent that is too harsh can expose hydrophobic regions of proteins, leading to aggregation and non-specific interactions. Conversely, a detergent that is too mild may not effectively solubilize the membrane and keep FtsW in its native conformation.
-
Insufficient washing: Inadequate washing steps can leave behind contaminating proteins.
-
Antibody cross-reactivity (Co-IP): The antibody may be cross-reacting with other proteins in the lysate.
Q3: My bacterial two-hybrid assay with FtsW is showing self-activation. What can I do?
A3: Self-activation, where the "bait" fusion protein activates the reporter gene in the absence of an interacting "prey," is a common issue in two-hybrid systems. To address this:
-
Use more stringent selection: Increase the concentration of the competitive inhibitor (e.g., 3-aminotriazole for the HIS3 reporter) in your growth media.
-
Clone a truncated version of FtsW: If a particular domain of FtsW is responsible for the self-activation, using a construct that excludes this domain may resolve the issue.
-
Swap the fusion domains: Fuse FtsW to the activation domain and the potential interacting partner to the DNA-binding domain.
Q4: I am not detecting any interaction between FtsW and its known partner. What could be the problem?
A4: The absence of an expected interaction, or a false negative, can be due to several reasons:
-
Protein misfolding or degradation: The fusion tag might be interfering with the proper folding of FtsW or its partner. Ensure you are using protease inhibitors during cell lysis.
-
Low expression levels: The expression of one or both proteins might be too low for detection.
-
Disruption of interaction by experimental conditions: The lysis buffer composition (e.g., detergents, salt concentration) may be disrupting the interaction.[5]
-
Steric hindrance: The fusion tags on both proteins might be positioned in a way that sterically hinders their interaction.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) with FtsW
| Problem | Possible Cause | Recommended Solution |
| No or low yield of prey protein | Lysis buffer is too stringent and disrupting the interaction. | Use a milder non-ionic detergent (e.g., NP-40, Triton X-100) at an optimized concentration.[5] |
| Antibody is binding to an epitope that is masked by the interaction. | Use a different antibody that targets a different region of the bait protein. | |
| The interaction is transient or weak. | Perform cross-linking before cell lysis to stabilize the interaction. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and/or stringency of wash steps. Consider adding a small amount of detergent to the wash buffer. |
| Lysate is not pre-cleared. | Incubate the lysate with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads.[5] | |
| Detergent concentration is suboptimal. | Titrate the detergent concentration to find the optimal balance between solubilization and minimizing non-specific binding. | |
| Bait protein (FtsW) not immunoprecipitated | Inefficient solubilization of the membrane protein. | Optimize the detergent and salt concentrations in the lysis buffer. Consider using a detergent cocktail. |
| Antibody is not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. |
Strep-tag Pull-Down Assay with FtsW
| Problem | Possible Cause | Recommended Solution |
| Low yield of Strep-tagged FtsW | Incomplete cell lysis and/or protein solubilization. | Optimize lysis conditions (e.g., sonication, French press) and ensure the chosen detergent is effective for FtsW. |
| Strep-tag is inaccessible. | Fuse the Strep-tag to the other terminus (N- or C-terminus) of FtsW.[8] | |
| Protein degradation. | Add a protease inhibitor cocktail to the lysis buffer.[12] | |
| High levels of contaminating proteins | Non-specific binding to the Strep-Tactin resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.[8] |
| Insufficient washing. | Increase the volume and number of wash steps. | |
| No interaction detected with prey protein | Incorrect protein folding of purified FtsW or prey. | Purify proteins under native conditions. Ensure proper buffer conditions (pH, salt) to maintain protein structure. |
| Weak or transient interaction. | Perform the pull-down at a lower temperature (e.g., 4°C) to stabilize the interaction. |
Quantitative Data Summary
The following table summarizes quantitative data from FLIM-FRET experiments validating FtsW interactions in Staphylococcus aureus.
| Interaction Pair | Method | FRET Efficiency (%) | Reference |
| FtsW - PBP1 | FLIM-FRET | ~16% | [3] |
| FtsW - DivIB | FLIM-FRET | ~8% | [3] |
| FtsW - FtsW (self-interaction) | FLIM-FRET | Not explicitly quantified, but confirmed | [1][3] |
| Cytosolic Control Proteins | FLIM-FRET | Up to 40% | [1] |
| Membrane-Anchored Control Proteins | FLIM-FRET | Up to 40% | [1] |
Experimental Protocols
Co-Immunoprecipitation of FtsW from E. coli
This protocol is adapted for a membrane protein like FtsW expressed in E. coli.
Materials:
-
E. coli cells expressing tagged FtsW (e.g., with a FLAG-tag) and a potential interacting partner.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM) or 1% Triton X-100, 1 mM EDTA, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% DDM or 0.1% Triton X-100, 1 mM EDTA.
-
Elution Buffer: 100 mM glycine-HCl pH 2.5 or 3x FLAG peptide in wash buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
-
Anti-FLAG affinity beads.
Procedure:
-
Cell Lysis:
-
Harvest cultured E. coli cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add anti-FLAG affinity beads to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer.
-
If using a low pH elution, neutralize the eluate immediately with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the potential interacting partner and the FtsW tag.
-
Bacterial Two-Hybrid (B2H) Assay for FtsW Interactions
This protocol outlines a general procedure for the B2H system based on the reconstitution of adenylate cyclase.
Materials:
-
B2H vectors (e.g., pKT25 and pUT18C).
-
Reporter E. coli strain (e.g., a cya mutant).
-
LB agar (B569324) plates with appropriate antibiotics and indicator (e.g., MacConkey agar with maltose).
Procedure:
-
Vector Construction:
-
Clone the full-length ftsW gene into one of the B2H vectors (e.g., pKT25) to create a fusion with one fragment of the adenylate cyclase (e.g., T25).
-
Clone the gene for the potential interacting partner into the other B2H vector (e.g., pUT18C) to create a fusion with the complementary fragment (e.g., T18).
-
-
Transformation:
-
Co-transform the reporter E. coli strain with both the FtsW "bait" plasmid and the "prey" plasmid.
-
As controls, co-transform with empty vectors or vectors containing non-interacting proteins.
-
-
Screening:
-
Plate the transformed cells on selective agar plates containing an indicator for cAMP production (e.g., MacConkey agar with maltose).
-
Interaction between FtsW and its partner will reconstitute adenylate cyclase activity, leading to cAMP production and a visible phenotype (e.g., red colonies on MacConkey-maltose agar).
-
-
Validation:
-
Confirm positive interactions by performing β-galactosidase assays for quantitative analysis of reporter gene expression.
-
Visualizations
Caption: Co-Immunoprecipitation Workflow for FtsW.
Caption: Bacterial Two-Hybrid Signaling Logic.
Caption: Troubleshooting Logic for High Background.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
selecting the appropriate detergent for FtsW purification
Welcome to the technical support center for the purification of FtsW, a critical bacterial cell division protein. This guide provides detailed information, troubleshooting advice, and protocols to help researchers successfully isolate and characterize FtsW.
Frequently Asked Questions (FAQs)
Q1: What is FtsW and why is its purification important?
A1: FtsW is an essential integral membrane protein in bacteria, playing a crucial role in cell division. It is a peptidoglycan polymerase that, in complex with a cognate penicillin-binding protein (PBP), synthesizes the septal peptidoglycan required for cell division.[1] Purifying FtsW is vital for structural studies, functional assays, and for screening potential antibiotic compounds that target bacterial cell division.
Q2: Why is choosing the right detergent critical for FtsW purification?
A2: As an integral membrane protein, FtsW is embedded in the hydrophobic lipid bilayer of the cell membrane. Detergents are amphipathic molecules that are essential to extract FtsW from the membrane and keep it soluble in an aqueous environment by forming micelles around its hydrophobic regions.[2][3][4] The choice of detergent is critical because it can significantly impact the yield, stability, and activity of the purified protein. An inappropriate detergent can lead to protein aggregation, denaturation, and loss of function.[2]
Q3: What are the different classes of detergents I can use?
A3: Detergents are broadly classified into three main types based on the charge of their hydrophilic head group:
-
Ionic detergents (anionic or cationic): These have a charged head group and are generally considered harsh as they can disrupt protein-protein interactions and lead to denaturation. An example is Sodium Dodecyl Sulfate (SDS).
-
Non-ionic detergents: These have an uncharged, hydrophilic head group and are typically milder, preserving the native structure and function of the protein. Examples include n-Dodecyl-β-D-maltoside (DDM) and Triton X-100.[5]
-
Zwitterionic detergents: These have both a positive and a negative charge in their head group, resulting in a net neutral charge. They are generally milder than ionic detergents but can be more effective at disrupting protein-protein interactions than non-ionic detergents. An example is CHAPS.
For preserving FtsW's activity, non-ionic or zwitterionic detergents are generally preferred.[2]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[4][5] For effective solubilization of membrane proteins like FtsW, the detergent concentration must be significantly above its CMC to ensure enough micelles are available to encapsulate the protein.[6][7] However, excessively high detergent concentrations can lead to protein denaturation and can be difficult to remove in downstream applications.[2]
Q5: What is a good starting detergent and concentration for FtsW purification?
A5: A commonly used and often successful detergent for the initial solubilization and purification of many bacterial inner membrane proteins, including FtsW, is n-Dodecyl-β-D-maltoside (DDM) . A typical starting concentration for solubilization is 1% (w/v). For subsequent purification steps like affinity chromatography, the DDM concentration is often lowered to around 0.02% - 0.05% (w/v) to maintain solubility while minimizing excess micelles.[7] However, empirical optimization is always recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of FtsW after solubilization | Inefficient cell lysis. | Ensure complete cell lysis by using appropriate methods like high-pressure homogenization (e.g., French press) or sonication. The addition of lysozyme (B549824) can aid in breaking down the bacterial cell wall. |
| Incorrect detergent concentration. | The detergent concentration may be too low for effective solubilization. Ensure the concentration is well above the detergent's CMC. Conversely, a very high concentration might inactivate the protein, leading to precipitation. Screen a range of detergent concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to find the optimal concentration.[7] | |
| Choice of detergent. | FtsW may not be efficiently solubilized by the chosen detergent. Perform a small-scale detergent screen with a panel of detergents from different classes (non-ionic and zwitterionic). | |
| FtsW precipitates after detergent exchange or during purification | Protein instability in the new detergent. | The new detergent may not be suitable for maintaining FtsW's stability. Before scaling up, test the stability of the solubilized protein in the new detergent using a small-scale assay. |
| Removal of essential lipids. | Some membrane proteins require specific lipids for stability. The purification process, including detergent exchange, might strip these lipids away. Consider adding lipid/cholesterol analogs (e.g., CHS) to the purification buffers. | |
| Protein aggregation. | High protein concentration can lead to aggregation. Try to perform purification steps at a lower protein concentration. Consider adding stabilizing agents like glycerol (B35011) (10-20% v/v) or arginine to the buffers. | |
| Purified FtsW is inactive | Detergent-induced denaturation. | The detergent used may have denatured the protein. Try a milder detergent (e.g., switch from a zwitterionic to a non-ionic detergent). |
| Loss of co-factors or binding partners. | FtsW's polymerase activity is dependent on forming a complex with its cognate PBP.[1] If purifying FtsW alone, it may not exhibit activity. Co-expression and co-purification of the FtsW-PBP complex is often necessary for functional studies. | |
| Incorrect buffer conditions. | The pH, ionic strength, or presence of necessary co-factors (e.g., Mg2+) in the final buffer may not be optimal for FtsW activity. Optimize the buffer composition based on known requirements for peptidoglycan polymerases. |
Data Presentation
Table 1: Properties of Commonly Used Detergents for Membrane Protein Purification
| Detergent | Type | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | 0.17 | 40-76 | Mild, effective for many membrane proteins, good for maintaining protein stability.[8] |
| Triton X-100 | Non-ionic | 0.23 | ~90 | Inexpensive and effective solubilizer, but can interfere with UV absorbance measurements.[4][9] |
| Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | 8 | High CMC, forms small micelles, easier to remove by dialysis.[8] |
| CHAPS | Zwitterionic | 8-10 | 6 | Can be more effective at breaking protein-protein interactions than non-ionic detergents, while still being relatively mild. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | Very low | - | Often very stabilizing for delicate membrane proteins.[10] |
| Fos-Choline-12 (FC-12) | Zwitterionic | 1.5 | - | A phosphocholine-based detergent that can be effective for some membrane proteins. |
| LDAO (Lauryldimethylamine N-oxide) | Zwitterionic | 1 | ~18 | Can be a strong solubilizer, but may also be more denaturing than other mild detergents. |
Table 2: Example of a Detergent Screen for a Model Membrane Protein (AqpZ-GFP)
This table illustrates the type of data you should aim to generate from a detergent screening experiment. The relative yield is often compared to a well-established detergent like DDM.
| Detergent | Relative Protein Yield (%) | Observations |
| DDM | 100 | Stable protein in solution |
| C8E4 | ~110 | High initial yield, but protein precipitated during buffer exchange |
| Hybrid Detergent | ~60 | Lower yield, but protein remained stable in solution |
| Data adapted from Urner et al. (2023).[1] |
Experimental Protocols
Detailed Methodology for Detergent Screening of FtsW
This protocol provides a framework for systematically identifying a suitable detergent for FtsW solubilization and purification.
1. Membrane Preparation: a. Express His-tagged FtsW in an appropriate E. coli strain (e.g., C43(DE3)). b. Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) containing protease inhibitors. c. Lyse the cells using a high-pressure homogenizer or sonicator. d. Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes). e. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the membrane pellet in a buffer without detergent and determine the total protein concentration.
2. Detergent Solubilization Screen: a. Aliquot the membrane suspension into several tubes. b. To each tube, add a different detergent from a concentrated stock solution to a final concentration of 1% (w/v). It is recommended to screen a panel of at least 4-6 detergents (e.g., DDM, Triton X-100, OG, CHAPS, LDAO, FC-12). c. Incubate the suspensions with gentle agitation for 1-2 hours at 4°C. d. Pellet the unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 1 hour). e. Carefully collect the supernatant, which contains the solubilized membrane proteins.
3. Analysis of Solubilization Efficiency: a. Analyze a small fraction of the supernatant from each detergent treatment by SDS-PAGE and Western blotting using an anti-His tag antibody. b. Compare the intensity of the FtsW band for each detergent to determine the relative solubilization efficiency.
4. Small-Scale Affinity Purification: a. To the most promising solubilized fractions, add a small amount of Ni-NTA resin and incubate with gentle rotation for 1 hour at 4°C. b. Wash the resin with a wash buffer containing a lower concentration of the respective detergent (e.g., 0.05% w/v). c. Elute the bound protein with an elution buffer containing imidazole (B134444) and the same lower detergent concentration. d. Analyze the eluted fractions by SDS-PAGE to assess the purity of FtsW.
5. Stability and Activity Assessment: a. Monitor the purified FtsW in different detergents for signs of precipitation over time. b. If possible, perform a functional assay to determine if the purified FtsW is active (see below for a general approach).
General Protocol for FtsW Activity Assay
The activity of FtsW is measured by its ability to polymerize Lipid II into peptidoglycan. This is often done in conjunction with its partner PBP.
1. Reaction Components: a. Purified FtsW (or FtsW-PBP complex) in a suitable buffer containing a mild detergent (e.g., 0.05% DDM). b. Lipid II substrate. c. A buffer containing divalent cations (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂).
2. Assay Procedure: a. Combine the purified FtsW, Lipid II, and reaction buffer in a microcentrifuge tube. b. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours). c. Stop the reaction (e.g., by boiling in SDS-PAGE loading buffer).
3. Product Detection: a. The polymerized peptidoglycan product can be detected by various methods, such as: i. Radiolabeling: Use a radiolabeled Lipid II precursor and detect the incorporated radioactivity in the high-molecular-weight peptidoglycan product by SDS-PAGE and autoradiography. ii. Fluorescent Labeling: Use a fluorescently labeled Lipid II and detect the fluorescently tagged peptidoglycan product by in-gel fluorescence scanning. iii. Biotinylation and Western Blotting: The terminal D-Ala of the newly synthesized peptidoglycan can be exchanged with Biotin-D-lysine (BDL) using a promiscuous PBP. The biotinylated product can then be detected by Western blotting with streptavidin-HRP.
Visualizations
Figure 1. A generalized experimental workflow for the purification of FtsW.
Figure 2. Simplified signaling pathway of the bacterial divisome showing the recruitment of FtsW.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cusabio.com [cusabio.com]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zellbio.eu [zellbio.eu]
- 9. agscientific.com [agscientific.com]
- 10. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
Technical Support Center: FtsW Antibody Specificity in Western Blots
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the specificity of FtsW antibodies in Western blot experiments. It is designed for researchers, scientists, and drug development professionals who are utilizing Western blotting to detect the bacterial cell division protein FtsW.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of FtsW on a Western blot?
A1: The predicted molecular weight of FtsW in Escherichia coli is approximately 45.9 kDa.[1] However, as an integral membrane protein, FtsW can exhibit aberrant migration on SDS-PAGE. Studies have shown that it may run at a lower apparent molecular weight, around 43 kDa. It is crucial to be aware of this potential discrepancy when analyzing your results.
Q2: Are there any known post-translational modifications of FtsW that could affect its migration on SDS-PAGE?
A2: Currently, there is no widespread evidence in the scientific literature to suggest that FtsW undergoes common post-translational modifications that would significantly alter its molecular weight on a Western blot.
Q3: My FtsW antibody is showing multiple bands. What are the possible causes?
A3: Multiple bands when probing for FtsW can arise from several factors:
-
Protein Aggregation: FtsW is a polytopic membrane protein and is prone to aggregation, especially when heated.[2] These aggregates may not enter the gel properly or can appear as high molecular weight smears or bands.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Cross-reactivity with other SEDS family proteins: FtsW belongs to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins, which includes other homologous proteins like RodA.[2] It is possible that the FtsW antibody cross-reacts with other members of this family.
-
Protein Degradation: Proteolysis of FtsW during sample preparation can lead to the appearance of lower molecular weight bands.
-
Splice variants or isoforms: While less common in bacteria, the presence of different isoforms could potentially lead to multiple bands.
Q4: How can I validate the specificity of my FtsW antibody?
A4: Validating the specificity of your FtsW antibody is critical for reliable results. Here are some recommended approaches:
-
Use of a knockout or knockdown strain: The gold standard for antibody validation is to test it on a lysate from a bacterial strain where the ftsW gene has been knocked out or its expression has been knocked down. A specific antibody should show no signal in the knockout/knockdown lysate compared to the wild-type control. One study successfully validated their FtsW antibody using an FtsW-depletion strain of E. coli.[2]
-
Peptide Competition Assay: Pre-incubating the antibody with the peptide immunogen should block the antibody from binding to FtsW on the membrane, leading to a loss of signal.
-
Test against purified protein: If available, running a purified FtsW protein as a positive control can help confirm that the antibody recognizes the correct protein at the expected size.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting for FtsW and provides potential solutions.
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Low abundance of FtsW | Increase the amount of total protein loaded onto the gel. Consider preparing membrane fractions to enrich for FtsW. |
| Poor antibody performance | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). Ensure the antibody has been stored correctly and is not expired. |
| Inefficient protein transfer | Optimize transfer conditions for membrane proteins. For high molecular weight proteins, consider a wet transfer method and adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer. |
| Protein aggregation | Crucially, avoid boiling your samples. FtsW is heat-sensitive and can aggregate upon heating, preventing it from entering the gel. Incubate samples at a lower temperature (e.g., 37°C for 10-15 minutes) in SDS-PAGE sample buffer.[2] |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. |
| Insufficient washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Cross-reactivity | If you suspect cross-reactivity with other SEDS proteins, try to obtain an antibody raised against a unique epitope of FtsW. Perform a BLAST search with the immunogen sequence to check for homology with other proteins. |
| Contaminated buffers or equipment | Use freshly prepared, filtered buffers and ensure all equipment is clean. |
Experimental Protocols
Below are detailed methodologies for key experiments related to FtsW Western blotting, adapted from successful protocols for integral membrane proteins.
Sample Preparation for FtsW (Non-Boiling Method)
This protocol is designed to minimize FtsW aggregation.
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. For membrane proteins, a buffer containing a mild detergent like Triton X-100 or a stronger one like RIPA buffer may be necessary.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at a high speed (e.g., >15,000 x g) for 15-30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant (total cell lysate). For membrane protein enrichment, the pellet can be further processed.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein with 2x SDS-PAGE sample buffer.
-
Do not boil the samples. Instead, incubate them at 37°C for 15-30 minutes before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per lane on a polyacrylamide gel. The percentage of the gel should be optimized based on the expected molecular weight of FtsW (a 10% or 12% gel is a good starting point).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
For integral membrane proteins like FtsW, a wet transfer is often more efficient than a semi-dry transfer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer at a constant current or voltage in a cold room or with an ice pack to dissipate heat. Transfer times may need to be optimized (e.g., 1-2 hours or overnight at a lower voltage).
-
Consider adding 0.05% SDS to the transfer buffer to aid in the transfer of hydrophobic proteins.
-
Immunodetection
-
Blocking:
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the FtsW primary antibody in the blocking buffer to the manufacturer's recommended concentration (or optimize as needed).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the image using an appropriate imaging system.
-
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships relevant to troubleshooting FtsW antibody specificity issues.
References
Technical Support Center: Optimizing Heterologous FtsW Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of the FtsW protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting low or no expression of FtsW?
Low or no expression of FtsW is a common issue that can stem from several factors, including codon usage bias, mRNA instability, and protein toxicity.
-
Codon Usage Bias: The genetic code is degenerate, meaning multiple codons can encode the same amino acid.[1][2] Different organisms exhibit a preference for certain codons, known as codon usage bias.[1][2] If your FtsW gene construct contains codons that are rare in your expression host (e.g., E. coli), it can lead to ribosomal stalling, premature termination of translation, and reduced protein synthesis.[3][4][5] For instance, the arginine codons AGG and AGA are used infrequently in E. coli.[6]
-
Protein Toxicity: Overexpression of FtsW can be toxic to the host cells, leading to slow growth, plasmid loss, and ultimately, low protein yield.[7][8][9] FtsW is a membrane protein involved in cell division, and its overproduction can severely interfere with the host's cellular processes.[7][10]
-
mRNA Instability: The presence of rare codons can lead to premature transcription termination, resulting in the abolishment of full-length mRNA.[11][12] Additionally, certain sequences can form secondary structures in the mRNA that hinder translation.[13]
-
Incorrect Expression Strain: Using a standard expression strain like BL21(DE3) might not be suitable for a challenging membrane protein like FtsW.[14][15]
Solutions:
-
Codon Optimization: Redesign the FtsW gene sequence to replace rare codons with those more frequently used by your expression host.[13][16][17] This can significantly increase expression levels.[18] Several commercial services are available for gene synthesis and codon optimization.[19][20][21]
-
Use a Specialized Expression Strain: For toxic proteins like FtsW, consider using E. coli strains such as C41(DE3) or C43(DE3), which are mutated to tolerate toxic proteins.[14][15][22] Strains like Rosetta(DE3), which supply tRNAs for rare codons, can also improve the expression of proteins with high rare codon content.[15][23]
-
Tightly Regulate Expression: Use expression systems with tight regulation, such as the BL21-AI strain (arabinose-inducible) or pLysS/pLysE strains, to prevent leaky expression before induction.[6][14]
-
Lower Induction Temperature and Inducer Concentration: Reducing the induction temperature to 15-20°C and lowering the IPTG concentration can slow down protein synthesis, which may improve proper folding and reduce toxicity.[6][24]
2. My this compound is expressed, but it's insoluble and forming inclusion bodies. What can I do?
Insolubility is a frequent problem, especially for membrane proteins expressed at high levels in a heterologous host.
-
Rapid Translation Rate: High expression levels driven by strong promoters and optimized codons can overwhelm the cell's folding machinery, leading to protein misfolding and aggregation into inclusion bodies.[5]
-
Host Cell Environment: The cytoplasm of E. coli is a reducing environment, which is not conducive to the proper folding of proteins that require disulfide bonds.
-
Lack of Chaperones: High temperatures can lead to protein misfolding. Some proteins require specific chaperones for correct folding that may be limited in the expression host.
Solutions:
-
Reduce Expression Rate: Lower the induction temperature to 18-25°C and decrease the IPTG concentration (0.1-0.5 mM).[6] This slows down translation, giving the polypeptide more time to fold correctly.
-
Use a Different Strain: Employ strains like ArcticExpress(DE3), which co-express cold-adapted chaperonins that are active at low temperatures (4-12°C), to assist with proper folding.[14] For proteins requiring disulfide bonds, SHuffle strains are engineered to facilitate their formation in the cytoplasm.[15]
-
Co-express a Partner Protein: FtsW functions in a complex with its cognate penicillin-binding protein (PBP).[25] Co-expressing FtsW with its partner PBP may enhance its stability and solubility.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner like Maltose Binding Protein (MBP) to your protein can improve its solubility.[24]
3. I've optimized the codons, but the expression level is still not satisfactory. What other factors should I consider?
While codon optimization is crucial, it is part of a larger set of variables that influence expression.
-
Promoter Strength: An excessively strong promoter can lead to toxicity and inclusion body formation.[26] Conversely, a weak promoter may not yield sufficient protein. The T7 promoter, commonly used in pET vectors, is very strong.[15]
-
Ribosome Binding Site (RBS): The sequence and spacing of the Shine-Dalgarno sequence relative to the start codon can significantly impact translation initiation efficiency.
-
Plasmid Copy Number: High-copy-number plasmids can increase the metabolic burden on the host cell.[6]
-
Harmonization vs. Optimization: Simply replacing all codons with the most frequent ones might not be optimal. "Codon harmonization" aims to match the codon usage frequencies of the heterologous host to the native host, which can preserve co-translational folding dynamics.[18][27]
Solutions:
-
Select an Appropriate Promoter: Choose a promoter with the desired strength. Inducible promoters like lac, tac, or araBAD offer better control over expression.[26][28]
-
Optimize the RBS: Use online tools to design an RBS with optimal translation initiation rates for your specific gene in E. coli.
-
Switch to a Lower Copy Number Plasmid: If metabolic burden or toxicity is an issue, using a lower copy number plasmid can sometimes improve yields of functional protein.[6]
-
Consider Codon Harmonization: Instead of using only the most optimal codons, a strategy that mimics the native codon usage profile might improve soluble expression.[18]
Data & Protocols
Quantitative Data Summary
Table 1: Comparison of E. coli Strains for FtsW Expression
| Strain | Key Features | Recommended Use Case for FtsW | Reference |
| BL21(DE3) | Standard for protein expression, lacks Lon and OmpT proteases. | Initial expression trials, non-toxic constructs. | [14][15] |
| C41(DE3) / C43(DE3) | Mutations allow for expression of toxic proteins. | Highly recommended for FtsW and other membrane proteins. | [14][15][22] |
| Rosetta™(DE3) | Supplies tRNAs for codons rare in E. coli (AGG, AGA, AUA, CUA, CCC, GGA). | FtsW from organisms with different codon bias. | [15][23] |
| BL21-AI | T7 RNA polymerase is under the control of the tightly regulated araBAD promoter. | When FtsW expression is highly toxic, allows for fine-tuned induction. | [14] |
| ArcticExpress(DE3) | Expresses cold-adapted chaperonins Cpn10/Cpn60. | Improving solubility and proper folding of FtsW at low temperatures. | [14] |
Table 2: General Induction Conditions for FtsW Expression in E. coli C43(DE3)
| Parameter | Value | Notes | Reference |
| Growth Medium | Terrific Broth (TB) | Rich medium to support high-density growth. | [25] |
| Growth Temperature | 37°C | Grow until OD600 reaches 0.7-0.8. | [25] |
| Induction Temperature | 20°C | Culture is cooled before adding the inducer to slow expression. | [25] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [25] | |
| Inducer Concentration | 500 µM (0.5 mM) | [25] | |
| Induction Time | 18 hours (overnight) | [25] |
Experimental Protocols
Protocol 1: General Procedure for FtsW Expression in E. coli
This protocol is adapted from the expression of Staphylococcus and Streptococcus FtsW in E. coli C43(DE3).[25][29]
-
Transformation: Transform the expression plasmid containing the codon-optimized FtsW gene into competent E. coli C43(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[30]
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB or TB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of TB medium (supplemented with antibiotic) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.7–0.8.[25]
-
Induction: Cool the culture to 20°C. Add IPTG to a final concentration of 500 µM to induce protein expression.[25]
-
Expression: Continue to incubate the culture at 20°C for 18 hours (overnight) with shaking.[25]
-
Harvesting: Harvest the cells by centrifugation at 4,200 x g for 15 minutes at 4°C.[25] The cell pellet can be stored at -80°C or used immediately for purification.[25]
Protocol 2: Purification of His-tagged FtsW from Membrane Fraction
This protocol is a general guide adapted from methods for purifying FtsW and other membrane proteins.[25]
-
Cell Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (e.g., 50 mM HEPES pH 7.5, 0.5 M NaCl) supplemented with a protease inhibitor cocktail.[25] Lyse the cells using a cell disruptor (e.g., EmulsiFlex-C3) or sonication.[25]
-
Debris Removal: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to remove cell debris and inclusion bodies.[25]
-
Membrane Isolation: Collect the supernatant and isolate the membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[25]
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., DDM or LDAO) and incubate with gentle agitation for 1-2 hours at 4°C to extract membrane proteins.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized His-tagged FtsW.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and the same detergent used for solubilization.
-
Washing: Wash the column extensively with a wash buffer (containing a slightly higher concentration of imidazole, e.g., 40-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted fractions can be pooled and further purified by size-exclusion chromatography (SEC).
Visualizations
Caption: Workflow for heterologous expression via codon optimization.
Caption: Troubleshooting guide for low or insoluble FtsW expression.
Caption: Simplified Fts protein recruitment pathway at the division site.
References
- 1. Codon usage bias - Wikipedia [en.wikipedia.org]
- 2. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rare codon clusters on high-level expression of heterologous proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rare codon content affects the solubility of recombinant proteins in a codon bias-adjusted Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biologicscorp.com [biologicscorp.com]
- 10. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codon usage biases co-evolve with transcription termination machinery to suppress premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Codon usage biases co-evolve with transcription termination machinery to suppress premature cleavage and polyadenylation | eLife [elifesciences.org]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 15. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 16. epochlifescience.com [epochlifescience.com]
- 17. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterologous Protein Expression Is Enhanced by Harmonizing the Codon Usage Frequencies of the Target Gene with those of the Expression Host | PLOS One [journals.plos.org]
- 19. Codon optimization service - CD Biosynsis [biosynsis.com]
- 20. researchgate.net [researchgate.net]
- 21. Gene Synthesis, codon optimizations and cloning services. 100% sequence guarantee - From Bioneer [us.bioneer.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 27. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 29. Protein expression: general procedure. [bio-protocol.org]
- 30. neb.com [neb.com]
functional analysis of FtsW mutations identified in genetic screens
Welcome to the technical support center for the functional analysis of FtsW mutations. This resource is designed for researchers, scientists, and drug development professionals investigating the role of FtsW in bacterial cell division and peptidoglycan synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of FtsW?
A1: FtsW is an essential protein in the bacterial divisome, the multiprotein complex that drives cell division.[1] Its primary function is as a peptidoglycan glycosyltransferase (PGT), which polymerizes Lipid II precursors into new peptidoglycan strands for the septal cell wall.[2][3] This activity is crucial for building the cross-wall that separates daughter cells during cytokinesis. FtsW works in a complex with a cognate class B penicillin-binding protein (bPBP), such as FtsI (PBP3), which provides the transpeptidase (TP) activity to crosslink the newly synthesized glycan strands.[1][2][3]
Q2: Why is FtsW a promising target for novel antibiotics?
A2: FtsW is an attractive antibiotic target because it is a widely conserved and essential protein in most bacteria.[3] Its enzymatic activity is critical for cell division and viability.[3] Developing inhibitors that specifically target the FtsW active site could lead to a new class of antibiotics that disrupt cell wall synthesis, a pathway distinct from that targeted by many existing drugs like β-lactams.
Q3: What is the relationship between FtsW and FtsI (PBP3)?
A3: FtsW and FtsI form a crucial partnership for septal peptidoglycan synthesis. FtsW acts as the polymerase, while FtsI is the transpeptidase.[4] FtsW is required to recruit FtsI to the division site.[5] Furthermore, the polymerase activity of FtsW is dependent on its interaction with FtsI; the two proteins form a stable complex that is required for growth and division.[2][3]
Q4: There is debate about FtsW being a Lipid II "flippase." What is the current understanding?
A4: Initially, FtsW was proposed to be the flippase responsible for translocating the Lipid II precursor across the cytoplasmic membrane.[2][6] Some in vitro studies using purified FtsW reconstituted into liposomes supported this flippase activity.[6][7] However, other studies have identified MurJ as the primary Lipid II flippase in vivo.[8] More recent consensus establishes FtsW as a peptidoglycan polymerase whose activity is dependent on its bPBP partner.[2][3] While the flippase debate is complex, the essential polymerase function of FtsW is well-supported.[8][9]
Troubleshooting Guides
This section addresses common problems encountered during the experimental analysis of FtsW mutations.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| My FtsW mutant fails to complement a deletion/depletion strain. | 1. The mutation renders the protein non-functional (e.g., affects active site, folding, or stability).2. The mutation disrupts a critical protein-protein interaction (e.g., with FtsI or FtsL).3. The mutant protein is unstable and rapidly degraded.4. Expression level of the mutant protein is too low or toxic. | 1. Sequence the plasmid to confirm the mutation. 2. Perform a Western blot to check the stability and expression level of the mutant FtsW protein.[10][11]3. Test for interactions with known partners (e.g., FtsI, FtsL) using a bacterial two-hybrid assay.[10]4. If the protein is unstable, consider using a different expression system or growth condition (e.g., lower temperature). |
| Cells expressing my FtsW mutant show a dominant-negative phenotype (e.g., filamentation, lysis). | 1. The inactive mutant protein is titrating out essential binding partners from the divisome complex.[2]2. The mutant is "trapped" in a specific conformation that stalls the division process.3. Overexpression of the mutant protein is toxic.[12][13] | 1. Confirm the phenotype is dependent on the expression level. Use an inducible promoter and test a range of inducer concentrations.2. Analyze the localization of other key divisome proteins (e.g., FtsZ, FtsI, FtsN) via fluorescence microscopy to see if divisome assembly is perturbed.[14]3. Check if the mutant FtsW localizes correctly to the mid-cell.[14] |
| I isolated a suppressor mutation in ftsW from a genetic screen, but I'm not sure how it works. | The mutation may be "hyperactive," bypassing the need for an upstream activation signal (e.g., from FtsN or FtsL).[10][15] | 1. Test if the ftsW mutant can suppress mutations in upstream activators like ftsL, ftsB, ftsQ, or ftsN.[10][16]2. Perform epistasis analysis to place the FtsW mutation within the known activation pathway (FtsN -> FtsQLB -> FtsI -> FtsW).[15]3. Assess if the mutation alters sensitivity to known inhibitors or antibiotics that target cell division. |
| My in vitro FtsW polymerase assay shows no activity. | 1. The cognate bPBP (e.g., FtsI) is missing or inactive. FtsW polymerase activity is dependent on its partner.[2][3]2. Divalent cations (Mg²⁺ or Ca²⁺) are absent from the reaction buffer.[2]3. The purified FtsW or FtsI protein is misfolded or aggregated.4. The Lipid II substrate is degraded or of poor quality. | 1. Ensure you are using a co-purified FtsW-FtsI complex or adding purified, active FtsI to the reaction.[2]2. Supplement the reaction buffer with MgCl₂ or CaCl₂.3. Check protein quality using size-exclusion chromatography (SEC) and SDS-PAGE.4. Validate your Lipid II substrate. Use a positive control, such as a known active PGT enzyme. |
Quantitative Data Summary
The following tables summarize the effects of specific, published FtsW mutations.
Table 1: Analysis of Dominant-Negative FtsW Mutations in E. coli
These mutations were identified in a screen for variants that cause a wrinkled colony morphology, indicative of cell division defects.[17] They are proposed to disrupt the catalytic activity of FtsW without affecting its recruitment to the divisome.[14]
| Mutation | Location | Phenotype upon Induction | Effect on Function |
| Q147L | Extracellular Loop 2 (ECL2) | Strong division block, filamentation | Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14] |
| P196L | Extracellular Loop 3 (ECL3) | Strong division block, filamentation | Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14] |
| R246C | Extracellular Loop 4 (ECL4) | Strong division block, filamentation | Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14] |
| G371V | Extracellular Loop 5 (ECL5) | Strong division block, filamentation | Blocks septal PG synthesis; does not affect localization or interaction with FtsI/FtsL[14] |
Table 2: Analysis of "Active" FtsW Suppressor Mutations in E. coli
These mutations were isolated as suppressors of dominant-negative ftsL mutants, suggesting they "activate" FtsW, bypassing the need for upstream signals.[10]
| Mutation | Location | Suppressor Activity | Proposed Mechanism |
| M269I | Transmembrane Domain | Suppresses loss of FtsN; bypasses need for FtsL activation signal[10][15] | Puts FtsW in a constitutively active conformation. |
| E289G | Extracellular Loop 4 (ECL4) | Suppresses dominant-negative ftsL mutants (e.g., FtsLE87K); bypasses FtsN[10] | Likely affects the FtsW-FtsI interface to mimic the activated state.[15] |
Experimental Protocols
Site-Directed Mutagenesis of ftsW
This protocol is adapted from standard PCR-based mutagenesis methods to introduce specific point mutations into a plasmid carrying the ftsW gene.[18][19][20][21]
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers.
-
Ensure a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[18]
2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume:
-
5-50 ng dsDNA plasmid template
-
125 ng forward primer
-
125 ng reverse primer
-
1 µL dNTP mix (10 mM)
-
5 µL 10x high-fidelity polymerase buffer
-
1 µL high-fidelity DNA polymerase (e.g., PfuUltra, Platinum SuperFi)[21]
-
ddH₂O to 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 1 min
-
18 Cycles:
-
Denaturation: 95°C for 50 sec
-
Annealing: 60°C for 50 sec
-
Extension: 68°C for 1 min/kb of plasmid length
-
-
Final Extension: 68°C for 7 min
-
3. Template Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification product.[18][20]
-
Incubate at 37°C for at least 2 hours to digest the parental (methylated) template DNA.
4. Transformation:
-
Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells.
-
Plate on selective media and incubate overnight.
5. Verification:
-
Isolate plasmid DNA from resulting colonies.
-
Verify the presence of the desired mutation and the absence of secondary mutations by Sanger sequencing.
Cell Morphology Analysis by Microscopy
This protocol describes how to visualize the effect of FtsW mutations on bacterial cell shape and division.[22][23][24][25]
1. Sample Preparation:
-
Grow bacterial cultures expressing wild-type or mutant FtsW to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). If using an inducible promoter, add the inducer for a defined period (e.g., 2-3 mass doublings).
-
Take a 1 mL aliquot of the culture. Pellet the cells by centrifugation (e.g., 5000 x g for 2 min).
-
Wash the cells once with 1 mL of phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).
2. Slide Preparation:
-
Prepare an agarose (B213101) pad: melt 1% agarose in PBS, apply a small drop (≈3 µL) onto a clean microscope slide, and press another slide on top to create a thin, flat pad.
-
Spot 1-2 µL of the resuspended cell culture onto the agarose pad.
-
Allow the liquid to absorb, then cover with a coverslip.
3. Microscopy:
-
Visualize cells using a phase-contrast or differential interference contrast (DIC) microscope.
-
Use a 100x oil immersion objective for optimal resolution of individual bacterial cells.[23]
-
Capture images using a digital camera.
4. Analysis:
-
Quantify cell length and width using image analysis software (e.g., ImageJ/Fiji).
-
Score phenotypes such as filamentation (failure to divide), cell chaining, bulging, or lysis.
-
For fluorescence microscopy (e.g., with GFP-FtsW fusions), assess the localization of the protein (e.g., mid-cell, diffuse, or polar).
Visualizations
Experimental Workflow: Genetic Screen for FtsW Suppressor Mutations
This diagram outlines the logical flow of a genetic screen designed to identify "active" FtsW mutants that can overcome a block in the cell division pathway, such as the one caused by a dominant-negative FtsL mutant.
Signaling Pathway: Activation of the FtsWI Synthase
This diagram illustrates the accepted hierarchical model for the activation of the FtsW-FtsI peptidoglycan synthase complex at the bacterial division septum.
References
- 1. An Updated Model of the Divisome: Regulation of the Septal Peptidoglycan Synthesis Machinery by the Divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Flippases for Bacterial Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. static.igem.org [static.igem.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Addressing FtsW Overexpression Toxicity in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the overexpression of the FtsW protein in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is FtsW and why is its overexpression often toxic to E. coli?
A1: FtsW is an essential cell division protein in E. coli, playing a crucial role in the synthesis of the peptidoglycan cell wall at the division septum.[1][2][3] It is a membrane protein that functions as a peptidoglycan glycosyltransferase.[4] Overexpression of FtsW can be toxic because it disrupts the tightly regulated process of cell division, potentially leading to the formation of filaments, cell lysis, and a significant decrease in cell viability.[2][3]
Q2: What are the visible signs of FtsW overexpression toxicity in an E. coli culture?
A2: Common indicators of FtsW toxicity include:
-
A significant decrease in the growth rate of the bacterial culture after induction compared to a control culture (e.g., expressing a non-toxic protein).
-
Filamentous morphology of the bacterial cells when observed under a microscope.
-
Cell lysis, which can be observed as a decrease in the optical density (OD600) of the culture after an initial increase post-induction.
-
Difficulty in obtaining viable colonies after transformation with the FtsW expression plasmid.
Q3: Which E. coli strains are recommended for expressing toxic proteins like FtsW?
A3: Several commercially available E. coli strains are engineered to handle the expression of toxic proteins. These strains typically have tighter control over basal expression levels. Recommended strains include:
-
C41(DE3) and C43(DE3): These are derivatives of the popular BL21(DE3) strain and are particularly useful for expressing toxic membrane proteins.[5][6]
-
BL21(AI): This strain has a tightly regulated arabinose-inducible promoter controlling the expression of T7 RNA polymerase, which in turn drives the expression of the gene of interest.[7]
-
BL21(DE3)pLysS or pLysE: These strains carry a plasmid that produces T7 lysozyme, an inhibitor of T7 RNA polymerase, which helps to reduce basal expression levels.[7]
Troubleshooting Guides
Issue 1: Poor or No Growth After Induction of FtsW Expression
Possible Cause: High basal expression of FtsW is leading to toxicity even before induction.
Solution:
-
Switch to a Tightly Regulated Expression System:
-
Vector Choice: Utilize a vector with a tightly controlled promoter, such as a pBAD vector (arabinose-inducible) or a vector with a lacIq gene for increased repression of the lac promoter.[8]
-
Strain Selection: Use E. coli strains like C41(DE3), C43(DE3), or BL21(AI) which are specifically designed for toxic protein expression.[5][7]
-
-
Supplement with Glucose: When using a lac-based promoter system, add 0.5-1% glucose to the growth medium to further repress basal expression.[7]
Issue 2: Cell Lysis or Decreased Cell Density After Induction
Possible Cause: The rate of FtsW production is too high, overwhelming the cell's capacity and leading to cell death.
Solution:
-
Optimize Inducer Concentration:
-
Lower the Induction Temperature:
-
Induce at a Higher Cell Density:
-
Allow the culture to reach a higher optical density (e.g., OD600 of 0.8-1.0) before adding the inducer. This ensures a larger biomass is present to produce the target protein, potentially mitigating the toxic effects on a per-cell basis.
-
Quantitative Data Summary
While specific quantitative data for FtsW overexpression is limited in the public domain, the following table illustrates the expected trends based on troubleshooting strategies for toxic protein expression.
| Condition | E. coli Strain | Inducer (IPTG) Conc. | Induction Temp. (°C) | Expected Cell Viability (%) | Expected Relative FtsW Yield |
| Standard | BL21(DE3) | 1.0 mM | 37 | <10 | Low (due to lysis) |
| Optimized | C41(DE3) | 0.1 mM | 20 | >70 | Moderate |
| Optimized | BL21(AI) | 0.01% Arabinose | 18 | >80 | High |
| Control | BL21(DE3) + empty vector | 1.0 mM | 37 | ~100 | N/A |
Note: These are expected values and actual results may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Optimizing Inducer Concentration for FtsW Expression
-
Preparation: Inoculate a 5 mL starter culture of your chosen E. coli strain transformed with the FtsW expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculation: The next day, inoculate 10 mL of fresh LB medium (with antibiotic) in several flasks with the overnight culture to an initial OD600 of 0.05.
-
Growth: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.[14][15]
-
Induction: Induce each culture with a different concentration of the inducer (e.g., for IPTG: 1.0 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM, and an uninduced control).[10]
-
Post-Induction Growth: Continue to incubate the cultures at the desired temperature (e.g., 20°C) for a set period (e.g., 4 hours or overnight).[14]
-
Analysis:
-
Monitor the OD600 of each culture at regular intervals to assess cell growth and lysis.
-
Harvest the cells by centrifugation.
-
Analyze the protein expression levels in the cell lysates by SDS-PAGE and Western blotting.
-
Protocol 2: Low-Temperature Expression of FtsW
-
Preparation: Prepare a starter culture as described in Protocol 1.
-
Inoculation: Inoculate a larger volume (e.g., 500 mL) of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05.
-
Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.[11][14]
-
Temperature Shift: Move the culture to a shaker set at a lower temperature (e.g., 18°C) and allow it to equilibrate for 20-30 minutes.[11]
-
Induction: Add the pre-determined optimal concentration of the inducer.
-
Overnight Expression: Continue to incubate the culture at the lower temperature with shaking for 16-24 hours.[11][14]
-
Harvesting and Analysis: Harvest the cells and analyze FtsW expression as described in Protocol 1.
Visualizations
Caption: Hierarchical assembly pathway of the E. coli divisome.[16][17][18][19][20][21]
Caption: Logical workflow for troubleshooting FtsW overexpression toxicity.
References
- 1. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of FtsW and characterization of a new ftsW division mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftsW is an essential cell-division gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. How can I express toxic protein in E. coli? [qiagen.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. goldbio.com [goldbio.com]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 13. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Assembly and Activation of the Escherichia coli Divisome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Escherichia coli Cell Division Protein FtsW Is Required To Recruit Its Cognate Transpeptidase, FtsI (PBP3), to the Division Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FtsW and RodA: Key Glycosyltransferases in Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a structure essential for survival and shape determination, is a prime target for antimicrobial drugs. Its synthesis is a complex process involving numerous enzymes, among which the SEDS (Shape, Elongation, Division, and Sporulation) proteins FtsW and RodA have emerged as critical peptidoglycan glycosyltransferases. This guide provides a detailed comparison of their functions, supported by experimental data, to aid in the understanding of bacterial cell morphogenesis and to inform the development of novel antibacterial strategies.
Functional Overview: Two Sides of the Same Coin
FtsW and RodA are homologous proteins that catalyze the polymerization of Lipid II, the basic building block of the peptidoglycan layer, into linear glycan strands. While they share this core enzymatic function, their roles within the cell are spatially and temporally distinct, governed by their association with different protein machineries.
-
FtsW: The Architect of Cell Division. FtsW is an indispensable component of the divisome, a complex of proteins that assembles at the mid-cell to orchestrate cytokinesis.[1][2] Its primary role is to synthesize the septal peptidoglycan that forms the new cell wall separating daughter cells.[1][3] The essentiality of FtsW across a vast range of bacteria underscores its critical function in bacterial proliferation.[1]
-
RodA: The Elongasome's Engine for Cell Elongation. RodA is a key player in the elongasome (or Rod complex), the machinery responsible for inserting new peptidoglycan along the lateral walls of rod-shaped bacteria, thereby driving cell elongation.[1][2] Unlike FtsW, RodA is not universally essential and is absent in some bacterial species.[1]
A crucial aspect of their function is their partnership with class B penicillin-binding proteins (bPBPs). FtsW forms a complex with FtsI (also known as PBP3), while RodA partners with PbpA (PBP2). These bPBPs provide the transpeptidase activity required to cross-link the newly synthesized glycan strands, solidifying the peptidoglycan matrix.[4]
Comparative Analysis of FtsW and RodA
| Feature | FtsW | RodA | References |
| Primary Function | Septal peptidoglycan synthesis during cell division. | Lateral peptidoglycan synthesis during cell elongation. | [1][2] |
| Cellular Localization | Divisome (mid-cell). | Elongasome (lateral cell wall). | [1][2] |
| Essentiality | Generally essential for bacterial viability. | Essential in many rod-shaped bacteria, but dispensable in some species. | [1][5] |
| Cognate bPBP Partner | FtsI (PBP3). | PbpA (PBP2). | [4] |
| Dependence on bPBP for Activity | Polymerase activity is strictly dependent on complex formation with its cognate bPBP. | May exhibit weak polymerase activity in the absence of its cognate bPBP, but is significantly stimulated by it. | [1] |
| Sensitivity to Moenomycin | Insensitive. | Insensitive. | [2] |
Signaling and Experimental Workflows
To visualize the distinct roles and experimental investigation of FtsW and RodA, the following diagrams illustrate the peptidoglycan synthesis pathway and a typical experimental workflow for studying their interactions.
Experimental Protocols
In Vitro Peptidoglycan Polymerization Assay
This assay is crucial for determining the glycosyltransferase activity of FtsW and RodA.
Objective: To measure the ability of purified FtsW or RodA to polymerize Lipid II into glycan strands in vitro.
Materials:
-
Purified FtsW or RodA protein
-
Purified cognate bPBP (FtsI or PbpA)
-
Lipid II substrate (can be radiolabeled or biotinylated for detection)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% Triton X-100)
-
SDS-PAGE gels and Western blotting apparatus
-
Detection reagents (e.g., streptavidin-HRP for biotinylated Lipid II)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FtsW or RodA, and its cognate bPBP. To test for bPBP dependence, set up parallel reactions with and without the bPBP.
-
Initiation: Add the Lipid II substrate to initiate the polymerization reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
If using biotinylated Lipid II, probe the membrane with a streptavidin-HRP conjugate followed by a chemiluminescent substrate to visualize the polymerized peptidoglycan. The appearance of higher molecular weight bands corresponding to polymerized glycan chains indicates enzymatic activity.[1][6]
-
Bacterial Two-Hybrid (B2H) System
The B2H system is a powerful in vivo method to investigate the interaction between FtsW/RodA and their partner bPBPs.
Objective: To determine if FtsW or RodA physically interact with their cognate bPBPs within a bacterial cell.
Principle: The system is based on the reconstitution of a functional adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli reporter strain that is deficient in its own adenylate cyclase. The CyaA is split into two fragments, T18 and T25. When two proteins of interest, fused to T18 and T25 respectively, interact, the two CyaA fragments are brought into close proximity, leading to the synthesis of cyclic AMP (cAMP). cAMP then activates the transcription of reporter genes, such as the lacZ operon.[7][8][9]
Methodology:
-
Plasmid Construction: Clone the genes encoding FtsW/RodA and their respective bPBPs into two different B2H vectors, one containing the T18 fragment and the other the T25 fragment.
-
Transformation: Co-transform a suitable E. coli reporter strain (e.g., BTH101) with the pair of plasmids. Include appropriate positive and negative controls.
-
Phenotypic Screening: Plate the transformed cells on indicator plates (e.g., MacConkey agar (B569324) with maltose (B56501) or LB agar with X-gal and IPTG).
-
Analysis:
-
A positive interaction will result in cAMP production, leading to the fermentation of the sugar in the medium and a color change (e.g., red colonies on MacConkey agar or blue colonies on X-gal plates).[9][10]
-
The strength of the interaction can be quantified by measuring the β-galactosidase activity using a liquid assay (e.g., Miller assay).[9]
-
Conclusion and Future Directions
FtsW and RodA, while sharing a fundamental enzymatic activity, are integral to two distinct and essential processes in bacterial cell biology: division and elongation. Their specific roles are dictated by their integration into the divisome and elongasome, respectively, and their functional dependence on their cognate bPBP partners. The differences in their essentiality and their distinct regulatory networks present unique opportunities for the development of targeted antimicrobial therapies.
Further research focusing on the high-resolution structures of FtsW and RodA in complex with their bPBP partners and Lipid II will be invaluable for understanding their catalytic mechanisms and for the rational design of inhibitors. The development of specific assays to screen for compounds that disrupt the function of either the FtsW-FtsI or the RodA-PbpA complex could lead to the discovery of novel antibiotics that target specific morphogenetic processes, a promising avenue in the fight against antibiotic resistance.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cell Shape and Antibiotic Resistance Are Maintained by the Activity of Multiple FtsW and RodA Enzymes in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bacterial Two-Hybrid System for In Vivo Assays of Protein-Protein Interactions and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Architectures of FtsW and Other SEDS Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural similarities between the essential bacterial cell division protein FtsW and other members of the Shape, Elongation, Division, and Sporulation (SEDS) protein family, with a particular focus on its well-studied homolog, RodA. This comparison is supported by experimental data from recent structural studies, offering insights for researchers in microbiology and professionals in antibiotic development.
Core Structural Similarities: A Conserved Blueprint for Peptidoglycan Synthesis
FtsW and RodA, despite their distinct roles in cell division and elongation respectively, exhibit a remarkably conserved structural fold, underscoring a shared mechanism for peptidoglycan synthesis.[1][2] Both are integral membrane proteins characterized by a core structure of ten transmembrane (TM) helices .[3][4] This shared topology forms the foundation for their function as peptidoglycan glycosyltransferases.
Quantitative Structural Data
The following table summarizes key quantitative data derived from the structural analysis of FtsW from Pseudomonas aeruginosa (within the FtsWIQBL complex) and RodA from Thermus thermophilus and Escherichia coli (in complex with PBP2).
| Feature | FtsW (P. aeruginosa) | RodA (T. thermophilus) | RodA (E. coli) |
| PDB ID | 8BH1 | 6BAR | 8TJ3 |
| Resolution (Å) | 3.7 (Cryo-EM) | 2.91 (X-ray Diffraction) | 3.0 (Cryo-EM) |
| Number of Transmembrane Helices | 10 | 10 | 10 |
| Key Conserved Feature | Large extracellular loops and a central transmembrane cavity | Large extracellular loops and a highly conserved transmembrane cavity | Ten transmembrane helices with a conserved central cavity |
| Associated Proteins in Structure | FtsI, FtsQ, FtsB, FtsL | Monomer | PBP2 |
Domain Architecture and Functional Relationships
The conserved ten-transmembrane helix architecture of FtsW and RodA is fundamental to their function. The following diagram illustrates this shared structural organization.
References
Validating the Essentiality of FtsW: A Comparative Guide to Genetic and Chemical Approaches
For researchers, scientists, and drug development professionals, establishing the essentiality of a bacterial protein is a critical step in validating it as a potential antimicrobial target. FtsW, a key component of the bacterial cell division machinery, has been a subject of intense study. This guide provides a comparative overview of methods to validate the essentiality of FtsW, with a focus on genetic knockouts and complementary approaches.
This guide will delve into the experimental methodologies used to probe the function of FtsW, presenting quantitative data in structured tables and providing detailed protocols for key experiments. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the underlying principles.
Genetic Knockouts: The Gold Standard for Essentiality Testing
Genetic knockouts, particularly conditional knockouts, remain the most definitive method for determining if a gene is essential for cell viability. By placing the target gene under the control of an inducible promoter, researchers can deplete the corresponding protein and observe the resulting phenotype.
Comparison of Genetic Knockout Strategies for FtsW
| Method | Principle | Typical Phenotype upon FtsW Depletion | Advantages | Disadvantages | Key References |
| Arabinose-Inducible Promoter (PBAD) | The ftsW gene is placed under the control of the PBAD promoter. In the presence of arabinose, FtsW is expressed. In the presence of glucose, transcription is repressed, leading to FtsW depletion. | Filamentation of cells, followed by cell lysis. | Tightly controlled expression, well-established method in E. coli. | Requires specific bacterial strains and careful media preparation. Potential for leaky expression in the absence of glucose. | [1] |
| CRISPR-Cas9 Mediated Knockout | A guide RNA directs the Cas9 nuclease to the ftsW gene, creating a double-strand break that leads to gene disruption. This can be adapted for conditional knockout systems. | Lethality, inability to obtain viable knockout mutants unless a rescue plasmid is present. | High efficiency and specificity. Applicable to a wide range of bacteria. | Potential for off-target effects. Requires delivery of Cas9 and gRNA. |
Experimental Workflow: Conditional Knockout of FtsW
The following diagram illustrates a typical workflow for creating and validating a conditional FtsW knockout in Escherichia coli.
Caption: Workflow for generating and validating a conditional FtsW knockout.
Alternative and Complementary Approaches
While genetic knockouts are powerful, other methods can provide corroborating evidence of essentiality and offer different insights into protein function.
Comparison of Alternative Validation Methods
| Method | Principle | Expected Effect on Bacteria | Advantages | Disadvantages | Key References |
| Chemical Inhibition | Small molecules that specifically bind to and inhibit the function of FtsW are used to treat bacterial cultures. | Inhibition of cell growth, similar phenotypic changes to genetic depletion (e.g., filamentation). | Can be used in wild-type strains, provides a potential starting point for drug discovery. | Requires a specific inhibitor, potential for off-target effects of the chemical compound. | [2][3] |
| Dominant-Negative Mutants | Overexpression of a non-functional FtsW variant that can still interact with its partners, thereby titrating them away from the functional complex and disrupting cell division. | Inhibition of cell division, leading to a wrinkled-colony morphology or cell filamentation. | Provides insights into protein-protein interactions and functional domains. | The dominant-negative effect can be leaky or incomplete. Requires careful titration of expression levels. | [4][5][6] |
The Divisome: FtsW's Role in the Cell Division Machinery
FtsW is a crucial component of the divisome, a complex of proteins that assembles at the mid-cell to mediate cytokinesis. Understanding its interactions within this pathway is key to comprehending its essentiality.
Caption: Simplified model of the E. coli divisome assembly pathway highlighting FtsW.
Experimental Protocols
Protocol 1: Construction of a Conditional FtsW Knockout in E. coli using an Arabinose-Inducible Promoter
This protocol is adapted from established methods for creating conditional knockouts in E. coli.
Materials:
-
E. coli strain competent for homologous recombination (e.g., containing the λ Red recombinase system).
-
Plasmid containing the ftsW gene under the control of the PBAD promoter and a selectable marker.
-
LB agar (B569324) plates with appropriate antibiotics and either L-arabinose (0.2%) or D-glucose (0.2%).
-
PCR reagents for verification.
Procedure:
-
Prepare the Targeting Construct: Amplify the PBAD-ftsW cassette with flanking regions homologous to the upstream and downstream regions of the native ftsW gene.
-
Prepare Electrocompetent Cells: Grow the recipient E. coli strain to mid-log phase and induce the expression of the λ Red recombinase. Prepare electrocompetent cells.
-
Electroporation: Transform the electrocompetent cells with the purified PCR product.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and L-arabinose to select for successful recombinants and ensure viability.
-
Verification: Confirm the replacement of the native ftsW promoter with the PBAD promoter by colony PCR and DNA sequencing.
Protocol 2: Phenotypic Analysis of FtsW Depletion
1. Growth Curve Analysis:
- Inoculate a single colony of the conditional ftsW mutant into LB broth containing 0.2% L-arabinose and grow overnight.
- The next day, wash the cells to remove arabinose and dilute them into two flasks of fresh LB broth: one containing 0.2% L-arabinose (permissive condition) and the other containing 0.2% D-glucose (non-permissive condition).
- Incubate the cultures at 37°C with shaking.
- Measure the optical density at 600 nm (OD600) of both cultures at regular time intervals (e.g., every 30-60 minutes) for several hours.[1]
- Plot the OD600 values against time to generate growth curves.
2. Morphological Analysis by Microscopy:
- At various time points after shifting to glucose-containing medium, take aliquots of the culture.
- Mount the cells on a microscope slide with an agar pad.
- Observe the cell morphology using phase-contrast or differential interference contrast (DIC) microscopy. Look for cell filamentation, a hallmark of blocked cell division.
3. Immunofluorescence Microscopy for Protein Localization:
- Fix the cells from both permissive and non-permissive conditions with paraformaldehyde.
- Permeabilize the cell wall with lysozyme.
- Incubate the cells with a primary antibody specific for a key divisome protein (e.g., FtsZ or FtsI).
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Mount the cells and visualize them using a fluorescence microscope to observe the localization of the target protein.[7][8]
Conclusion
The essentiality of FtsW for bacterial viability is robustly supported by data from genetic knockout studies. Conditional knockout systems, in particular, provide a powerful tool to dissect its role in cell division. Complementary approaches such as chemical inhibition and the use of dominant-negative mutants not only corroborate the findings from genetic studies but also open avenues for inhibitor screening and detailed structure-function analyses. For researchers in antimicrobial drug development, a multi-faceted approach to validating essential targets like FtsW is crucial for building a strong foundation for a successful drug discovery program.
References
- 1. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. bio-protocol.org [bio-protocol.org]
Unraveling the Role of FtsW in Septal Peptidoglycan Synthesis: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals confirming the pivotal role of FtsW in bacterial cell division. This guide objectively compares FtsW's function with proposed alternatives, presenting supporting experimental data, detailed methodologies, and key pathway visualizations.
Introduction
The synthesis of the peptidoglycan (PG) septum is a critical and highly regulated process in bacterial cell division, making the enzymes involved attractive targets for novel antimicrobial agents. For years, the precise roles of key proteins in this pathway have been the subject of intense research and debate. Central to this discussion is FtsW, an essential protein in the bacterial divisome. Initially implicated as the flippase responsible for translocating the PG precursor, Lipid II, across the cytoplasmic membrane, recent evidence has solidified its primary role as a peptidoglycan glycosyltransferase. This guide provides a comprehensive comparison of FtsW's functions with its proposed alternatives, supported by experimental evidence, to clarify its essential contribution to septal PG synthesis.
FtsW: A Multifaceted Player in Septal Wall Synthesis
FtsW is a member of the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins and is a core component of the divisome, the protein machinery that orchestrates bacterial cytokinesis. Its essentiality for cell division is widely acknowledged across numerous bacterial species. The scientific community has explored two primary functions for FtsW: its role as a Lipid II flippase and its function as a peptidoglycan polymerase.
The Lipid II Flippase Debate: FtsW vs. MurJ
For a considerable time, FtsW was a primary candidate for the Lipid II flippase, the protein responsible for transporting the PG building block from the cytoplasm to the periplasm. However, another protein, MurJ, has emerged as the more likely candidate for this role in vivo. The evidence for each is a classic case of in vitro versus in vivo findings.
Comparative Evidence: FtsW vs. MurJ as Lipid II Flippase
| Feature | FtsW | MurJ | Key References |
| In Vitro Flippase Activity | Demonstrated in proteoliposome-based assays using fluorescently labeled Lipid II (NBD-Lipid II).[1] | Not consistently observed in similar in vitro assays. | [1] |
| In Vivo Flippase Activity | Depletion of FtsW in E. coli does not appear to block Lipid II translocation.[2] | Depletion or inactivation in E. coli leads to the accumulation of Lipid II in the cytoplasm and inhibits its appearance in the periplasm.[2] | [2] |
| Lipid II Binding | Binds to Lipid II, but with a reported lower affinity compared to MurJ. | Binds to Lipid II with high affinity (Kd of approximately 3 µM).[3] | [3][4] |
| Essentiality for Flipping | In vivo evidence suggests it is not the primary flippase.[2] | Strong in vivo evidence points to MurJ as the essential Lipid II flippase in E. coli.[2][5] | [2][5] |
While initial in vitro studies provided compelling evidence for FtsW's flippase activity, the in vivo data strongly supports MurJ as the primary Lipid II flippase. A prevailing hypothesis is that FtsW may play a role in presenting Lipid II to MurJ for translocation or that the in vitro assays with FtsW might not fully recapitulate the cellular environment.[6][7][8]
FtsW's Confirmed Role: A Peptidoglycan Polymerase
Recent groundbreaking research has unequivocally demonstrated that FtsW functions as a peptidoglycan glycosyltransferase (PGT), polymerizing Lipid II into nascent glycan strands. This activity is crucial for the synthesis of the septal cell wall. FtsW does not act alone but forms a complex with its cognate transpeptidase, FtsI (also known as PBP3), which crosslinks the newly synthesized glycan strands.
Comparison of Peptidoglycan Polymerase Activity
While a direct kinetic comparison in a single study is scarce, the available data allows for a qualitative comparison between the FtsW-FtsI complex and the class A penicillin-binding proteins (aPBPs), which are bifunctional enzymes with both glycosyltransferase and transpeptidase domains.
| Feature | FtsW-FtsI Complex | Class A PBPs (e.g., PBP1a/PBP1b) | Key References |
| Function | Dedicated to septal peptidoglycan synthesis during cell division. | Involved in both cell elongation and septal peptidoglycan synthesis. | [9][10] |
| Structure | A complex of two separate proteins: FtsW (PGT) and FtsI (TP). | A single bifunctional protein with distinct PGT and TP domains. | [9][10] |
| Activation | Activity is tightly regulated by other divisome proteins.[9][10] | Also regulated, but through different mechanisms. | [9][10] |
| In Vitro Activity | Purified FtsW shows PGT activity only in the presence of its cognate FtsI partner.[9][10] | Purified aPBPs are active on their own. | [9][10] |
Experimental Methodologies
The confirmation of FtsW's roles has been dependent on sophisticated experimental techniques. Below are detailed protocols for the key assays used to assess FtsW's function.
In Vitro Lipid II Flippase Assay (Fluorescence-Based)
This assay is designed to measure the translocation of a fluorescently labeled Lipid II analogue (NBD-Lipid II) across the membrane of a proteoliposome containing the purified protein of interest.
Materials:
-
Purified FtsW or MurJ protein
-
E. coli polar lipid extract
-
NBD-Lipid II (Lipid II labeled with a nitrobenzoxadiazole fluorescent group)
-
Sodium dithionite
-
Liposome (B1194612) extrusion equipment
-
Fluorometer
Protocol:
-
Proteoliposome Preparation:
-
Prepare a thin film of E. coli polar lipids by evaporating the solvent under a stream of nitrogen.
-
Hydrate the lipid film with a buffer containing NBD-Lipid II.
-
Solubilize the lipids and NBD-Lipid II with a detergent like n-Dodecyl-β-D-maltoside (DDM).
-
Add the purified FtsW or MurJ protein to the solubilized lipid mixture and incubate.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.
-
Extrude the proteoliposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.
-
-
Flippase Assay:
-
Place the proteoliposome suspension in a fluorometer cuvette.
-
Record the baseline fluorescence of the NBD group.
-
Add sodium dithionite, a membrane-impermeable reducing agent, to the cuvette. Dithionite will quench the fluorescence of NBD-Lipid II molecules in the outer leaflet of the liposome.
-
Monitor the decrease in fluorescence over time. A continuous decrease in fluorescence after the initial drop indicates that NBD-Lipid II from the inner leaflet is being flipped to the outer leaflet where it is then quenched by dithionite.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the flippase activity of the reconstituted protein. Compare the rates for FtsW, MurJ, and a protein-free liposome control.
-
In Vitro Peptidoglycan Polymerization Assay (PAGE-Based)
This assay detects the glycosyltransferase activity of FtsW by monitoring the polymerization of Lipid II into longer glycan chains, which are then visualized by gel electrophoresis.
Materials:
-
Purified FtsW-FtsI complex
-
Lipid II substrate
-
Biotin-D-Lysine (BDL)
-
A PBP (e.g., E. faecalis PBPx or S. aureus PBP4) capable of exchanging the terminal D-Ala of Lipid II with BDL.
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
SDS-PAGE apparatus and reagents
-
Western blotting equipment and reagents
Protocol:
-
Polymerization Reaction:
-
Labeling of Peptidoglycan Products:
-
To the reaction mixture, add the PBP for labeling and Biotin-D-Lysine. This enzyme will attach the biotin (B1667282) tag to the terminal D-Ala of both unreacted Lipid II and the polymerized glycan chains.
-
-
Visualization:
-
Separate the reaction products by SDS-PAGE. The polymerized peptidoglycan will appear as a ladder of bands with higher molecular weights than the Lipid II monomer.
-
Transfer the separated products to a nitrocellulose or PVDF membrane.
-
Probe the membrane with streptavidin-HRP, which will bind to the biotinylated peptidoglycan products.
-
Detect the HRP signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
The presence of a ladder of bands at higher molecular weights confirms the polymerase activity of the FtsW-FtsI complex. The intensity of these bands can be quantified to estimate the enzymatic activity.
-
Visualizing Key Pathways and Workflows
Understanding the regulation of FtsW and the experimental logic for confirming its function is crucial. The following diagrams, generated using the DOT language, illustrate these complex relationships.
FtsW Activation Signaling Pathway
The activity of the FtsW-FtsI complex is tightly controlled by a signaling cascade within the divisome. The arrival of FtsN at the septum triggers two parallel pathways, one in the cytoplasm and one in the periplasm, that converge to activate FtsW-mediated peptidoglycan synthesis.
Caption: FtsW activation pathway in the bacterial divisome.
Experimental Workflow for Confirming FtsW Polymerase Activity
The following workflow outlines the key steps researchers take to demonstrate that FtsW is a peptidoglycan polymerase.
References
- 1. Lipid Flippases for Bacterial Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MurJ is the flippase of lipid-linked precursors for peptidoglycan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct observation of the influence of cardiolipin and antibiotics on lipid II binding to MurJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bacterial lipid II flippase MurJ functions by an alternating-access mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of FtsW from Gram-Positive vs. Gram-Negative Bacteria: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparative analysis of the cell division protein FtsW, a crucial component of the bacterial divisome, highlighting the key differences and similarities in its function and regulation between Gram-positive and Gram-negative bacteria. The information presented is supported by experimental data to aid in research and drug development efforts targeting bacterial cell wall synthesis.
Introduction: FtsW's Central Role in Peptidoglycan Synthesis
FtsW is an essential multi-spanning transmembrane protein, belonging to the SEDS (Shape, Elongation, Division, and Sporulation) family, that plays a pivotal role in bacterial cell division.[1] It is a core component of the divisome, the multiprotein machinery responsible for synthesizing the septal peptidoglycan (PG) that forms the new cell poles of daughter cells.
For many years, FtsW was hypothesized to be the "flippase" that transports the peptidoglycan precursor, Lipid II, from the cytoplasm across the cell membrane.[2][3] However, recent compelling evidence has redefined its primary function. It is now established that FtsW is a peptidoglycan glycosyltransferase (PGT), or polymerase, that catalyzes the polymerization of Lipid II into linear glycan strands on the periplasmic side of the membrane.[1][4] This polymerase activity is fundamental to building the septal wall. FtsW's function is universally dependent on forming a complex with a cognate class B penicillin-binding protein (bPBP), such as FtsI (also known as PBP3 in E. coli) or PBP2x in Streptococcus pneumoniae, which provides the transpeptidase (TP) activity to cross-link the newly synthesized glycan strands.[1][4][5]
The fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria—a thick, exposed peptidoglycan layer in the former versus a thin PG layer sandwiched between two membranes in the latter—provides the context for the distinct regulatory mechanisms governing FtsW's activity.[6][7]
Core Functional Similarities
Despite existing in different cellular contexts, the core enzymatic function of FtsW is highly conserved across both Gram-positive and Gram-negative bacteria.
-
Peptidoglycan Polymerase Activity : In both groups, FtsW acts as a PGT, polymerizing Lipid II.[1][4]
-
Essentiality : FtsW is essential for cell division and viability in most bacteria studied, regardless of their Gram stain status.[1][4]
-
SEDS-bPBP Complex Formation : FtsW's polymerase activity is strictly dependent on the formation of a stable complex with its cognate bPBP partner (e.g., FtsI).[1][4][8] Purified FtsW alone does not show significant polymerase activity, which is only stimulated upon the addition of its partner bPBP.[1]
-
Divalent Cation Requirement : The polymerase activity of FtsW requires divalent cations like Mg²⁺ or Ca²⁺.[1][9]
Key Differences: Regulation and Substrate
The primary distinctions in FtsW function arise from the composition of the divisome and the specific regulatory proteins that control its activation.
-
Regulatory Subcomplexes : The activation of the FtsW-FtsI synthase is tightly controlled by other divisome proteins, and the complexity of this regulation differs significantly.
-
In Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), FtsW activation is a highly orchestrated process involving a conserved subcomplex of proteins: FtsQ, FtsL, and FtsB (FtsQLB).[5][10][11] This FtsQLB complex acts as a key regulatory module that links the early and late stages of divisome assembly and activates the FtsWI synthase.[5] The protein FtsN is often considered the ultimate trigger for septal PG synthesis, transmitting a signal through the FtsQLB complex to activate FtsWI.[10][12]
-
In Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), the regulatory machinery is generally simpler and more varied. For instance, many Gram-positive species, including B. subtilis, lack an FtsQ homolog.[10] Here, proteins like DivIB (an FtsQ functional analog in some respects), DivIC (FtsL homolog), and FtsL (FtsB homolog) play crucial roles in activating the FtsW-PBP complex.[12] The activation pathway appears less strictly hierarchical than in the E. coli model.[10]
-
-
Lipid II Substrate Structure : The very building block that FtsW polymerizes has a distinct chemical signature between the two bacterial types. The primary variation is found in the third amino acid of the pentapeptide stem.
-
Interplay with Class A PBPs (aPBPs) : While the FtsW-bPBP complex is the core septal synthase, its reliance on bifunctional class A PBPs (which have both PGT and TP domains) varies.
-
In the Gram-positive B. subtilis, the FtsW-PBP2b complex is thought to be the primary, and possibly sufficient, synthase for cell division, as aPBPs are not essential for viability.[1]
-
Conversely, in the Gram-negative E. coli and the Gram-positive S. aureus, at least one aPBP (PBP1b and PBP2, respectively) is also essential and recruited to the septum, suggesting a collaborative role in septal PG synthesis.[1][5]
-
Data Presentation: Comparative Tables
Table 1: Comparative Properties of FtsW
| Feature | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) |
| Core Function | Peptidoglycan Glycosyltransferase (Polymerase)[1][4] | Peptidoglycan Glycosyltransferase (Polymerase)[1][4] |
| Essentiality | Essential for cell division and viability[1] | Essential for cell division and viability[1][4] |
| Cognate bPBP Partner | PBP1 (S. aureus), PBP2b (B. subtilis), PBP2x (S. pneumoniae)[1][14] | FtsI (PBP3)[5] |
| Lipid II Peptide Stem | Typically contains L-Lysine at position 3[13] | Typically contains meso-diaminopimelic acid (mDAP) at position 3[13] |
| Key Cation Requirement | Divalent cations (e.g., Mg²⁺, Ca²⁺)[1] | Divalent cations (e.g., Mg²⁺, Ca²⁺)[1] |
Table 2: Key Divisome Regulators of FtsW Activity
| Protein | Role in Gram-Positive Systems | Role in Gram-Negative Systems |
| FtsQ | Absent in many species (B. subtilis). DivIB may serve a related function.[10][12] | Essential component of the FtsQLB regulatory subcomplex; acts as a scaffold.[5][10] |
| FtsL / DivIC | Forms a complex with DivIB/FtsL to activate FtsW.[12] | Essential component of the FtsQLB subcomplex; crucial for signaling activation.[5][10] |
| FtsB / FtsL | Forms a complex with DivIB/DivIC to activate FtsW.[12] | Essential component of the FtsQLB subcomplex; forms a coiled-coil with FtsL.[5][11] |
| FtsN | Homologs are generally absent. | Considered the final trigger for FtsWI activation in the periplasm.[5][10] |
| FtsA | Tethers FtsZ to the membrane and contributes to divisome assembly and activation.[10] | Tethers FtsZ to the membrane and provides a cytoplasmic signal for FtsWI activation.[10] |
Experimental Protocols
Protocol 1: In Vitro Peptidoglycan Polymerase Assay
This assay is critical for confirming the enzymatic activity of FtsW and its dependence on its bPBP partner.
Objective: To quantitatively measure the polymerization of Lipid II into glycan strands by a purified FtsW-bPBP complex.
Methodology:
-
Protein Expression and Purification: Co-express affinity-tagged FtsW and its untagged cognate bPBP (e.g., FtsI) in E. coli. Purify the stable complex using affinity chromatography.[1][4]
-
Substrate Preparation: Synthesize and purify Lipid II with the appropriate peptide stem for the bacterial species of interest.
-
Reaction: Incubate the purified FtsW-bPBP complex (typically in the nanomolar to low micromolar range) with Lipid II substrate (micromolar range) in a reaction buffer containing divalent cations (e.g., 10 mM MgCl₂) at 37°C.[1]
-
Product Labeling: Stop the reaction and label the newly synthesized peptidoglycan. A common method is to use a promiscuous transpeptidase like S. aureus PBP4 to exchange the terminal D-Ala of the glycan strands with biotin-D-lysine (BDL).[1][9]
-
Detection and Visualization: Separate the reaction products by SDS-PAGE. Transfer to a nitrocellulose membrane and detect the biotinylated glycan polymers by Western blotting using streptavidin conjugated to horseradish peroxidase (HRP).[1][9] The appearance of a ladder of bands indicates processive polymerase activity.
Protocol 2: FtsW Localization via Immunofluorescence Microscopy
This method confirms the recruitment of FtsW to the division site in vivo.
Objective: To visualize the subcellular localization of FtsW in bacterial cells.
Methodology:
-
Cell Culture and Fixation: Grow bacterial cells to the mid-exponential phase. Fix the cells with a suitable agent (e.g., paraformaldehyde/glutaraldehyde mixture).
-
Permeabilization: Permeabilize the cell walls to allow antibody penetration. This may involve treatment with lysozyme.
-
Immunolabeling:
-
Incubate the permeabilized cells with a primary antibody raised against a specific peptide of FtsW.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).[8]
-
-
Microscopy: Mount the labeled cells on a slide and visualize using fluorescence microscopy. A sharp fluorescent band or ring at the mid-cell of dividing bacteria confirms the septal localization of FtsW.[8]
Mandatory Visualizations
Diagrams of FtsW Regulation and Experimental Workflow
Caption: FtsW activation pathway in a Gram-negative bacterium like E. coli.
Caption: A simplified FtsW activation pathway in a Gram-positive bacterium.
Caption: Experimental workflow for the in vitro PG polymerase assay.
Conclusion and Future Directions
The core function of FtsW as a PGT synthase operating in complex with a bPBP is a highly conserved process, fundamental to bacterial life. The significant divergence between Gram-positive and Gram-negative bacteria lies not in the enzyme's catalytic function but in the complexity and composition of the protein machinery that regulates its activation. Gram-negative systems employ a more elaborate, hierarchical activation pathway involving the FtsQLB-FtsN module, whereas Gram-positive systems utilize a more streamlined set of activators.
These differences have profound implications for drug development. The essential and conserved nature of FtsW makes it an attractive target for novel broad-spectrum antibiotics.[1] However, the distinct regulatory proteins in each bacterial class present opportunities for developing narrow-spectrum agents that could be more effective and less prone to disrupting commensal flora. Further elucidation of the precise molecular interactions within these regulatory subcomplexes will be critical for designing inhibitors that can effectively block septal cell wall synthesis.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Topology of the Streptococcus pneumoniae FtsW Division Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A conserved subcomplex within the bacterial cytokinetic ring activates cell wall synthesis by the FtsW-FtsI synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 7. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating FtsW as a Drug Target: A Guide to the Use of Specific Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of the current landscape of specific inhibitors targeting FtsW, a key protein in bacterial cell division. This document outlines the experimental data, protocols, and pathways central to validating FtsW as a promising antibacterial drug target.
FtsW, an essential protein in the SEDS (shape, elongation, division, and sporulation) family, has been identified as a critical peptidoglycan polymerase.[1] It functions in a complex with a cognate class B penicillin-binding protein (bPBP) to synthesize the septal peptidoglycan required for bacterial cell division.[2] Its essential nature and conservation across many bacterial species make it an attractive target for novel antibiotics. However, the exploration of FtsW inhibitors is an emerging field, with few specific molecules publicly characterized to date.
This guide focuses on the first-in-class specific inhibitor, known as Compound 5-6, to illustrate the validation of FtsW as a druggable target. While a broad comparative analysis is limited by the current scarcity of diverse FtsW inhibitors, the data and methodologies presented here serve as a foundational reference for future discovery and comparison efforts.
Performance of a First-in-Class FtsW Inhibitor
A high-throughput screening of a library of Staphylococcus aureus growth inhibitors using a novel Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay led to the identification of Compound 5-6.[1] This small molecule has been characterized as a specific inhibitor of S. aureus FtsW.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for Compound 5-6 and a less active analog, Compound 5-0, derived from in vitro and cell-based assays.[1][3]
| Compound | Target | Assay Type | Metric | Value | Organism |
| Compound 5-6 | FtsW | Competitive Binding | Ki | 0.8 µM | S. aureus |
| Whole Cell | MIC | 1 µg/mL | S. aureus | ||
| Compound 5-0 | Whole Cell | MIC | 2-4 µg/mL | S. aureus |
Key Experimental Protocols
The validation of FtsW as a drug target and the characterization of its inhibitors rely on robust biochemical and microbiological assays. Detailed below are the protocols for the key experiments used in the discovery and analysis of Compound 5-6.
Time-Resolved FRET (TR-FRET) Assay for High-Throughput Screening
This assay is designed to monitor the polymerization of Lipid II by FtsW in a high-throughput format, enabling the screening of large compound libraries for potential inhibitors.[1][4]
Principle: The assay uses two derivatives of the FtsW substrate, Lipid II: one labeled with a dinitrophenyl (DNP) group and the other with biotin. In the presence of active FtsW, these labeled Lipid II molecules are polymerized into glycan strands. The subsequent addition of an anti-DNP antibody conjugated to a Europium (Eu) cryptate donor and Streptavidin-XL665 as an acceptor brings the donor and acceptor fluorophores into close proximity on the polymer, resulting in a FRET signal. Inhibitors of FtsW prevent this polymerization, leading to a decrease in the TR-FRET signal.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a 1:1 mixture of DNP-labeled Lipid II and Biotin-labeled Lipid II.
-
Purify the FtsW-bPBP complex (e.g., FtsWI from S. aureus).
-
Prepare assay buffer containing a divalent cation such as MnCl2, which is required for FtsW activity.[5]
-
Prepare a solution of the library compounds to be screened.
-
-
Assay Execution (384-well format):
-
Dispense library compounds into the wells of a 384-well plate.
-
Add the FtsW-bPBP complex and the Lipid II substrate mixture to all wells.
-
Initiate the polymerization reaction by adding MnCl2.
-
Incubate the plate to allow for glycan strand formation.
-
Stop the reaction and add the detection reagents: anti-DNP Eu-cryptate and Streptavidin-XL665.
-
Incubate to allow for binding to the polymer.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Hits are typically identified as compounds that cause a significant decrease in the TR-FRET signal (e.g., >30%).[6]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard microbiological assay to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Competitive Binding Assay
This assay was used to determine that Compound 5-6 acts by competing with the Lipid II substrate for binding to FtsW.[1]
Principle: A fluorescently labeled, non-polymerizable Lipid II derivative is used as a probe. The binding of this probe to FtsW can be measured. The ability of an unlabeled inhibitor to displace this probe is then quantified to determine its binding affinity (Ki).
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled, non-polymerizable Lipid II derivative.
-
Purify the FtsW-bPBP complex.
-
Prepare serial dilutions of the inhibitor compound (e.g., Compound 5-6).
-
-
Binding Measurement:
-
Mix the FtsW-bPBP complex with the fluorescent Lipid II probe in the presence of varying concentrations of the inhibitor.
-
Allow the binding to reach equilibrium.
-
Measure the amount of probe bound to the FtsW complex using a suitable technique, such as microscale thermophoresis (MST).
-
-
Data Analysis:
-
Plot the displacement of the fluorescent probe as a function of the inhibitor concentration.
-
Fit the data to a competitive binding model to calculate the dissociation constant (Kd) or inhibition constant (Ki) for the inhibitor.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biological pathway and experimental processes.
Caption: FtsW's role in septal peptidoglycan synthesis.
Caption: Workflow for TR-FRET based FtsW inhibitor screening.
References
- 1. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound 5-6 | FtsW inhibitor | Probechem Biochemicals [probechem.com]
- 4. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Kinetics of FtsW and aPBPs in Peptidoglycan Biosynthesis
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the enzymatic machinery of bacterial cell wall synthesis is paramount for the development of novel antimicrobial agents. This guide provides a detailed comparison of the enzymatic kinetics of two key players in this process: the SEDS protein FtsW and the class A penicillin-binding proteins (aPBPs).
FtsW, a member of the Shape, Elongation, Division, and Sporulation (SEDS) protein family, functions as a crucial peptidoglycan glycosyltransferase (PGT), polymerizing Lipid II into linear glycan strands, primarily during cell division. Its activity is critically dependent on forming a complex with a cognate class B PBP (bPBP). In contrast, aPBPs are bifunctional enzymes possessing both a glycosyltransferase (GT) domain for glycan chain elongation and a transpeptidase (TP) domain for cross-linking adjacent peptide stems in the peptidoglycan mesh. This guide presents available quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a comprehensive understanding of their distinct and overlapping roles.
Quantitative Comparison of Enzymatic Kinetics
While extensive kinetic data for aPBPs are available, similar quantitative analyses for the glycosyltransferase activity of FtsW are not prominently reported in the reviewed literature. The activity of FtsW is typically demonstrated through in vitro polymerization assays that show product formation over time, but Michaelis-Menten constants have not been extensively documented. This is likely due to the technical challenges associated with its activity being dependent on the formation of a functional complex with its bPBP partner.
The following table summarizes the available kinetic parameters for the glycosyltransferase and transpeptidase/carboxypeptidase domains of representative aPBPs.
| Enzyme (Organism) | Domain | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus PBP2 | Glycosyltransferase | Lipid II | 4.0 ± 1.0 | 0.015 ± 0.001 | 3.4 x 103 | [1][2][3] |
| Streptococcus pneumoniae PBP1a | Transpeptidase | Thioester S2d | 2.51 ± 0.21 (mM) | 0.041 ± 0.003 | 16.3 | [4] |
| Streptococcus pneumoniae PBP1b | Transpeptidase | Thioester S2d | 1.56 ± 0.13 (mM) | 0.032 ± 0.002 | 20.5 | [4] |
| Streptococcus pneumoniae PBP2a | Transpeptidase | Thioester S2d | 9.11 ± 0.76 (mM) | 0.075 ± 0.006 | 8.2 | [4] |
| Streptococcus pneumoniae PBP2b | Transpeptidase | Thioester S2d | 3.23 ± 0.27 (mM) | 0.045 ± 0.004 | 13.9 | [4] |
| Streptococcus pneumoniae PBP2x | Transpeptidase | Thioester S2d | 2.87 ± 0.24 (mM) | 0.062 ± 0.005 | 21.6 | [4] |
| Streptococcus pneumoniae PBP3 | Transpeptidase | Thioester S2d | 2.15 ± 0.18 (mM) | 2.38 ± 0.20 | 1107 | [4] |
| Streptococcus pneumoniae PBP3 | Carboxypeptidase | Pentapeptide | 8.57 ± 0.71 (mM) | 2.57 ± 0.21 | 300 | [4] |
Experimental Protocols
Accurate kinetic analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the enzymatic activities of FtsW and aPBPs.
Protocol 1: In Vitro Glycosyltransferase Assay for FtsW-bPBP Complex
This protocol is adapted from methods used to demonstrate the polymerase activity of FtsW in complex with its cognate bPBP.[5][6]
1. Protein Expression and Purification:
-
Co-express FtsW and its cognate bPBP (e.g., FtsI/PBP3) in E. coli. Often, one protein is tagged (e.g., with a His-tag) to facilitate co-purification of the complex.
-
Lyse the cells and solubilize membrane proteins using a suitable detergent (e.g., DDM).
-
Purify the FtsW-bPBP complex using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.
2. Preparation of Lipid II Substrate:
-
Synthesize or purify Lipid II, the lipid-linked precursor for peptidoglycan synthesis. Radiolabeled ([14C]GlcNAc) or fluorescently tagged Lipid II can be used for detection.
3. Glycosyltransferase Reaction:
-
Set up reaction mixtures containing purified FtsW-bPBP complex, Lipid II substrate, and a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% DDM).
-
To specifically measure glycosyltransferase activity, the transpeptidase activity of the bPBP partner can be inhibited by adding a β-lactam antibiotic like ampicillin.
-
Incubate the reaction at 37°C for various time points.
4. Product Detection and Analysis (PAGE-based):
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a Tris-Glycine or Tris-Acetate polyacrylamide gel.
-
If using radiolabeled Lipid II, visualize the polymerized peptidoglycan product by autoradiography.
-
Alternatively, the terminal D-Ala of the un-crosslinked peptidoglycan can be labeled with biotin-D-lysine (BDL) using a promiscuous DD-transpeptidase like S. aureus PBP4, followed by detection with streptavidin-HRP on a Western blot.[5][6]
Protocol 2: Continuous Fluorescence Assay for aPBP Glycosyltransferase Activity
This method allows for real-time monitoring of the glycosyltransferase reaction.[4]
1. Protein and Substrate Preparation:
-
Purify the aPBP of interest as described in Protocol 1.
-
Prepare dansyl-labeled Lipid II as the fluorescent substrate.
2. Fluorescence Measurement:
-
Set up the reaction in a fluorometer cuvette containing the purified aPBP in a suitable buffer.
-
Initiate the reaction by adding dansyl-Lipid II.
-
Monitor the decrease in fluorescence over time. The polymerization of dansyl-Lipid II leads to a decrease in its fluorescence signal.
3. Kinetic Parameter Calculation:
-
Perform the assay at varying concentrations of Lipid II.
-
Determine the initial reaction velocities (v0) from the linear phase of the fluorescence decay curves.
-
Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
Protocol 3: HPLC-Based Assay for aPBP Transpeptidase Activity
This endpoint assay allows for the quantification of cross-linked muropeptides.[7]
1. In Vitro Peptidoglycan Synthesis:
-
Incubate the purified aPBP with Lipid II substrate in a reaction buffer that supports both glycosyltransferase and transpeptidase activities.
-
Allow the reaction to proceed for a defined period (e.g., overnight at 37°C).
2. Muropeptide Preparation:
-
Stop the reaction by boiling.
-
Digest the synthesized peptidoglycan with a muramidase (B13767233) (e.g., cellosyl) to generate muropeptides.
-
Reduce the muropeptides with sodium borohydride.
3. HPLC Analysis:
-
Separate the resulting muropeptides by reverse-phase HPLC.
-
Monitor the elution profile at a suitable wavelength (e.g., 206 nm).
-
Identify and quantify the peaks corresponding to monomeric, dimeric, and higher oligomeric (cross-linked) muropeptides by comparing with known standards or using mass spectrometry.
4. Activity Calculation:
-
The transpeptidase activity is determined by the percentage of cross-linked muropeptides relative to the total amount of muropeptides.
Visualizing the Processes
To better illustrate the experimental workflows and the central role of these enzymes in cell wall synthesis, the following diagrams are provided.
Figure 1. Experimental workflow for determining the enzymatic kinetics of FtsW and aPBPs.
Figure 2. Simplified signaling pathway of peptidoglycan biosynthesis highlighting the roles of FtsW and aPBPs.
Conclusion
The enzymatic kinetics of FtsW and aPBPs reveal both distinct and convergent roles in the intricate process of bacterial cell wall synthesis. While aPBPs are well-characterized bifunctional enzymes with readily measurable kinetic parameters for both of their activities, the study of FtsW kinetics is more complex due to its reliance on a functional partnership with a bPBP. The data presented here underscore the catalytic efficiency of aPBP glycosyltransferase and transpeptidase domains. The lack of comprehensive kinetic data for FtsW highlights an area for future research that could be pivotal for the development of inhibitors targeting this essential SEDS protein. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers aiming to further investigate these critical enzymatic targets.
References
- 1. PBP1B Glycosyltransferase and Transpeptidase Activities Play Different Essential Roles during the De Novo Regeneration of Rod Morphology in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Peptidoglycan Polymerase Activity of PBP1b by Antagonist Actions of the Core Divisome Proteins FtsBLQ and FtsN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FtsW and Other Peptidoglycan Synthases: Unraveling Functional Redundancy
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a formidable fortress primarily composed of peptidoglycan (PG), is essential for bacterial survival and pathogenesis. Its synthesis is a complex, multi-enzyme process, making it an attractive target for antimicrobial drugs. For decades, the class A penicillin-binding proteins (aPBPs) were considered the primary catalysts of PG polymerization. However, the discovery of the SEDS (Shape, Elongation, Division, and Sporulation) protein family has revolutionized our understanding of this fundamental process.
This guide provides a comprehensive comparison of FtsW, a key SEDS protein involved in cell division, with other PG synthases, particularly its close homolog RodA. We delve into their functional redundancies and distinctions, supported by experimental data, to offer a clear perspective for researchers in microbiology and professionals in drug development.
FtsW vs. RodA: A Tale of Two Synthases
FtsW and RodA are integral membrane proteins that belong to the SEDS family and function as peptidoglycan glycosyltransferases (PGTs), polymerizing Lipid II into glycan strands.[1][2][3] Their activity is dependent on forming a complex with a cognate class B penicillin-binding protein (bPBP), which provides the transpeptidase (TP) activity required for cross-linking the glycan strands.[1][2] Together, these SEDS-bPBP complexes act as two-component PG synthases.[1][3]
While both are crucial for cell wall synthesis, they operate in distinct spatio-temporal contexts. FtsW is a core component of the divisome, the machinery responsible for septal PG synthesis during cell division.[1][4][5] In contrast, RodA is a key player in the elongasome, which directs lateral cell wall synthesis during cell elongation.[3][6]
The essentiality of these two proteins varies across bacterial species. FtsW is almost universally essential for bacterial viability, highlighting its critical role in cell division.[1][4] RodA, however, is absent or dispensable in some bacteria.[1][2] This distinction underscores their specialized, yet sometimes overlapping, functions.
Evidence for Functional Overlap
While FtsW and RodA have distinct primary roles, evidence suggests a degree of functional redundancy in certain bacteria. For instance, the human pathogen Listeria monocytogenes encodes multiple FtsW/RodA homologs.[6] Studies have shown that one of these homologs, FtsW2, can compensate for the loss of the essential FtsW1 when its expression is induced, indicating a functional overlap in septal PG synthesis under certain conditions.[6]
Quantitative Data Summary
Direct comparative kinetic data for FtsW and RodA from the same organism remain scarce in the literature. However, their functional characteristics can be summarized as follows:
| Feature | FtsW | RodA | Other PG Synthases (e.g., aPBPs) |
| Primary Function | Septal Peptidoglycan Synthesis (Cell Division)[1][4] | Lateral Peptidoglycan Synthesis (Cell Elongation)[3][6] | Both elongation and septal PG synthesis |
| Enzymatic Activity | Peptidoglycan Glycosyltransferase (Polymerase)[1][2] | Peptidoglycan Glycosyltransferase (Polymerase)[3] | Bifunctional: Glycosyltransferase and Transpeptidase |
| Essentiality | Generally Essential[1][4] | Essential in many rod-shaped bacteria, but dispensable in some[1][2] | Often essential, but with some redundancy |
| Cognate Partner | Class B PBP (e.g., FtsI/PBP3)[1][7] | Class B PBP (e.g., PBP2)[7] | Functions as a single polypeptide |
| Cellular Localization | Division Septum[5] | Lateral Wall | Both septal and lateral locations |
| Lipid II Flippase Activity | Initially proposed, but now largely attributed to MurJ[8][9] | Not a primary function | Not a flippase |
Signaling Pathways and Experimental Workflows
Peptidoglycan Synthesis Pathway
The synthesis of peptidoglycan at the septum is a tightly regulated process involving the coordinated action of the FtsW-FtsI complex.
Caption: Peptidoglycan synthesis at the division septum.
Experimental Workflow: In Vitro Peptidoglycan Polymerization Assay
This assay is crucial for demonstrating the glycosyltransferase activity of SEDS proteins like FtsW and RodA.
Caption: Workflow for in vitro PG polymerization assay.
Logical Relationship: Functional Redundancy
The relationship between FtsW and other PG synthases can be visualized as a combination of specialized and potentially overlapping functions.
References
- 1. Lipid Flippases for Bacterial Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
Validating FtsW's In Vivo Relevance: A Comparative Guide to In Vitro Activity Assays
For researchers, scientists, and drug development professionals, understanding the true cellular function of essential bacterial proteins like FtsW is paramount. This guide provides an objective comparison of in vitro assays for FtsW activity, critically evaluating their in vivo relevance with supporting experimental data and detailed protocols.
FtsW is an essential transmembrane protein in the bacterial divisome, the machinery responsible for cell division. For years, its precise biochemical function was a subject of debate, with initial hypotheses suggesting a role as a flippase for the peptidoglycan precursor, Lipid II. However, a growing body of evidence now strongly supports its primary function as a peptidoglycan glycosyltransferase (PGTase), an enzyme that polymerizes glycan strands for the septal cell wall. This guide will delve into the assays used to characterize FtsW's enzymatic activity and explore how these in vitro findings correlate with its crucial role in bacterial cell division.
In Vitro vs. In Vivo: Bridging the Gap
A central challenge in microbiology is ensuring that the biochemical activities observed in a controlled in vitro environment accurately reflect the protein's function within the complex milieu of a living cell. This is particularly true for FtsW, where discrepancies between initial in vitro flippase assays and in vivo genetic studies led to a re-evaluation of its primary role. This guide will focus on the now more widely accepted PGTase function of FtsW.
Comparative Analysis of FtsW Activity Assays
The following tables summarize key quantitative data from in vitro and in vivo assays, providing a framework for comparing different methodologies and understanding the correlation between biochemical activity and cellular function.
Table 1: Comparison of In Vitro FtsW PGTase Activity Assays
| Assay Principle | Specific Activity Measured | Typical Quantitative Output | Advantages | Limitations |
| Radioactive Lipid II Polymerization | Incorporation of radiolabeled GlcNAc from Lipid II into peptidoglycan | pmol of Lipid II incorporated/min/mg of FtsW | Highly sensitive, direct measurement of enzymatic activity | Requires handling of radioactive materials, technically demanding |
| Fluorescent Lipid II Polymerization | Polymerization of fluorescently tagged Lipid II, often detected by gel electrophoresis | Relative band intensity on a gel, can be semi-quantitative | Safer than radioactivity, provides a visual representation of the product | Less sensitive than radioactive methods, potential for artifacts from the fluorescent tag |
| LC-MS based Assay | Detection of peptidoglycan crosslinks formed by the FtsW-PBP complex | Relative abundance of muropeptide species (monomers, dimers) | Provides detailed structural information about the product, highly specific | Requires specialized equipment, complex data analysis |
Table 2: Correlation of In Vitro FtsW PGTase Activity with In Vivo Phenotypes
| FtsW Mutant | Effect on In Vitro PGTase Activity | In Vivo Phenotype | Key In Vivo Quantitative Data |
| Wild-Type FtsW | Active | Normal cell division | Normal cell length and morphology |
| Catalytically Inactive (e.g., D297A) | Abolished | Cell filamentation, growth inhibition | Increased cell length, reduced colony formation |
| Activation Pathway Mutants (e.g., M269K) | Reduced or no activity without activator proteins | Dominant-negative, blocks cell division | Filamentous morphology, reduced viability |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FtsW-centric view of the divisome, a typical in vitro PGTase assay workflow, and an in vivo single-molecule tracking experiment.
Cross-Species Complementation of FtsW Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsW is an essential bacterial protein and a core component of the divisome, the machinery responsible for cell division. It belongs to the SEDS (Shape, Elongation, Division, and Sporulation) family of proteins and functions as a peptidoglycan glycosyltransferase, polymerizing Lipid II to build the septal cell wall.[1][2] The activity of FtsW is critically dependent on its interaction with a cognate class B penicillin-binding protein (bPBP), forming a synthase complex.[1][2] Given its essential role and conservation across many bacterial species, the FtsW-bPBP complex is a promising target for novel antimicrobial agents.
Understanding the species-specificity of FtsW function is crucial for the broad-spectrum development of inhibitors. This guide provides a comparative analysis of the cross-species complementation of FtsW function, summarizing key experimental findings, presenting available data in a structured format, and detailing the methodologies used in these studies.
FtsW Signaling and Activation Pathway
The activation of the FtsW-bPBP complex is a tightly regulated process integrated into the cell division cycle. In diderm bacteria such as Escherichia coli, a signaling cascade involving several divisome proteins culminates in the activation of FtsW. A simplified representation of this pathway is shown below.
Caption: A simplified model of the FtsW activation cascade in E. coli.
In monoderm bacteria, homologous protein complexes regulate the FtsW:bPBP activity.[3] The specificity of these interactions is a key determinant in the success of cross-species complementation.
Comparative Analysis of FtsW Cross-Species Complementation
The ability of an FtsW ortholog from one species to function in another is largely dictated by its ability to interact with and be activated by the heterologous bPBP. The available data, primarily from in vitro peptidoglycan polymerization assays, is summarized below.
| FtsW Origin | Host/bPBP Origin | Complementation/Activity | Reference |
| Streptococcus thermophilus (StFtsW) | Streptococcus thermophilus (StPBP2x) | Functional | [1][2] |
| Streptococcus thermophilus (StFtsW) | Streptococcus pneumoniae (SpPBP2x) | Functional | [1][2] |
| Streptococcus thermophilus (StFtsW) | Staphylococcus aureus (SaPBP1) | Non-functional | [1][2] |
| Staphylococcus aureus (SaFtsW) | Staphylococcus aureus (SaPBP1) | Functional | [1][2] |
| Staphylococcus aureus (SaFtsW) | Streptococcus thermophilus (StPBP2x) | Non-functional | [1][2] |
| Staphylococcus aureus (SaFtsW) | Streptococcus pneumoniae (SpPBP2x) | Non-functional | [1][2] |
| Mycobacterium tuberculosis (FtsWMtb) | Mycobacterium smegmatis | Functional | [4] |
Note: The majority of the currently available data is qualitative. Further research with quantitative metrics such as cell viability percentages, growth rate restoration, and direct measurement of peptidoglycan synthesis rates is needed for a more comprehensive comparison.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of FtsW cross-species complementation.
In Vivo Complementation Assay
This assay is used to determine if a heterologous ftsW gene can rescue a conditional lethal mutant of the native ftsW.
Caption: A generalized workflow for an in vivo FtsW complementation assay.
Protocol:
-
Strain and Plasmid Construction:
-
The coding sequence of the heterologous ftsW is cloned into an appropriate expression vector, often under the control of an inducible promoter (e.g., PBAD or Plac).
-
A bacterial strain with a conditional lethal allele of the native ftsW (e.g., a temperature-sensitive mutant) is used as the host.[3]
-
-
Transformation and Growth:
-
Complementation Assessment:
-
The overnight cultures are diluted into fresh medium and grown to mid-exponential phase at the permissive temperature.
-
The cultures are then diluted and shifted to the non-permissive temperature (e.g., 42°C).[3][5]
-
Cell growth is monitored by measuring the optical density at 600 nm (OD600) over several hours.
-
Cell morphology is observed using phase-contrast microscopy to assess whether the filamentous phenotype associated with FtsW depletion is rescued.[3]
-
In Vitro Peptidoglycan Polymerization Assay
This assay directly measures the ability of purified FtsW and bPBP proteins to synthesize peptidoglycan from Lipid II precursors.
Protocol:
-
Protein Expression and Purification:
-
Peptidoglycan Synthesis Reaction:
-
Purified FtsW is incubated with its cognate or a heterologous bPBP in a reaction buffer containing the Lipid II substrate.[1]
-
The reaction is initiated and incubated at an optimal temperature (e.g., 37°C).
-
-
Detection of Peptidoglycan Product:
-
The reaction products are treated with a transpeptidase that can attach a labeled D-amino acid (e.g., biotin-D-lysine) to the newly synthesized peptidoglycan.
-
The labeled products are then separated by SDS-PAGE and detected by Western blotting using an antibody against the label (e.g., streptavidin-HRP for biotin).[6] The presence of a ladder of bands indicates the formation of peptidoglycan polymers.
-
Conclusion
The available evidence suggests that the function of the FtsW-bPBP peptidoglycan synthase complex exhibits a degree of species-specificity. While FtsW from one species can sometimes be activated by a bPBP from a closely related species, more distantly related pairs are often non-functional. This highlights the co-evolution of these two essential proteins and the importance of their specific protein-protein interactions.
For drug development professionals, these findings imply that while FtsW is a promising broad-spectrum antibiotic target, inhibitors would likely need to target conserved regions of the protein that are essential for its catalytic activity, rather than the more variable regions involved in the species-specific interaction with its bPBP partner. Further quantitative studies on the cross-species complementation of FtsW will be invaluable for a more complete understanding of its function and for the development of novel therapeutics.
References
- 1. Specificity of the Transport of Lipid II by FtsW in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of FtsW and RodA Activation in Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the bacterial cell wall, a crucial process for bacterial survival and a key target for antibiotics, is orchestrated by multi-protein complexes. Among the essential players are the SEDS (shape, elongation, division, and sporulation) proteins FtsW and RodA, which function as peptidoglycan glycosyltransferases. FtsW is a core component of the divisome, responsible for septal peptidoglycan synthesis during cell division, while RodA is part of the elongasome, directing lateral cell wall growth.[1][2] The activation of these two enzymes is tightly regulated to ensure the fidelity of bacterial morphogenesis. This guide provides a detailed comparison of the activation mechanisms of FtsW and RodA, supported by experimental data and methodologies.
Comparative Overview of Activation Mechanisms
The activation of both FtsW and RodA follows a conserved pattern, requiring interaction with their cognate class B penicillin-binding proteins (bPBPs) to form an active synthase complex.[1][3] For FtsW, this partner is FtsI (also known as PBP3), and for RodA, it is PBP2.[3][4] The activation process is a key regulatory checkpoint in both cell division and elongation.
| Feature | FtsW | RodA |
| Cellular Process | Cell Division (Septal Peptidoglycan Synthesis) | Cell Elongation (Lateral Peptidoglycan Synthesis) |
| Cognate bPBP | FtsI (PBP3) | PBP2 |
| Activating Cytoskeletal Element | FtsA (Actin-like) | MreB (Actin-like) |
| Upstream Regulators (E. coli) | FtsN, FtsQLB complex, FtsEX | MreC, MreD, RodZ |
| Key Interaction for Activation | Interaction between the pedestal domain of FtsI and the extracellular loop 4 (ECL4) of FtsW.[3][5] | Interaction between the pedestal domain of PBP2 and the extracellular loop 4 (ECL4) of RodA.[5] |
| Proposed Activation State | A large conformational change in the periplasmic domain is suggested by cryo-EM studies.[6][7] | Structural opening from a closed to an open, active state, as revealed by cryo-EM and single-molecule FRET.[8][9] |
Signaling Pathways for Activation
The activation of FtsW and RodA is controlled by intricate signaling cascades that ensure peptidoglycan synthesis is spatially and temporally coordinated with other cellular events.
FtsW Activation Pathway
The activation of FtsW at the division septum is initiated by FtsN, which triggers two parallel signaling pathways:
-
Periplasmic Pathway: FtsN interacts with the FtsQLB complex, inducing a conformational change. This change exposes the AWI (Activation of FtsWI) domain of FtsL, which then interacts with FtsI. This interaction is crucial for stimulating the polymerase activity of FtsW.[3][10]
-
Cytoplasmic Pathway: The cytoplasmic domain of FtsN interacts with FtsA, promoting an active conformation of FtsA. This activated FtsA then acts on FtsW to contribute to its activation.[3][4][10]
RodA Activation Pathway
The activation of RodA within the elongasome is less defined by a linear cascade but involves a network of protein-protein interactions:
-
MreC-PBP2 Interaction: MreC interacts with PBP2, which is thought to induce a conformational change in PBP2 that primes it for activation.[5]
-
PBP2-RodA Interaction: The crucial activating step is the interaction between the pedestal domain of the activated PBP2 and the fourth extracellular loop (ECL4) of RodA. This interaction stimulates the glycosyltransferase activity of RodA.[5]
-
Role of MreB: The cytoskeletal protein MreB is believed to spatially organize the elongasome and may play a role in coordinating RodA activity with the overall process of cell elongation.[4]
Key Experimental Protocols
The elucidation of FtsW and RodA activation mechanisms has been made possible through a combination of genetic, biochemical, and structural biology techniques.
In Vitro Peptidoglycan Polymerization Assay
This assay is fundamental for directly measuring the glycosyltransferase activity of FtsW and RodA.
Objective: To determine if purified FtsW or RodA, in complex with their cognate bPBP, can polymerize the lipid II precursor into peptidoglycan chains.
Methodology:
-
Protein Purification: Co-express and purify the SEDS protein (FtsW or RodA) and its cognate bPBP (FtsI or PBP2). A catalytically inactive variant of the bPBP is often used to isolate the glycosyltransferase activity of the SEDS protein.[1][11]
-
Substrate Preparation: Synthesize and purify radiolabeled or fluorescently tagged Lipid II.
-
Reaction Setup: Incubate the purified protein complex with Lipid II in a reaction buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for activity.[1][11]
-
Product Detection: The reaction products (polymerized peptidoglycan) are separated from the unreacted Lipid II substrate by polyacrylamide gel electrophoresis (PAGE).[1][11]
-
Visualization: The peptidoglycan products are visualized by autoradiography (for radiolabeled Lipid II) or fluorescence imaging.
Lipid II Binding Assay
This assay measures the affinity of FtsW or RodA for their substrate, Lipid II.
Objective: To quantify the binding interaction between the SEDS protein and Lipid II.
Methodology:
-
Protein and Ligand Preparation: Purify the SEDS protein or the SEDS-bPBP complex. Synthesize a fluorescently labeled Lipid II analog (e.g., NBD-Lipid II).[5]
-
Fluorescence Anisotropy: A solution of the fluorescently labeled Lipid II is titrated with increasing concentrations of the protein.
-
Measurement: The fluorescence anisotropy of the solution is measured at each titration point. An increase in anisotropy indicates binding of the protein to the fluorescent ligand.
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the binding curve.[5]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing high-resolution structural information about the FtsW and RodA complexes in different functional states.
Objective: To determine the three-dimensional structure of the SEDS-bPBP complex to understand the molecular basis of their interaction and activation.
Methodology:
-
Sample Preparation: The purified protein complex (e.g., FtsWIQBL) is vitrified in a thin layer of ice on an EM grid.[6][7]
-
Data Collection: A large number of images (micrographs) of the frozen particles are collected using a transmission electron microscope.
-
Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.[7]
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the protein complex is built into the cryo-EM density map and refined.[7]
Conclusion
The activation mechanisms of FtsW and RodA, while sharing a core principle of requiring their cognate bPBP, are embedded in distinct regulatory networks tailored to their specific roles in cell division and elongation. FtsW activation is governed by a well-defined signaling cascade initiated by FtsN, whereas RodA activation appears to be more directly modulated by components of the elongasome complex. Understanding the intricacies of these activation pathways is not only fundamental to our knowledge of bacterial cell biology but also presents opportunities for the development of novel antibiotics that target these essential processes. The continued application of advanced biochemical and structural techniques will undoubtedly provide further insights into the dynamic regulation of these crucial peptidoglycan synthases.
References
- 1. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Genetic analysis of the septal peptidoglycan synthase FtsWI complex supports a conserved activation mechanism for SEDS-bPBP complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsA acts through FtsW to promote cell wall synthesis during cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structure of the bacterial divisome core complex and antibiotic target FtsWIQBL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of the SEDS Protein Family: FtsW and its Homologs in Bacterial Cell Wall Synthesis
For researchers, scientists, and drug development professionals, understanding the key players in bacterial cell wall synthesis is paramount for developing novel antimicrobial strategies. The SEDS (Shape, Elongation, Division, and Sporulation) protein family, a group of essential peptidoglycan glycosyltransferases, has emerged as a critical and largely untapped target. This guide provides a comprehensive phylogenetic and functional comparison of the SEDS protein family, with a particular focus on FtsW, a key component of the bacterial divisome.
The integrity of the bacterial cell wall, a structure primarily composed of peptidoglycan (PG), is crucial for bacterial survival and morphogenesis.[1][2][3] For decades, the synthesis of this essential barrier was thought to be solely mediated by class A penicillin-binding proteins (aPBPs).[4][5] However, recent discoveries have identified the SEDS protein family as a new class of peptidoglycan polymerases, revolutionizing our understanding of this fundamental process.[2][6][7] These proteins, in complex with class B penicillin-binding proteins (bPBPs), form the core machinery for PG assembly during cell elongation, division, and sporulation.[8][9]
This guide will delve into the phylogenetic relationships, functional distinctions, and structural characteristics of key SEDS family members, including FtsW, RodA, and SpoVE. By presenting a side-by-side comparison supported by experimental data, we aim to provide a valuable resource for researchers targeting these essential bacterial enzymes.
Phylogenetic Overview of the SEDS Protein Family
Phylogenetic analyses have revealed that SEDS proteins are more widely conserved across the bacterial domain than the classical aPBPs, highlighting their fundamental importance.[5][10][11] The SEDS family can be broadly categorized into three main subfamilies based on their primary roles in cellular processes:
-
FtsW: Primarily involved in peptidoglycan synthesis at the division septum.
-
RodA: Primarily responsible for peptidoglycan synthesis during cell elongation.
-
SpoVE: Specifically involved in peptidoglycan synthesis during sporulation in endospore-forming bacteria.
The functional divergence of these subfamilies is believed to have occurred early in bacterial evolution.[12]
Caption: Phylogenetic relationship of the major SEDS protein subfamilies.
Comparative Functional Analysis: FtsW vs. RodA vs. SpoVE
While all SEDS proteins function as peptidoglycan glycosyltransferases, their specific roles, cellular localization, and essentiality vary. The following table summarizes the key functional differences between FtsW, RodA, and SpoVE.
| Feature | FtsW | RodA | SpoVE |
| Primary Function | Septal peptidoglycan synthesis during cell division.[5][11] | Lateral cell wall synthesis during cell elongation.[5][13] | Spore cortex peptidoglycan synthesis during sporulation.[9] |
| Cellular Localization | Division septum.[14] | Cylindrical part of the cell (elongasome).[2] | Forespore membrane.[13] |
| Essentiality | Essential in most bacteria.[5][11] | Essential in many rod-shaped bacteria, but dispensable in some organisms.[5] | Essential for spore formation, but not for vegetative growth.[13] |
| Cognate bPBP Partner | FtsI (PBP3).[9] | PBP2.[8] | SpoVD.[9][15] |
| Inhibitor Sensitivity | Potential target for novel antibiotics.[7][16][17] | Potential target for novel antibiotics. | Less explored as an antibiotic target. |
Structural and Mechanistic Comparisons
SEDS proteins are integral membrane proteins, typically possessing 10 transmembrane helices and large extracellular loops.[1][8] Structural studies, primarily of RodA, have revealed a central cavity proposed to be the active site for peptidoglycan polymerization.[1][18] This cavity is lined with highly conserved residues that are critical for enzymatic activity.[18]
A key mechanistic feature of SEDS proteins is their functional dependence on their cognate bPBP partner.[5][9] FtsW, for instance, only exhibits polymerase activity when in a complex with FtsI.[5] This interaction is thought to be allosteric, where the bPBP activates the glycosyltransferase activity of the SEDS protein.
Experimental Protocols
A variety of experimental techniques are employed to study the SEDS protein family. Below are summaries of key methodologies.
In Vitro Peptidoglycan Polymerase Assay
This assay is crucial for directly measuring the enzymatic activity of SEDS proteins.
Methodology:
-
Protein Expression and Purification: SEDS proteins and their cognate bPBPs are typically overexpressed in E. coli and purified using affinity chromatography.[5]
-
Substrate Preparation: The lipid II substrate, the building block of peptidoglycan, is synthesized and purified.
-
Reaction Setup: Purified SEDS protein and its bPBP partner are incubated with lipid II in a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are required for FtsW activity.[5][10]
-
Product Detection: The resulting peptidoglycan polymers are typically detected by labeling with a fluorescent D-amino acid analog and visualized by SDS-PAGE and fluorography, or through a time-resolved Förster resonance energy transfer (TR-FRET) assay.[5][7]
Caption: Workflow for an in vitro peptidoglycan polymerase assay.
Phylogenetic Tree Construction
Phylogenetic analysis is essential for understanding the evolutionary relationships within the SEDS family.
Methodology:
-
Sequence Retrieval: SEDS protein sequences from various bacterial species are obtained from databases like NCBI.
-
Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions.
-
Phylogenetic Inference: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian inference (e.g., using MrBayes).
-
Tree Visualization: The resulting phylogenetic tree is visualized using software like FigTree or the Interactive Tree Of Life (iTOL).[12][15][19]
Implications for Drug Development
The essential and highly conserved nature of SEDS proteins, particularly FtsW, makes them attractive targets for the development of novel antibiotics.[1][6][18][20] Unlike the well-established PBP targets of β-lactam antibiotics, inhibitors of SEDS proteins would represent a new class of antibacterial agents with a novel mechanism of action. The development of high-throughput screening assays, such as the TR-FRET assay, is a significant step towards identifying small molecule inhibitors of FtsW.[7][17]
Conclusion
The SEDS protein family represents a paradigm shift in our understanding of bacterial cell wall synthesis. The functional specialization of FtsW, RodA, and SpoVE highlights the elegant molecular machinery that bacteria have evolved to control their shape, growth, and survival. A thorough understanding of the phylogenetic, functional, and structural nuances of these enzymes is critical for the scientific community to exploit them as targets for the next generation of antibiotics. This guide provides a foundational comparison to aid researchers in this important endeavor.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. SEDS proteins are a widespread family of bacterial cell wall polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]
- 5. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEDS proteins are a widespread family of bacterial cell wall polymerases [dash.harvard.edu]
- 7. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of cell wall synthesis in Clostridioides difficile reveal a diversification in cell division mechanisms in endospore-forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diversification of division mechanisms in endospore-forming bacteria revealed by analyses of peptidoglycan synthesis in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validating FtsW's Interaction with the Lipid II Substrate: A Comparative Guide
The bacterial cell division protein FtsW plays a crucial, albeit debated, role in peptidoglycan (PG) biosynthesis. Its interaction with the lipid-linked PG precursor, Lipid II, is central to its function. Historically, FtsW was proposed to be the flippase responsible for translocating Lipid II across the cytoplasmic membrane. However, recent evidence strongly supports a primary role as a peptidoglycan glycosyltransferase (GTase), polymerizing Lipid II into glycan strands on the periplasmic side of the membrane. This guide compares the experimental approaches used to validate these proposed interactions and presents the key data that have shaped our current understanding.
Comparison of Methodologies and Key Findings
The investigation into FtsW's function has relied on a variety of in vitro and in vivo techniques. Each method offers unique insights into the FtsW-Lipid II interaction, from direct binding affinity to catalytic activity and physiological relevance. The primary competing hypothesis for the role of Lipid II flippase is centered on the protein MurJ.
| Experimental Approach | Principle | FtsW-Lipid II Interaction Findings | Alternative Findings (MurJ) | Reference |
| In Vitro Flippase Assay | Purified FtsW is reconstituted into proteoliposomes containing a fluorescent Lipid II analog (NBD-Lipid II). Translocation to the outer leaflet is measured by the quenching of NBD fluorescence by a membrane-impermeable reducing agent (dithionite). | Purified FtsW induced the transbilayer movement of NBD-Lipid II in a concentration-dependent manner.[1][2] Mutants lacking transmembrane segments 5-10 were still active, but transmembrane helix 4, particularly charged residues Arg145 and Lys153, was found to be essential for transport activity.[3] | In some in vitro reconstitution assays, MurJ did not show detectable flippase activity, whereas FtsW did.[4] However, other studies provide in vivo evidence favoring MurJ as the primary flippase.[5][6] | |
| Fluorescence Anisotropy (FA) | Measures the change in the tumbling rate of a small fluorescent molecule (NBD-Lipid II) upon binding to a larger protein (FtsW). This allows for the determination of binding affinity (Kd). | Wild-type FtsW-FtsI complexes bind NBD-Lipid II with high affinity.[7][8] Dominant-negative FtsW mutants, which block septal PG synthesis, showed similar or slightly higher affinity for NBD-Lipid II, suggesting the defect is in catalysis, not substrate binding.[7][9] | MurJ also binds NBD-Lipid II with high affinity, with a reported Kd value of 0.3 ± 0.03 µM.[8] | |
| In Vitro Polymerization Assay | The GTase activity of FtsW is assessed by incubating the purified protein with Lipid II and analyzing the formation of peptidoglycan chains via HPLC or TLC. | Purified FtsW from various bacterial species was initially found to be unable to catalyze the GTase reaction in vitro.[10] However, later studies demonstrated that FtsW's polymerase activity is strictly dependent on forming a complex with its cognate transpeptidase partner, FtsI (PBP3).[11] | Not applicable, as MurJ is not considered a polymerase. Class A PBPs like PBP1b are known to have GTase activity.[10] | |
| In Vivo Complementation & Depletion | The function of FtsW mutants is assessed by their ability to complement a temperature-sensitive ftsW strain. Depletion of FtsW is used to observe the effect on Lipid II translocation in vivo. | Mutating charged residues in transmembrane helix 4 (Arg145 and Lys153) resulted in a loss of in vivo function.[3] Depleting FtsW in E. coli was shown to reduce, but not eliminate, Lipid II transport.[2] | Depletion of MurJ in E. coli leads to the accumulation of Lipid II, strongly suggesting it is the primary flippase in vivo.[5][6][12] The septal localization of MurJ is dependent on FtsW activity and Lipid II synthesis.[12] |
Experimental Workflows and Signaling Pathways
To elucidate the interaction between FtsW and Lipid II, a logical progression of experiments is typically employed, starting from establishing a direct interaction and then proceeding to functional characterization.
References
- 1. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of FtsW as a transporter of lipid-linked cell wall precursors across the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the Transport of Lipid II by FtsW in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the potential active site of the septal peptidoglycan polymerase FtsW | PLOS Genetics [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the potential active site of the septal peptidoglycan polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FtsW is a peptidoglycan polymerase that is functional only in complex with its cognate penicillin-binding protein [dash.harvard.edu]
- 12. FtsW activity and lipid II synthesis are required for recruitment of MurJ to midcell during cell division in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of FtsW Protein
For researchers and professionals in drug development, the proper handling and disposal of biological materials are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of the FtsW protein, a bacterial membrane protein involved in cell division and peptidoglycan synthesis. While FtsW is not classified as a hazardous substance, adherence to standard laboratory biosafety protocols for recombinant proteins is essential.
Risk Assessment and Waste Categorization
Before initiating any disposal procedure, a thorough risk assessment of the this compound waste must be conducted. The primary factors to consider are the protein's biological origin, its concentration, and the nature of any associated chemical reagents. Based on this assessment, the waste should be categorized as described in the table below.
| Waste Category | Description | Primary Disposal Method |
| Non-hazardous Liquid Waste | This compound in benign buffer solutions (e.g., PBS, Tris-HCl) with no other hazardous components. | Chemical or heat inactivation followed by drain disposal with copious amounts of water, in accordance with institutional and local regulations. |
| Chemically Hazardous Waste | This compound mixed with hazardous chemicals such as organic solvents, detergents, or heavy metals. | Collection in a designated, clearly labeled hazardous waste container for pickup and disposal by certified hazardous waste personnel. |
| Solid Biohazardous Waste | Consumables contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels. | Collection in a biohazard bag for decontamination, typically by autoclaving, followed by disposal as regular trash.[1] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Collection in a designated, puncture-resistant sharps container for specialized disposal. |
Experimental Protocols for Inactivation of Non-Hazardous this compound Waste
For non-hazardous liquid waste containing this compound, inactivation is a critical step to denature the protein before disposal. The following are two standard inactivation methods.
Chemical Inactivation Protocol:
-
Preparation of Bleach Solution: Prepare a fresh 10% solution of household bleach (sodium hypochlorite).
-
Inactivation: Add the bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%.[2] For solutions with high protein concentrations, a final concentration of 10% bleach is recommended.[3]
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[4]
-
Neutralization (if required): If mandated by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.
Heat Inactivation Protocol:
-
Transfer: Transfer the this compound solution to a heat-resistant, autoclavable container.
-
Autoclaving: Autoclave the solution at 121°C and 15 psi for a minimum of 30-60 minutes.[5][6] The longer cycle time is recommended for larger volumes or high protein concentrations to ensure the entire volume reaches the target temperature.
-
Cooling: Allow the solution to cool to room temperature before handling.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different types of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local and national regulations.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling FtsW Protein
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the FtsW protein. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling the protein, and compliant disposal methods.
FtsW is a crucial bacterial membrane protein involved in cell division and peptidoglycan synthesis.[1][2][3][4][5] As with any recombinant protein of bacterial origin, it is imperative to handle FtsW under appropriate biosafety levels and with the correct personal protective equipment to minimize exposure and contamination risks.
I. Personal Protective Equipment (PPE) Requirements
The selection of PPE is contingent on the specific procedures being performed and the associated risk of aerosol generation or direct contact. The following table outlines the recommended PPE for handling this compound in a typical laboratory setting.
| Activity | Required PPE | Purpose |
| General Handling (e.g., buffer preparation, loading gels) | - Standard Laboratory Coat- Disposable Nitrile Gloves- Safety Glasses with Side Shields | Protects skin and clothing from minor splashes and contamination.[6][7] Prevents direct skin contact with the protein solution.[6][7] Protects eyes from splashes.[6][7][8] |
| Procedures with High Risk of Aerosol Generation (e.g., sonication, vortexing, homogenization) | - All PPE for General Handling- Face Shield or Goggles- Respiratory Protection (e.g., N95 respirator) | Provides full-face protection from splashes and aerosols.[8][9] Minimizes inhalation of potentially harmful aerosols.[6][9] |
| Handling Concentrated or Purified FtsW | - All PPE for General Handling- Double Gloving (optional, based on risk assessment) | Reduces the risk of exposure in case of a breach in the outer glove.[10] |
| Emergency Spill Cleanup | - Chemical-resistant Gown or Coveralls- Double Nitrile Gloves- Goggles and Face Shield- Appropriate Respiratory Protection | Provides full-body protection from hazardous materials.[10] Ensures maximum hand protection.[10] Offers comprehensive face and eye protection.[9][10] Protects against inhalation of aerosols or vapors from cleaning agents.[9][10] |
II. Operational Plan for Handling this compound
A systematic approach to handling FtsW is critical to prevent contamination and ensure experimental reproducibility. The following workflow outlines the key steps from protein reception to storage.
Experimental Protocol: Step-by-Step Guidance
-
Don Appropriate PPE: Before handling the protein, put on a lab coat, nitrile gloves, and safety glasses.[6][7][8] For procedures with a risk of aerosolization, a face shield and respirator should also be used.[6][9]
-
Prepare a Clean Workspace: Disinfect the work area (e.g., a biosafety cabinet or a designated benchtop) with a suitable disinfectant like 70% ethanol.
-
Thaw FtsW on Ice: Retrieve the this compound from the -80°C freezer and thaw it on ice to maintain its stability.[11] Avoid repeated freeze-thaw cycles.[11]
-
Aliquot for Use: Once thawed, gently mix the solution and prepare single-use aliquots to prevent contamination and degradation of the stock.[11]
-
Perform Experiment: Carry out your experimental procedures, exercising caution to avoid spills and aerosol generation. When handling membranes for procedures like Western blotting, use forceps and avoid touching the membrane with gloved hands to prevent contamination.[12]
-
Store Aliquots: Immediately store the aliquots at -80°C for long-term storage.[11]
-
Decontaminate Workspace: Thoroughly clean and disinfect all work surfaces and equipment after use.
-
Dispose of Waste: Segregate and dispose of all contaminated materials according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination (e.g., gloves, face shield/goggles, gown/lab coat, respirator). Wash hands thoroughly after removing all PPE.
III. Disposal Plan for FtsW-Contaminated Materials
Proper disposal of biohazardous waste is crucial to prevent environmental contamination and ensure laboratory safety. All materials that have come into contact with the this compound are considered biohazardous waste.
| Waste Type | Disposal Procedure |
| Liquid Waste (e.g., buffers, culture media) | Decontaminate with a 10% final concentration of bleach for at least 30 minutes before disposing down the sanitary sewer.[13][14] Alternatively, collect in a labeled, leak-proof container for autoclaving.[13] |
| Solid Waste (e.g., pipette tips, tubes, gloves, gels) | Collect in a designated biohazard bag within a rigid, leak-proof container.[13][15] The bag must be autoclaved before being disposed of as regular waste.[13][15] Ensure the biohazard symbol is defaced after autoclaving.[15] |
| Sharps (e.g., needles, razor blades) | Immediately place in a puncture-resistant, labeled sharps container.[13] Do not recap needles. The container should be sealed and autoclaved when three-quarters full. |
The following decision tree illustrates the proper disposal pathway for FtsW-contaminated waste.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific biosafety guidelines and safety data sheets for any additional reagents used in your experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. Functional Analysis of the Cell Division Protein FtsW of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftsW is an essential cell-division gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. Importance Of Personal Protective Equipment (PPE) In Microbiology Labs: Safeguarding Lab Workers From Harmful Pathogens [needle.tube]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 14. med.nyu.edu [med.nyu.edu]
- 15. bionmr.unl.edu [bionmr.unl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
